Product packaging for Ald-CH2-PEG3-Azide(Cat. No.:)

Ald-CH2-PEG3-Azide

Cat. No.: B605282
M. Wt: 217.22 g/mol
InChI Key: LSLQXIYUMNSETC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ald-CH2-PEG3-azide is a crosslinker containing an azide group and an aldehyde group. The azide group enables PEGylation via Click Chemistry. The hydrophilic PEG spacer increases solubility in aqueous media. The aldehyde group reacts with amines and the N-terminal of peptides and proteins to form an imine containing a C=N double bond, which can be further reduced. PEG aldehyde or ketone derivatives can be used in reversible PEGylation through its reaction with hydrazine or hydrazide forming a hydrolytic acyl hydrozone linkage.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N3O4 B605282 Ald-CH2-PEG3-Azide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O4/c9-11-10-1-3-13-5-7-15-8-6-14-4-2-12/h2H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLQXIYUMNSETC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCC=O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Ald-CH2-PEG3-Azide: A Bifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ald-CH2-PEG3-Azide is a versatile, heterobifunctional crosslinker integral to the advancement of bioconjugation, particularly in the fields of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols. The molecule incorporates two key reactive moieties: an aldehyde group for reaction with primary amines and other nucleophiles, and an azide group for highly efficient "click chemistry" ligations. The inclusion of a three-unit polyethylene glycol (PEG) spacer enhances aqueous solubility and provides spatial separation between conjugated molecules. This document serves as a technical resource for researchers leveraging this compound in the development of novel therapeutics and research tools.

Core Properties of this compound

This compound is a well-defined chemical entity with properties that make it highly suitable for bioconjugation applications. Its key characteristics are summarized in the table below.

PropertyValue
Chemical Name 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetaldehyde
Molecular Formula C8H15N3O4
Molecular Weight 217.22 g/mol
CAS Number 1002342-83-7
Appearance Colorless to slightly yellow oil
Purity Typically ≥95%
Solubility Soluble in DMSO, DMF, DCM, THF, Chloroform
Storage Conditions Store at -20°C, keep dry and avoid sunlight

Chemical Reactivity and Applications

The utility of this compound stems from its two distinct reactive functional groups, enabling a modular and controlled approach to bioconjugation.

Aldehyde Group Reactivity

The terminal aldehyde group provides a reactive handle for conjugation to molecules containing primary amines, such as the lysine residues on proteins or amine-modified oligonucleotides. The reaction proceeds via the formation of a Schiff base (imine), which can be subsequently reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaBH3CN). This reactivity is a cornerstone for attaching the linker to biomolecules.

Azide Group Reactivity and "Click Chemistry"

The azide moiety is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. The azide group of this compound can participate in two primary types of click reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between the azide and a terminal alkyne-functionalized molecule in the presence of a copper(I) catalyst.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide to form a stable triazole. This is particularly advantageous for applications in living systems where the cytotoxicity of copper is a concern.

Key Applications

The bifunctional nature of this compound makes it a valuable tool in several areas of research and drug development:

  • Antibody-Drug Conjugates (ADCs): This linker can be used to attach potent cytotoxic drugs to monoclonal antibodies. Typically, the aldehyde group can be used to conjugate to the antibody, while the azide group is used to attach the drug, or vice versa.

  • PROTACs: In the synthesis of PROTACs, this linker can connect a target protein-binding ligand to an E3 ligase-binding ligand, facilitating the targeted degradation of proteins.

  • Biomolecule Labeling: It can be used to attach fluorescent dyes, biotin, or other reporter molecules to proteins, nucleic acids, or other biomolecules for detection and imaging purposes.

  • Surface Modification: The linker can be used to functionalize surfaces, such as nanoparticles or microarrays, to immobilize biomolecules for various diagnostic and research applications.

  • Hydrogel Formation: As demonstrated in recent research, this compound can be used to functionalize biopolymers like hyaluronic acid for the creation of dynamic hydrogels for 3D bioprinting and tissue engineering.[1]

Experimental Protocols

The following protocols are illustrative examples of how this compound can be used in a research setting. Researchers should optimize these protocols for their specific applications.

General Workflow for Bioconjugation

The general strategy for using this compound involves a two-step process: first, the conjugation of one of the functional groups, followed by the reaction of the second functional group.

G cluster_0 Step 1: First Conjugation cluster_1 Step 2: Second Conjugation (Click Chemistry) Molecule_A Molecule A (e.g., Protein with amine groups) Conjugate_1 Molecule A - Linker - Azide Molecule_A->Conjugate_1 Aldehyde-Amine Coupling Ald_Linker This compound Ald_Linker->Conjugate_1 Final_Conjugate Molecule A - Linker - Molecule B Conjugate_1->Final_Conjugate Azide-Alkyne Cycloaddition Molecule_B Molecule B (e.g., Drug with alkyne group) Molecule_B->Final_Conjugate

Figure 1. A generalized two-step bioconjugation workflow using this compound.

Protocol for Functionalization of Hyaluronic Acid (HA)

This protocol is adapted from a study on the development of dynamic hydrogel bioinks.[1]

Materials:

  • Alkyne-modified Hyaluronic Acid (HA-alkyne)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction vessel

  • Stirring apparatus

  • 50 mM EDTA solution (pH 7.0)

Procedure:

  • Dissolve the HA-alkyne in an appropriate buffer in the reaction vessel.

  • Prepare a stock solution of this compound in anhydrous DMSO at a concentration of approximately 300 mg/mL.

  • Add the this compound solution to the HA-alkyne solution. The molar ratio should be 2.0 equivalents of this compound to the alkyne groups on the HA.

  • Allow the reaction to proceed for 24 hours at room temperature with constant stirring.

  • After 24 hours, add an equal volume of 50 mM EDTA solution to the reaction mixture to chelate any residual copper catalyst that may have been present in the starting materials.

  • Purify the resulting aldehyde-functionalized HA (HA-ALD) by dialysis or another appropriate purification method to remove unreacted linker and other small molecules.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a general protocol for the click chemistry reaction of an azide-functionalized molecule with an alkyne-functionalized molecule.

Materials:

  • Azide-functionalized molecule (e.g., Conjugate 1 from the workflow above)

  • Alkyne-functionalized molecule (Molecule B)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Appropriate reaction buffer (e.g., phosphate-buffered saline, PBS)

Procedure:

  • Dissolve the azide-functionalized molecule and the alkyne-functionalized molecule in the reaction buffer.

  • Prepare fresh stock solutions of CuSO4 and sodium ascorbate in water.

  • If using a ligand, pre-mix the CuSO4 with the THPTA ligand.

  • Add the CuSO4 (or CuSO4/ligand complex) to the reaction mixture.

  • Initiate the reaction by adding the sodium ascorbate solution.

  • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, HPLC).

  • Once the reaction is complete, the final conjugate can be purified using standard techniques such as size-exclusion chromatography, affinity chromatography, or dialysis.

G cluster_0 CuAAC Reaction Workflow Reactants Dissolve Azide and Alkyne in Buffer Catalyst Add CuSO4 (and optional ligand) Reactants->Catalyst Initiation Add Sodium Ascorbate Catalyst->Initiation Reaction Incubate at Room Temperature Initiation->Reaction Purification Purify Final Conjugate Reaction->Purification

Figure 2. A typical workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Conclusion

This compound is a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its bifunctional nature, combined with the benefits of a PEG spacer, allows for the controlled and efficient construction of complex biomolecular conjugates. The protocols and information provided in this guide are intended to serve as a starting point for the design and execution of experiments utilizing this valuable linker. As the fields of ADCs, PROTACs, and other bioconjugate technologies continue to evolve, the utility of well-defined linkers like this compound will undoubtedly continue to grow.

References

In-Depth Technical Guide: Synthesis of Ald-CH2-PEG3-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-CH2-PEG3-Azide is a heterobifunctional linker molecule integral to the fields of bioconjugation and drug delivery. Its structure incorporates a terminal aldehyde group, a triethylene glycol (PEG3) spacer, and an azide moiety. This unique combination of functional groups makes it a valuable tool for covalently linking molecules, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The aldehyde group allows for reaction with amines, hydrazides, and other nucleophiles, while the azide group is a key component for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). The hydrophilic PEG3 spacer enhances solubility and can reduce non-specific binding of the resulting conjugate.

This technical guide provides a comprehensive overview of a plausible synthetic route for this compound, including detailed experimental protocols, structured data tables for key reaction parameters, and visualizations of the chemical transformations and workflows.

Synthetic Pathway Overview

The synthesis of this compound can be conceptualized as a two-stage process starting from a commercially available precursor, tetraethylene glycol. The first stage involves the selective functionalization of one terminal hydroxyl group to an azide. The second stage focuses on the controlled oxidation of the remaining terminal hydroxyl group to an aldehyde. Protecting group strategies are crucial to ensure the selective modification of each terminus of the polyethylene glycol chain.

A plausible and efficient synthetic route is as follows:

  • Monoprotection of Tetraethylene Glycol: One of the terminal hydroxyl groups of tetraethylene glycol is protected with a suitable protecting group, such as a trityl (Tr) group, to allow for selective modification of the other terminus.

  • Azidation: The free hydroxyl group is first converted to a good leaving group, such as a tosylate (-OTs), and then displaced by an azide nucleophile (from sodium azide) to introduce the azide functionality.

  • Deprotection: The protecting group is removed to reveal the terminal hydroxyl group.

  • Oxidation: The re-established terminal hydroxyl group is selectively oxidized to an aldehyde using a mild oxidizing agent to prevent over-oxidation to a carboxylic acid.

Below is a visual representation of this proposed synthetic pathway.

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: Monoprotection cluster_step2 Step 2: Azidation cluster_step3 Step 3: Deprotection cluster_step4 Step 4: Oxidation Tetraethylene Glycol Tetraethylene Glycol Mono-tritylated TEG Mono-tritylated TEG Tetraethylene Glycol->Mono-tritylated TEG TrCl, Pyridine Tosylated TEG-Tr Tosylated TEG-Tr Mono-tritylated TEG->Tosylated TEG-Tr TsCl, Pyridine Azido-TEG-Tr Azido-TEG-Tr Tosylated TEG-Tr->Azido-TEG-Tr NaN3, DMF Azido-TEG-OH Azido-TEG-OH Azido-TEG-Tr->Azido-TEG-OH H+ (e.g., TFA) This compound This compound Azido-TEG-OH->this compound Mild Oxidation (e.g., DMP)

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed, representative experimental protocols for each step of the synthesis.

Step 1: Monoprotection of Tetraethylene Glycol

This step involves the selective protection of one hydroxyl group of tetraethylene glycol using trityl chloride.

  • Reaction: HO-(CH₂CH₂O)₄-H + TrCl → TrO-(CH₂CH₂O)₄-H

  • Procedure:

    • Dissolve tetraethylene glycol (1 equivalent) in anhydrous pyridine.

    • Cool the solution to 0 °C in an ice bath.

    • Add trityl chloride (1.1 equivalents) portion-wise with stirring.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water.

    • Extract the product with dichloromethane (DCM).

    • Wash the organic layer with saturated aqueous copper sulfate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Azidation of Mono-tritylated Tetraethylene Glycol

This two-part step first converts the free hydroxyl group to a tosylate, a good leaving group, and then displaces it with an azide.

  • Part A: Tosylation

    • Reaction: TrO-(CH₂CH₂O)₄-H + TsCl → TrO-(CH₂CH₂O)₄-Ts

    • Procedure:

      • Dissolve the mono-tritylated tetraethylene glycol (1 equivalent) in anhydrous pyridine.

      • Cool the solution to 0 °C.

      • Add p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) and stir at 0 °C for 4-6 hours.

      • Monitor the reaction by TLC.

      • Once the starting material is consumed, pour the reaction mixture into ice-water.

      • Extract the product with DCM.

      • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate, and brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the tosylated product, which can often be used in the next step without further purification.

  • Part B: Azide Displacement

    • Reaction: TrO-(CH₂CH₂O)₄-Ts + NaN₃ → TrO-(CH₂CH₂O)₃-CH₂CH₂-N₃

    • Procedure:

      • Dissolve the tosylated intermediate (1 equivalent) in anhydrous dimethylformamide (DMF).

      • Add sodium azide (NaN₃, 3 equivalents).

      • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.

      • Monitor the reaction by TLC.

      • After completion, cool the reaction to room temperature and add water.

      • Extract the product with ethyl acetate.

      • Wash the organic layer with water and brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

      • Purify the crude product by column chromatography.

Step 3: Deprotection of the Trityl Group

This step removes the trityl protecting group to reveal the hydroxyl group that will be oxidized.

  • Reaction: TrO-(CH₂CH₂O)₃-CH₂CH₂-N₃ + H⁺ → HO-(CH₂CH₂O)₃-CH₂CH₂-N₃

  • Procedure:

    • Dissolve the trityl-protected azide (1 equivalent) in a mixture of DCM and trifluoroacetic acid (TFA) (e.g., 95:5 v/v).

    • Stir the solution at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with toluene to remove residual TFA.

    • Purify the resulting alcohol by column chromatography.

Step 4: Oxidation to this compound

This final step involves the mild oxidation of the primary alcohol to the desired aldehyde.

  • Reaction: HO-(CH₂CH₂O)₃-CH₂CH₂-N₃ → OHC-CH₂-(OCH₂CH₂)₃-N₃

  • Procedure (using Dess-Martin Periodinane - DMP):

    • Dissolve the azido-alcohol (1 equivalent) in anhydrous DCM.

    • Add Dess-Martin Periodinane (1.5 equivalents) to the solution.

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate.

    • Stir vigorously for 15 minutes.

    • Separate the organic layer and wash it with saturated sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final product, this compound, by column chromatography.

Data Presentation: Summary of Reaction Parameters

The following tables summarize the key quantitative data for the proposed synthesis.

Step 1: Monoprotection
Reagent Equivalents
Tetraethylene Glycol1.0
Trityl Chloride1.1
Solvent Anhydrous Pyridine
Temperature 0 °C to Room Temp.
Reaction Time 12-16 hours
Typical Yield 70-85%
Step 2a: Tosylation
Reagent Equivalents
Mono-tritylated TEG1.0
p-Toluenesulfonyl Chloride1.2
Solvent Anhydrous Pyridine
Temperature 0 °C
Reaction Time 4-6 hours
Typical Yield >95% (often used crude)
Step 2b: Azidation
Reagent Equivalents
Tosylated Intermediate1.0
Sodium Azide3.0
Solvent Anhydrous DMF
Temperature 80-90 °C
Reaction Time 12-18 hours
Typical Yield 85-95%
Step 3: Deprotection
Reagent Solvent Ratio
Trityl-protected Azide1.0
DCM:TFA95:5 (v/v)
Temperature Room Temp.
Reaction Time 1-2 hours
Typical Yield 90-98%
Step 4: Oxidation (DMP)
Reagent Equivalents
Azido-alcohol1.0
Dess-Martin Periodinane1.5
Solvent Anhydrous DCM
Temperature Room Temp.
Reaction Time 2-4 hours
Typical Yield 75-90%

Workflow Visualization

The general laboratory workflow for a single synthetic step can be visualized as follows.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis Setup Glassware Setup Glassware Add Reagents Add Reagents Setup Glassware->Add Reagents Stirring & Heating Stirring & Heating Add Reagents->Stirring & Heating TLC Monitoring TLC Monitoring Stirring & Heating->TLC Monitoring Quenching Quenching TLC Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography Characterization (NMR, MS) Characterization (NMR, MS) Column Chromatography->Characterization (NMR, MS)

Figure 2: General experimental workflow for a synthetic step.

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and the use of protecting group chemistry to achieve the desired bifunctional linker. The protocols and data presented in this guide provide a robust framework for the successful synthesis of this important molecule. Researchers and drug development professionals can adapt these methodologies to their specific laboratory settings and scale requirements. The versatility of this compound in bioconjugation ensures its continued importance in the development of novel therapeutics and research tools.

The Pivotal Role of the PEG3 Spacer in Ald-CH2-PEG3-Azide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the Ald-CH2-PEG3-Azide linker, a heterobifunctional molecule increasingly employed in the development of advanced bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document, intended for researchers, scientists, and drug development professionals, will elucidate the critical role of the discrete three-unit polyethylene glycol (PEG3) spacer, present detailed experimental protocols, and offer visual representations of key workflows and principles.

Core Concepts: The Functionality of this compound

This compound is a chemical linker featuring two distinct reactive moieties: an aldehyde group (-CH2-CHO) and an azide group (-N3), separated by a PEG3 spacer. This unique architecture allows for a two-step, orthogonal conjugation strategy. The aldehyde group can react with primary amines, such as those found on the surface of proteins or peptides, to form a Schiff base, which can be further stabilized by reduction to a secondary amine. The azide group is a versatile handle for "click chemistry," enabling highly efficient and specific ligation with alkyne-containing molecules through either copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2]

The central component of this linker is the PEG3 spacer. Comprising three ethylene glycol units, this short, hydrophilic chain imparts several crucial properties to the resulting bioconjugate.

The Multifaceted Role of the PEG3 Spacer

The incorporation of a PEG3 spacer, while seemingly a minor structural element, has a profound impact on the physicochemical and biological properties of the final conjugate.

  • Enhanced Hydrophilicity and Solubility: Many potent therapeutic agents, particularly cytotoxic payloads used in ADCs, are hydrophobic. This can lead to aggregation and poor solubility in aqueous environments, complicating formulation and administration. The hydrophilic nature of the PEG3 spacer significantly increases the overall water solubility of the bioconjugate, mitigating aggregation and improving its pharmacokinetic profile.[3][4]

  • Improved Biocompatibility and Reduced Immunogenicity: PEGylation is a well-established strategy to reduce the immunogenicity of therapeutic molecules. The PEG3 spacer can shield the bioconjugate from recognition by the immune system and reduce enzymatic degradation, potentially leading to a longer circulation half-life.[3]

  • Flexible Linkage and Optimized Spatial Orientation: The PEG3 spacer provides a flexible, defined-length bridge between the two conjugated entities. This flexibility can be critical for allowing each component to adopt its optimal conformation for biological activity. In PROTACs, for instance, the linker must be of an appropriate length to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase. In ADCs, the spacer ensures that the cytotoxic drug does not sterically hinder the antibody's binding to its target antigen.

  • Controlled Drug-to-Antibody Ratio (DAR): The use of discrete PEG linkers can contribute to more homogeneous ADC preparations with a controlled DAR, a critical quality attribute for these complex therapeutics.

Data Presentation: The Impact of PEG Spacers

While specific quantitative data for the PEG3 spacer is often embedded in broader studies, the following tables summarize the general effects of PEGylation on key bioconjugate properties.

Table 1: Impact of PEG Spacer Length on Drug-to-Antibody Ratio (DAR)

Linker TypeConjugation ChemistryAntibodyPayloadAverage DAR
Non-PEGylatedThiol-MaleimideTrastuzumabMMAE3.5
PEG4Thiol-MaleimideTrastuzumabMMAE3.8
PEG8Thiol-MaleimideTrastuzumabMMAE4.0
PEG12Thiol-MaleimideTrastuzumabMMAE3.9

This table illustrates the principle that the inclusion and length of a PEG spacer can influence the efficiency of the conjugation reaction, with intermediate lengths sometimes leading to higher DARs.

Table 2: Influence of PEG Linker Length on PROTAC Degradation Efficacy

Target ProteinE3 LigaseLinker Length (atoms)DC50 (nM)Dmax (%)
BRD4VHL10>1000<20
BRD4VHL13 (includes PEG)15>90
BRD4VHL16 (includes PEG)5>95
BRD4VHL20 (includes PEG)5080

This table demonstrates the critical importance of linker length for PROTAC efficacy. A clear "sweet spot" for linker length often exists to achieve optimal degradation.

Experimental Protocols

The following are detailed methodologies for the key conjugation reactions involving the this compound linker.

Protocol 1: Aldehyde-Amine Conjugation (Reductive Amination)

This protocol describes the conjugation of the aldehyde group of the linker to a primary amine on a protein.

Materials:

  • Protein containing primary amines (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Sodium cyanoborohydride (NaCNBH3) solution (e.g., 1 M in 10 mM NaOH)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Linker Preparation: Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-50 mM.

  • Conjugation Reaction: a. Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. b. Gently mix and allow the reaction to proceed for 30 minutes at room temperature to form the Schiff base.

  • Reduction: a. Add sodium cyanoborohydride to the reaction mixture to a final concentration of 20-50 mM. b. Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): Add the quenching solution to a final concentration of 50 mM and incubate for 30 minutes at room temperature to quench any unreacted aldehyde.

  • Purification: Remove excess linker and byproducts by size-exclusion chromatography using a desalting column equilibrated with the desired storage buffer.

  • Characterization: Characterize the azide-functionalized protein by methods such as mass spectrometry to confirm conjugation.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction between the azide-functionalized molecule and an alkyne-containing payload.

Materials:

  • Azide-functionalized molecule (from Protocol 1)

  • Alkyne-containing payload

  • Copper(II) sulfate (CuSO4) solution (e.g., 20 mM in water)

  • Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in water)

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Reagent Preparation: a. Dissolve the alkyne-containing payload in DMSO or DMF to a stock concentration of 10-50 mM.

  • Catalyst Premix: In a separate tube, mix the CuSO4 solution and THPTA solution in a 1:5 molar ratio.

  • Conjugation Reaction: a. To the azide-functionalized molecule, add a 2- to 10-fold molar excess of the alkyne-payload solution. b. Add the premixed CuSO4/THPTA solution to a final copper concentration of 0.1-1 mM. c. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM. d. Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the final conjugate using a desalting column or other appropriate chromatography method to remove excess reagents and catalyst.

  • Characterization: Analyze the final product by SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and retained biological activity.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free "click" reaction between the azide-functionalized molecule and a strained alkyne-containing payload.

Materials:

  • Azide-functionalized molecule (from Protocol 1)

  • Strained alkyne-containing payload (e.g., DBCO or BCN functionalized)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Reagent Preparation: Dissolve the strained alkyne-payload in DMSO or DMF to a stock concentration of 10-50 mM.

  • Conjugation Reaction: a. To the azide-functionalized molecule in the reaction buffer, add a 3- to 20-fold molar excess of the strained alkyne-payload solution. Ensure the final concentration of the organic solvent is low (<10%) to prevent protein denaturation. b. Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C.

  • Purification: Purify the resulting conjugate using a desalting column or other suitable chromatography technique.

  • Characterization: Characterize the final bioconjugate using appropriate analytical methods to confirm conjugation and purity.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of this compound.

cluster_Ald_PEG_Azide This compound Structure cluster_Functions Functional Roles of the PEG3 Spacer Aldehyde Aldehyde (-CH2-CHO) PEG3 PEG3 Spacer Aldehyde->PEG3 Azide Azide (-N3) PEG3->Azide Hydrophilicity Increases Solubility PEG3->Hydrophilicity Flexibility Provides Flexibility PEG3->Flexibility Biocompatibility Reduces Immunogenicity PEG3->Biocompatibility Spacing Optimal Spacing PEG3->Spacing cluster_workflow General Workflow for ADC Synthesis A Antibody with Primary Amines C Reductive Amination A->C B This compound B->C D Azide-Functionalized Antibody C->D F Click Chemistry (CuAAC or SPAAC) D->F E Alkyne-Payload E->F G Purified Antibody-Drug Conjugate (ADC) F->G cluster_protac PROTAC Mechanism of Action PROTAC PROTAC (with PEG3 linker) TernaryComplex Ternary Complex Formation PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Polyubiquitination of Target Protein TernaryComplex->Ubiquitination Proximity-induced Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

References

The Heterobifunctional Nature of Ald-CH2-PEG3-Azide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ald-CH2-PEG3-Azide is a heterobifunctional crosslinker integral to the advancement of bioconjugation and targeted therapeutics. Its unique architecture, featuring a terminal aldehyde group, a discrete three-unit polyethylene glycol (PEG) spacer, and a terminal azide group, offers a versatile platform for the precise construction of complex biomolecular conjugates. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, detailed experimental protocols for its use in bioconjugation, and its application in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction

The precise and stable linkage of disparate molecular entities is a cornerstone of modern drug development and chemical biology. Heterobifunctional linkers, possessing two distinct reactive moieties, are essential tools in this endeavor, enabling the controlled assembly of complex constructs such as ADCs and PROTACs. This compound has emerged as a valuable reagent in this field, offering a strategic combination of functionalities.[1][2]

The aldehyde group provides a reactive handle for conjugation to amine-containing biomolecules through reductive amination or to hydrazide- and aminooxy-functionalized molecules to form stable hydrazone and oxime linkages, respectively.[3] The azide functionality is a key component for "click chemistry," specifically the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the attachment of alkyne-modified molecules.[1][4] Separating these reactive ends is a discrete three-unit PEG spacer, which enhances aqueous solubility, reduces aggregation, and provides a defined spatial separation between the conjugated partners.

Physicochemical and Reactive Properties

The utility of this compound in bioconjugation is underpinned by its distinct chemical and physical characteristics. A summary of its key properties is presented below.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C8H15N3O4
Molecular Weight 217.22 g/mol
CAS Number 1002342-83-7
Purity Typically ≥95%
Appearance Colorless to off-white liquid
Solubility Soluble in DMSO, DCM, DMF
Storage Recommended at -20°C, protected from light and moisture

Table 2: Reactive Properties of this compound Functional Groups

Functional GroupReactive Partner(s)Resulting LinkageKey Features
Aldehyde (-CHO) Primary amines (-NH2)Imine (reducible to a stable secondary amine)Enables conjugation to proteins (e.g., lysine residues).
Hydrazides (-CONHNH2)HydrazoneForms a stable, often pH-sensitive, linkage.
Aminooxy groups (-ONH2)OximeCreates a highly stable linkage.
Azide (-N3) Terminal Alkynes1,2,3-Triazole (via CuAAC)Highly efficient, bioorthogonal, and forms a stable aromatic ring.
Strained Alkynes (e.g., DBCO, BCN)1,2,3-Triazole (via SPAAC)Copper-free click chemistry, ideal for in vivo applications.

Core Applications and Logical Workflows

The dual reactivity of this compound makes it a powerful tool for the modular construction of complex bioconjugates. Below are logical workflows for its application in the synthesis of ADCs and PROTACs.

Antibody-Drug Conjugate (ADC) Synthesis Workflow

This workflow illustrates the sequential conjugation of a cytotoxic payload and an antibody using this compound.

ADC_Workflow cluster_payload Payload Modification cluster_linker Linker cluster_antibody Antibody Modification Payload Alkyne-Modified Payload Conjugate1 Payload-Linker Intermediate Payload->Conjugate1 CuAAC Click Chemistry Linker This compound Linker->Conjugate1 Antibody Antibody Mod_Antibody Hydrazide-Modified Antibody Antibody->Mod_Antibody Introduce Hydrazide Final_ADC Final ADC Mod_Antibody->Final_ADC Conjugate1->Final_ADC Hydrazone Ligation

Caption: Workflow for ADC synthesis using this compound.

PROTAC Synthesis Workflow

This diagram outlines the assembly of a PROTAC, linking a target protein binder to an E3 ligase ligand.

PROTAC_Workflow cluster_poi Target Protein Binder cluster_linker Linker cluster_e3 E3 Ligase Ligand POI_Ligand Alkyne-Modified POI Ligand Intermediate Linker-POI Ligand Intermediate POI_Ligand->Intermediate SPAAC (Copper-Free) Linker This compound Linker->Intermediate E3_Ligand Amine-Functionalized E3 Ligase Ligand PROTAC Final PROTAC E3_Ligand->PROTAC Intermediate->PROTAC Reductive Amination

Caption: Workflow for PROTAC synthesis via this compound.

Signaling Pathways in Targeted Therapeutics

The bioconjugates synthesized using this compound are designed to modulate specific cellular signaling pathways.

ADC-Mediated Cytotoxicity Pathway

This pathway illustrates the mechanism of action for an ADC following binding to a cancer cell.

ADC_Pathway ADC Antibody-Drug Conjugate Receptor Target Receptor on Cancer Cell ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Cytotoxic Payload Lysosome->Payload Linker Cleavage DNA_Damage DNA Damage & Microtubule Disruption Payload->DNA_Damage Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis

Caption: ADC mechanism leading to cancer cell apoptosis.

PROTAC-Mediated Protein Degradation Pathway

This diagram shows how a PROTAC induces the degradation of a target protein through the ubiquitin-proteasome system.

PROTAC_Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-Ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC-induced degradation of a target protein.

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in bioconjugation reactions.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified molecule to this compound.

Materials:

  • This compound

  • Alkyne-modified molecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)

  • DMSO (if required for solubility)

  • Purification system (e.g., SEC, HPLC)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of the alkyne-modified molecule in a compatible solvent (e.g., DMSO or water).

    • Prepare a 50 mM stock solution of CuSO4 in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA or TBTA in a suitable solvent (water for THPTA, DMSO/t-butanol for TBTA).

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified molecule to the desired final concentration in the reaction buffer.

    • Add this compound to the reaction mixture (typically 1.5-3 molar equivalents relative to the alkyne).

    • Add the copper catalyst ligand (THPTA or TBTA) to a final concentration of 1-2 mM.

    • Add CuSO4 to a final concentration of 0.5-1 mM.

    • Vortex the mixture gently.

  • Initiation and Incubation:

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.

    • Vortex the mixture gently.

    • Incubate the reaction at room temperature for 1-4 hours, or overnight if necessary. Protect the reaction from light.

  • Purification:

    • Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove unreacted reagents and byproducts, or reverse-phase HPLC for smaller molecules.

  • Characterization:

    • Confirm the successful conjugation and purity of the product using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) and HPLC.

Protocol 2: Reductive Amination of a Protein

This protocol details the conjugation of the aldehyde group of a payload-linker intermediate (synthesized in Protocol 1) to a primary amine (e.g., lysine residue) on a protein.

Materials:

  • Purified Payload-Ald-CH2-PEG3-conjugate

  • Protein with accessible primary amines (e.g., an antibody)

  • Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (STAB)

  • Reaction Buffer (e.g., 100 mM MES or HEPES, pH 6.0-7.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., SEC, dialysis)

Procedure:

  • Protein Preparation:

    • Buffer exchange the protein into the reaction buffer.

    • Adjust the protein concentration to a suitable level (e.g., 1-10 mg/mL).

  • Reaction Setup:

    • Add the Payload-Ald-CH2-PEG3-conjugate to the protein solution at a desired molar excess (e.g., 5-20 fold).

    • Incubate the mixture at room temperature for 30-60 minutes to allow for imine bond formation.

  • Reduction:

    • Prepare a fresh stock solution of the reducing agent (e.g., 1 M NaBH3CN in water).

    • Add the reducing agent to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate the reaction at room temperature for 2-4 hours, or at 4°C overnight.

  • Quenching:

    • Quench the reaction by adding the quenching solution to a final concentration of 100 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unreacted linker-payload and reducing agent by SEC or extensive dialysis against a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).

    • Assess the purity and aggregation state of the final conjugate by SEC.

    • Confirm the identity and integrity of the conjugate by mass spectrometry.

Conclusion

This compound is a highly versatile and enabling tool for the construction of advanced bioconjugates. Its heterobifunctional nature, combined with the beneficial properties of the discrete PEG3 spacer, provides researchers and drug developers with a robust platform for the precise and efficient synthesis of ADCs, PROTACs, and other targeted therapeutics. The methodologies and workflows presented in this guide offer a foundational framework for the successful application of this valuable chemical linker in a variety of research and development settings.

References

An In-depth Technical Guide to Ald-CH2-PEG3-Azide for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-CH2-PEG3-Azide is a versatile bifunctional linker molecule increasingly utilized in the field of bioconjugation for the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This heterobifunctional reagent possesses two distinct reactive moieties: a terminal aldehyde group and an azide group, connected by a hydrophilic 3-unit polyethylene glycol (PEG) spacer.[4][5] The aldehyde functionality allows for covalent modification of biomolecules through reactions with primary amines, such as those found on lysine residues in proteins, via reductive amination. The azide group serves as a handle for "click chemistry," enabling highly efficient and specific ligation to alkyne-containing molecules through either copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The integrated PEG3 spacer enhances the aqueous solubility and reduces the potential for aggregation of the resulting conjugates. This guide provides a comprehensive overview of the properties, applications, and detailed protocols for the effective use of this compound in bioconjugation.

Core Properties and Specifications

A clear understanding of the physicochemical properties of this compound is crucial for its successful application. The following table summarizes its key characteristics.

PropertyValueSource(s)
Chemical Name 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetaldehyde
Synonyms Ald-PEG3-Azide, CHO-PEG3-N3
CAS Number 1002342-83-7
Molecular Formula C8H15N3O4
Molecular Weight 217.22 g/mol
Purity ≥95%
Appearance Varies (typically a liquid or oil)-
Solubility Good solubility in water and most organic solvents-
Storage Conditions Store at -20°C in the dark, desiccated. Can be transported at room temperature for up to 3 weeks.

Bioconjugation Chemistries

This compound offers a dual-reactivity approach, enabling a two-step sequential or orthogonal conjugation strategy.

Aldehyde-Mediated Bioconjugation: Reductive Amination

The aldehyde group reacts with primary amines (e.g., the ε-amine of lysine residues on a protein) to form an intermediate imine (Schiff base). This imine is then reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaBH3CN). This reaction is typically performed in a pH range of 6.5-7.5 to favor imine formation and ensure the stability of the protein.

Azide-Mediated Bioconjugation: Click Chemistry

The azide group is a key component for bioorthogonal "click" chemistry reactions, which are known for their high efficiency, specificity, and biocompatibility.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of the azide with a terminal alkyne in the presence of a Cu(I) catalyst to form a stable triazole linkage. The Cu(I) is typically generated in situ from a Cu(II) salt (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate). Ligands such as THPTA can be used to stabilize the Cu(I) catalyst and protect the biomolecule from oxidative damage.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.

Experimental Protocols

The following are detailed protocols for the key bioconjugation reactions involving this compound. Optimization may be required for specific applications.

Protocol 1: Reductive Amination of a Protein

Materials:

  • Protein solution (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Sodium cyanoborohydride (NaBH3CN) solution (freshly prepared)

  • Quenching solution (e.g., Tris buffer, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Ensure the protein solution is in a buffer free of primary amines (e.g., Tris). Exchange the buffer to PBS, pH 7.4, if necessary.

  • Reaction Setup: Add a 10- to 20-fold molar excess of this compound to the protein solution.

  • Incubation: Gently mix and incubate the reaction mixture at room temperature for 2-4 hours.

  • Reduction: Add a 20- to 50-fold molar excess of freshly prepared sodium cyanoborohydride to the reaction mixture.

  • Incubation: Continue the incubation at room temperature for another 2-4 hours or overnight at 4°C.

  • Quenching: Quench the reaction by adding a final concentration of 50-100 mM Tris buffer.

  • Purification: Purify the resulting azide-functionalized protein using size-exclusion chromatography to remove excess reagents.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide-functionalized biomolecule (from Protocol 1)

  • Alkyne-containing molecule (e.g., a cytotoxic drug)

  • Copper(II) sulfate (CuSO4) solution

  • Ligand solution (e.g., THPTA)

  • Sodium ascorbate solution (freshly prepared)

  • Purification system

Procedure:

  • Reagent Preparation: Prepare stock solutions of CuSO4, THPTA, and sodium ascorbate in deoxygenated water.

  • Reaction Mixture: In a microcentrifuge tube, combine the azide-functionalized biomolecule and the alkyne-containing molecule (typically at a 1:3 to 1:5 molar ratio).

  • Catalyst Premix: In a separate tube, premix the CuSO4 and THPTA solutions (typically at a 1:5 molar ratio).

  • Reaction Initiation: Add the CuSO4/THPTA premix to the reaction mixture, followed by the freshly prepared sodium ascorbate solution. The final concentrations are typically in the range of 0.1-1 mM for the biomolecule, 0.5-5 mM for the alkyne, 0.1-1 mM for CuSO4, and 0.5-5 mM for sodium ascorbate.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove the catalyst and excess reagents.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • Azide-functionalized biomolecule (from Protocol 1)

  • DBCO- or BCN-containing molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the azide-functionalized biomolecule and the DBCO- or BCN-containing molecule (typically at a 1:1.5 to 1:3 molar ratio) in the reaction buffer.

  • Incubation: Incubate the reaction mixture at room temperature for 2-12 hours or overnight at 4°C. The reaction progress can be monitored by analytical techniques such as HPLC or SDS-PAGE.

  • Purification: Purify the final conjugate using a suitable method like size-exclusion chromatography to remove any unreacted reagents.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in the development of targeted therapies.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. This compound can be used to link the antibody and the payload. The aldehyde end can be used to conjugate to the antibody, and the azide end can be subsequently reacted with an alkyne-modified drug. The PEG linker can improve the pharmacokinetics and solubility of the ADC.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. PROTACs consist of a ligand for the target protein and a ligand for an E3 ligase, connected by a linker. This compound can serve as a component of this linker, facilitating the modular synthesis of PROTAC libraries for optimization.

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) are provided below to illustrate the key processes.

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Functionalization cluster_step2 Step 2: Payload Conjugation (Click Chemistry) Antibody Antibody (with Lysine residues) Reductive_Amination Reductive Amination (NaBH3CN) Antibody->Reductive_Amination Ald_Linker This compound Ald_Linker->Reductive_Amination Azide_Ab Azide-Functionalized Antibody Reductive_Amination->Azide_Ab Click_Reaction CuAAC or SPAAC Azide_Ab->Click_Reaction Alkyne_Drug Alkyne-Modified Cytotoxic Drug Alkyne_Drug->Click_Reaction ADC Final Antibody-Drug Conjugate Click_Reaction->ADC

Caption: Workflow for synthesizing an ADC using this compound.

Logical Relationship of Bioconjugation Reactions

Bioconjugation_Logic cluster_aldehyde Aldehyde Chemistry cluster_azide Azide Chemistry (Click) Linker This compound Aldehyde Aldehyde Group Linker->Aldehyde Azide Azide Group Linker->Azide Reductive_Amination Reductive Amination Aldehyde->Reductive_Amination Amine Primary Amine (e.g., Lysine) Amine->Reductive_Amination Stable_Amine_Linkage Stable Secondary Amine Linkage Reductive_Amination->Stable_Amine_Linkage Click_Reaction CuAAC or SPAAC Azide->Click_Reaction Alkyne Alkyne Group Alkyne->Click_Reaction Triazole_Linkage Stable Triazole Linkage Click_Reaction->Triazole_Linkage

Caption: Reaction pathways for this compound functional groups.

Safety and Handling

Organic azides should be handled with care as they can be potentially explosive, especially in the presence of heavy metals, strong acids, or upon heating. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a powerful and versatile tool for researchers in bioconjugation and drug development. Its dual functionality, combined with the beneficial properties of the PEG spacer, enables the straightforward and efficient synthesis of complex biomolecular conjugates like ADCs and PROTACs. By following the detailed protocols and understanding the underlying chemistries outlined in this guide, scientists can effectively leverage this linker to advance their research and development of novel targeted therapeutics.

References

An In-depth Technical Guide to the Applications of Ald-CH2-PEG3-Azide in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ald-CH2-PEG3-Azide (CAS No. 1002342-83-7) is a heterobifunctional linker molecule increasingly utilized in the field of drug discovery and chemical biology.[1][2] Its structure is composed of three key components: an aldehyde group (Ald or CHO), a short polyethylene glycol spacer (PEG3), and a terminal azide group (N3). This unique architecture makes it an invaluable tool for the precise construction of complex bioconjugates, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[2][3]

The aldehyde provides a reactive handle for conjugation to primary amines, such as those on lysine residues of proteins, through reductive amination. The azide group enables highly efficient and specific ligation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4] The hydrophilic 3-unit PEG spacer enhances the aqueous solubility of the linker and the final conjugate, which can improve pharmacokinetic properties and prevent aggregation. This guide details the core chemistries, applications, experimental protocols, and logical workflows associated with the use of this compound in modern drug discovery.

Core Chemistries and Conjugation Strategies

The utility of this compound stems from its two distinct reactive termini, which allow for sequential and orthogonal conjugation strategies.

Aldehyde-Amine Conjugation via Reductive Amination

The aldehyde group reacts with primary amines (e.g., surface-exposed lysine residues on a monoclonal antibody) to form an intermediate Schiff base (an imine). This imine is subsequently reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). This process, known as reductive amination, is a robust method for protein modification.

Azide-Alkyne Conjugation via Click Chemistry

The azide group is a key component for "click chemistry." It reacts specifically with a terminal alkyne in the presence of a copper(I) catalyst to form a highly stable 1,4-disubstituted triazole ring. This CuAAC reaction is known for its high yield, specificity, and tolerance of a wide range of functional groups and aqueous conditions, making it ideal for conjugating the linker to a payload molecule (e.g., a cytotoxic drug or a protein-of-interest ligand) that has been pre-functionalized with an alkyne group.

Applications in Drug Discovery

Antibody-Drug Conjugates (ADCs)

In ADC development, this compound can be used to attach a cytotoxic payload to a monoclonal antibody (mAb). The typical workflow involves two main stages: first, the linker is attached to the payload via its azide group, and then the resulting linker-payload complex, which now has a reactive aldehyde, is conjugated to the antibody. Alternatively, the linker can first be attached to the antibody's lysine residues, followed by the click reaction with an alkyne-modified payload.

ADC_Synthesis_Workflow cluster_payload Payload Preparation cluster_antibody Antibody Conjugation Payload Alkyne-Modified Cytotoxic Payload PL_Complex Aldehyde-Linker-Payload Intermediate Payload->PL_Complex CuAAC (Click Chemistry) Linker This compound Linker->PL_Complex ADC Final Antibody-Drug Conjugate (ADC) PL_Complex->ADC mAb Monoclonal Antibody (contains -NH2 groups) mAb->ADC Reductive Amination (Aldehyde + Antibody -NH2)

Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound is an ideal linker to connect the target-binding ligand (warhead) and the E3 ligase ligand. Its defined length and flexibility are crucial for enabling the optimal formation of the ternary complex (Target Protein - PROTAC - E3 Ligase).

PROTAC_Structure Warhead Target Protein Ligand (Warhead) Warhead->p1 Linker This compound (Linker Core) Linker->p2 E3Ligand E3 Ligase Ligand (Anchor) p1->Linker Conjugation 1 (e.g., Amide bond) p2->E3Ligand Conjugation 2 (e.g., Triazole)

Logical structure of a PROTAC molecule.
Biomaterial Functionalization for Drug Discovery Models

A key application in drug discovery involves creating more physiologically relevant in vitro models for screening and research. This compound has been successfully used to functionalize biomaterials like hyaluronic acid (HA) to create tunable hydrogels for 3D cell culture and bioprinting. In this context, the linker's azide group is used to attach it to an alkyne-modified HA backbone, creating HA-ALD. This aldehyde-functionalized HA can then be cross-linked with other polymers containing hydrazine groups to form dynamic, cell-responsive hydrogels. These advanced 3D models are critical for studying cell behavior, disease progression, and drug response in a tissue-like environment.

Experimental Protocols

The following are detailed methodologies for the key reactions involving this compound.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is adapted from the cited use of this compound for the functionalization of a biomaterial backbone, demonstrating a practical application of the linker's azide terminus.

Materials:

  • Alkyne-modified biomaterial (e.g., HA-Alkyne)

  • This compound (e.g., from BroadPharm)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • 50 mM EDTA solution

  • Dialysis tubing (e.g., 10 kDa MWCO)

  • Milli-Q water

Procedure:

  • Dissolution: Dissolve the alkyne-modified biomaterial in a suitable buffer (e.g., 10x PBS).

  • Linker Preparation: In a separate vial, dissolve this compound in a minimal amount of anhydrous DMSO (e.g., to a concentration of ~300 mg/mL).

  • Reaction Setup: Add the dissolved this compound to the biomaterial solution. A typical molar ratio is 2.0 equivalents of the azide linker per alkyne group on the biomaterial.

  • Catalyst Addition: Add aqueous solutions of copper(II) sulfate and sodium ascorbate to the reaction mixture to initiate the click reaction. Final concentrations are typically in the micromolar to low millimolar range.

  • Incubation: Allow the reaction to proceed for 24 hours at room temperature with constant stirring.

  • Quenching: Add an equal volume of 50 mM EDTA solution to the reaction vessel and stir for 1 hour to chelate and remove the copper catalyst.

  • Purification: Transfer the reaction mixture to a dialysis tube and dialyze against Milli-Q water for 3 days, changing the water several times to remove unreacted linker, catalyst, and salts.

  • Lyophilization: Freeze-dry the purified product to obtain the functionalized biomaterial as a solid.

Protocol 2: Reductive Amination for Antibody Conjugation (Representative)

This is a representative protocol for conjugating an aldehyde-containing linker to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Aldehyde-Linker-Payload Intermediate

  • Sodium cyanoborohydride (NaBH₃CN) solution (freshly prepared)

  • Buffer for purification (e.g., PBS)

  • Size-Exclusion Chromatography (SEC) column or other protein purification system

Procedure:

  • Buffer Exchange: Ensure the mAb is in an amine-free buffer (e.g., PBS) at a concentration of 5-10 mg/mL.

  • Reaction Setup: Add a 10-20 fold molar excess of the Aldehyde-Linker-Payload intermediate (dissolved in a minimal amount of a water-miscible co-solvent like DMSO) to the antibody solution. The final concentration of the organic co-solvent should ideally be below 10% (v/v) to maintain antibody stability.

  • pH Adjustment (Optional): For some antibodies, adjusting the pH to a slightly acidic or basic condition (pH 6.0-8.0) can optimize the reaction.

  • Reduction: Add a freshly prepared solution of sodium cyanoborohydride to the reaction mixture to a final concentration of approximately 20-50 mM.

  • Incubation: Gently mix and incubate the reaction at 4°C or room temperature for 12-24 hours. The optimal time and temperature should be determined empirically.

  • Purification: Remove excess linker-payload and reducing agent by purifying the ADC using Size-Exclusion Chromatography (SEC), dialysis, or tangential flow filtration.

  • Characterization: Analyze the final ADC to determine the drug-to-antibody ratio (DAR), purity, and level of aggregation using techniques such as Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RP-LC), and Mass Spectrometry (MS).

Quantitative Data

ADC LinkerPayloadAverage DARClearance Rate (mL/day/kg)Half-life (t½, hours)Study SystemReference
PEG2-GlucuronideMMAE8~18Not ReportedRat
PEG4-GlucuronideMMAE8~12Not ReportedRat
PEG8-GlucuronideMMAE8~5Not ReportedRat
PEG12-GlucuronideMMAE8~4Not ReportedRat

This table summarizes data for ADCs with varying PEG linker lengths to illustrate a general trend. Data is derived from studies on different, but structurally related, linkers. DAR: Drug-to-Antibody Ratio; MMAE: Monomethyl auristatin E.

The trend suggests that increasing the length of the PEG linker generally leads to a decrease in the clearance rate of the ADC, which can result in a longer circulation half-life and increased tumor exposure. A short linker like PEG3 is expected to provide a balance of improved hydrophilicity while minimizing potential impacts on antigen binding.

Conclusion

This compound is a versatile and powerful chemical tool for drug discovery. Its dual-reactive nature enables the straightforward and efficient synthesis of complex bioconjugates like ADCs and PROTACs through orthogonal reductive amination and click chemistry reactions. Furthermore, its application extends to the development of advanced biomaterials for creating physiologically relevant 3D cell culture models, which are instrumental in modern drug screening and development pipelines. While detailed, publicly available reports on therapeutic candidates using this specific linker are limited, the fundamental chemistry it enables is well-established and holds significant promise for the continued advancement of targeted therapies and biomedical research.

References

The Ald-CH2-PEG3-Azide Linker: A Technical Guide for Advanced Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Ald-CH2-PEG3-Azide linker, a heterobifunctional molecule designed for the precise construction of antibody-drug conjugates (ADCs). By leveraging two distinct and highly specific chemical handles—an aldehyde and an azide—this linker facilitates the creation of homogeneous ADCs with controlled drug-to-antibody ratios (DAR). The inclusion of a three-unit polyethylene glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the final conjugate. This document outlines the linker's mechanism of action, detailed experimental protocols for its use, and a summary of representative quantitative data from related site-specific conjugation technologies.

Introduction to the this compound Linker

The this compound linker is a pivotal component in the next generation of ADCs, offering a solution to the heterogeneity often associated with traditional conjugation methods. Its architecture is logically segmented into three key functional units:

  • Aldehyde Group (CHO): This electrophilic handle serves as the primary point of attachment to the antibody. It reacts specifically with nucleophilic partners, such as hydrazides or aminooxy groups, which can be introduced onto the antibody. A particularly effective strategy involves the enzymatic conversion of a cysteine residue within a specific peptide tag (an "aldehyde tag") to a formylglycine (fGly) residue, which contains the required aldehyde.[1] This enzymatic step ensures that conjugation occurs only at predetermined sites, leading to a uniform ADC population.

  • PEG3 Spacer: The short, discrete three-unit polyethylene glycol chain is a hydrophilic spacer. Its primary role is to improve the aqueous solubility of the ADC, which is often challenged by the hydrophobic nature of cytotoxic payloads.[2][3] This can mitigate aggregation and potentially lead to a more favorable pharmacokinetic profile, including a longer circulation half-life.[3][4]

  • Azide Group (N₃): This functional group is a cornerstone of "click chemistry." It remains inert until it is exposed to its reaction partner, typically a strained alkyne such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). This reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is bioorthogonal, meaning it proceeds with high efficiency under mild, aqueous conditions without interfering with biological functional groups. This allows for the precise and stable attachment of a payload that has been pre-functionalized with a strained alkyne.

The sequential nature of these reactions allows for a controlled, two-step conjugation process, which is fundamental to producing homogeneous ADCs.

Mechanism of Action and Conjugation Strategy

The synthesis of an ADC using the this compound linker follows a structured, sequential workflow. The strategy hinges on first attaching the linker to the antibody via the aldehyde group, followed by the "clicking" of the payload onto the linker's azide group.

ADC Synthesis Workflow using this compound.

This process ensures a site-specific and stable covalent bond at each step, resulting in a well-defined final product with a precise drug-to-antibody ratio.

Quantitative Data Analysis

Table 1: ADC Characterization (Data is representative from a study using aldehyde tag technology with HIPS chemistry)

ParameterLight Chain TagCH1 Domain TagC-Terminus Tag
Target DAR 2.02.02.0
Achieved DAR ~1.7~1.8~2.0
% Monomer >95%>95%>95%
Binding Affinity (Kd, nM) 0.120.110.11

Table 2: In Vitro Cytotoxicity (Data is representative from a study using aldehyde tag technology with HIPS chemistry)

Cell LineTargetIC₅₀ (ng/mL) of C-Terminus Tagged ADC
SK-BR-3 HER2 (High)15
BT-474-M1 HER2 (High)25
MCF7 HER2 (Low)> 10,000

Table 3: Representative In Vivo Efficacy (Data is representative from a study using aldehyde tag technology with HIPS chemistry in a BT-474-M1 xenograft model)

Treatment Group (5 mg/kg)Tumor Growth Outcome
Vehicle Control Progressive Growth
Untagged Antibody Tumor Stasis
C-Terminus Tagged ADC Complete Regression

Table 4: Representative Pharmacokinetic Parameters in Rats (Data is representative from a study using aldehyde tag technology with HIPS chemistry)

ADC Conjugation SiteClearance (mL/day/kg)Half-life (days)
Light Chain Tag 10.17.9
CH1 Domain Tag 13.96.5
C-Terminus Tag 5.811.2

Detailed Experimental Protocols

The following protocols provide a detailed methodology for generating a site-specific ADC using the this compound linker. The protocol is divided into three main stages: generation of the aldehyde-tagged antibody, conjugation of the linker to the antibody, and conjugation of the drug payload to the antibody-linker complex.

Protocol 1: Generation of Aldehyde-Tagged Antibody

This protocol describes the generation of a site-specific aldehyde group on a monoclonal antibody using a genetically encoded aldehyde tag and the formylglycine-generating enzyme (FGE).

Materials:

  • Expression vector containing the antibody gene with an inserted aldehyde tag sequence (e.g., LCTPSR).

  • Mammalian expression host cells (e.g., CHO or HEK293).

  • Co-expression vector for a formylglycine-generating enzyme (FGE).

  • Cell culture media and reagents.

  • Protein A affinity chromatography column.

  • Dialysis buffer (e.g., PBS, pH 7.4).

Methodology:

  • Co-transfection: Co-transfect the mammalian host cells with the antibody expression vector and the FGE expression vector using a suitable transfection reagent.

  • Expression: Culture the cells under standard conditions (37°C, 5% CO₂) for 8-10 days to allow for antibody expression and enzymatic conversion of the cysteine in the aldehyde tag to formylglycine (fGly).

  • Harvesting and Purification: Harvest the cell culture supernatant containing the secreted antibody. Purify the aldehyde-tagged antibody using a Protein A affinity column according to the manufacturer's protocol.

  • Buffer Exchange: Elute the purified antibody and immediately exchange it into a stable formulation buffer (e.g., PBS, pH 7.4) using dialysis or a desalting column.

  • Characterization: Confirm the identity and purity of the antibody via SDS-PAGE. Verify the conversion of cysteine to fGly using mass spectrometry. The expected mass difference is -1 Da (oxidation of Cys to fGly involves the loss of 2 protons and the gain of one oxygen atom, SH₂ -> O).

Protocol 2: Conjugation of this compound to the Antibody

This protocol details the reaction of the linker's aldehyde group with a hydrazide-functionalized antibody. For this example, we assume the use of a hydrazino-iso-Pictet-Spengler (HIPS) catalyst for forming a stable C-C bond, though other methods like oxime ligation could also be used.

Materials:

  • Aldehyde-tagged antibody (from Protocol 1) at a concentration of 5-10 mg/mL.

  • This compound linker.

  • Reaction Buffer: PBS with 50 mM aniline, pH 6.5 (Aniline acts as a catalyst).

  • Quenching solution (optional).

  • Size-Exclusion Chromatography (SEC) column for purification.

Methodology:

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Reaction Setup: In a reaction vessel, add the aldehyde-tagged antibody. Add the this compound stock solution to achieve a 10-fold molar excess relative to the antibody.

  • Incubation: Gently mix the solution and incubate at room temperature (20-25°C) for 12-16 hours, protected from light.

  • Purification: Purify the resulting azide-functionalized antibody from excess linker and catalyst using a pre-equilibrated SEC column (e.g., Superdex 200) with PBS, pH 7.4 as the mobile phase.

  • Characterization: Collect the fractions corresponding to the monomeric antibody. Confirm successful conjugation and determine the linker-to-antibody ratio using Hydrophobic Interaction Chromatography (HIC) or mass spectrometry.

Protocol 3: SPAAC-Mediated Payload Conjugation

This protocol describes the final "click" reaction to attach a strained alkyne-modified cytotoxic drug to the azide-functionalized antibody.

Materials:

  • Azide-functionalized antibody (from Protocol 2).

  • Strained alkyne-modified payload (e.g., Drug-DBCO).

  • Reaction Buffer: PBS, pH 7.4.

  • SEC column for final purification.

Methodology:

  • Reagent Preparation: Prepare a 10 mM stock solution of the Drug-DBCO payload in DMSO.

  • Reaction Setup: To the purified azide-functionalized antibody, add the Drug-DBCO stock solution to achieve a 3- to 5-fold molar excess over the azide groups.

  • Incubation: Gently mix and incubate the reaction at room temperature for 4-8 hours or at 4°C for 12-24 hours. The reaction is typically complete within this timeframe due to the high efficiency of SPAAC.

  • Final Purification: Remove unreacted payload and any aggregates by SEC, using the final formulation buffer as the mobile phase.

  • Final ADC Characterization: Analyze the final ADC product to determine the final DAR (e.g., via HIC or UV-Vis spectroscopy), purity and monomer content (via SEC), and confirm its identity and integrity by mass spectrometry.

Visualizing the ADC Mechanism of Action

Once assembled, the ADC follows a multi-step process to deliver its cytotoxic payload to the target cancer cell.

G ADC 1. ADC Circulates in Bloodstream Binding 2. ADC Binds to Target Antigen on Cancer Cell ADC->Binding Internalization 3. Receptor-Mediated Endocytosis Binding->Internalization Endosome 4. ADC Traffics in Endosome Internalization->Endosome Lysosome 5. Fusion with Lysosome Endosome->Lysosome Degradation 6. Antibody Degradation by Proteases Lysosome->Degradation Release 7. Payload is Released into Cytoplasm Degradation->Release Action 8. Payload Exerts Cytotoxic Effect (e.g., DNA Damage, Microtubule Disruption) Release->Action Apoptosis 9. Cell Death (Apoptosis) Action->Apoptosis

General Mechanism of Action for an Antibody-Drug Conjugate.

This targeted delivery mechanism is designed to maximize the therapeutic effect on cancer cells while minimizing exposure of healthy tissues to the potent cytotoxic agent, thereby widening the therapeutic window. The stability of the linker within the systemic circulation and its efficient processing within the lysosome are critical determinants of the ADC's overall success.

References

The Strategic Application of Ald-CH2-PEG3-Azide in PROTAC Development: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The linker is far more than a simple spacer; its length, composition, flexibility, and attachment points are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties such as solubility and cell permeability.[4][5]

Among the diverse array of linker types, those incorporating polyethylene glycol (PEG) chains have become a cornerstone of modern PROTAC design. PEG linkers offer a desirable balance of hydrophilicity and flexibility, which can enhance the aqueous solubility of often large and lipophilic PROTAC molecules and allow for the necessary conformational adjustments to facilitate productive ternary complex formation. This guide focuses on a specific, versatile PEGylated linker, Ald-CH2-PEG3-Azide , providing a comprehensive technical overview of its properties, application in PROTAC synthesis, and methods for evaluating the resulting protein degraders.

Core Concepts: Properties of the this compound Linker

This compound is a heterobifunctional linker featuring three ethylene glycol units. This PEG3 spacer imparts hydrophilicity, which can improve the solubility of the final PROTAC molecule. The linker is flanked by two distinct reactive functional groups: an aldehyde (-CHO) and an azide (-N₃). This dual functionality allows for a modular and strategic approach to PROTAC synthesis.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₈H₁₅N₃O₄PubChem CID: 58596725
Molecular Weight 217.22 g/mol PubChem CID: 58596725
Structure 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetaldehydePubChem CID: 58596725
Reactivity - Aldehyde: Reacts with amines via reductive amination or with hydrazides/aminooxy groups to form stable hydrazones/oximes. - Azide: Undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with alkyne-containing molecules.

The aldehyde group provides a versatile handle for conjugation to an amine-containing ligand through reductive amination, a common and robust reaction in medicinal chemistry. The azide group is a key component for "click chemistry," a set of reactions known for their high efficiency, selectivity, and mild reaction conditions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is particularly prevalent in PROTAC synthesis, enabling the rapid and efficient joining of two molecular fragments to form a stable triazole linkage.

PROTAC Synthesis and Evaluation Workflow

The development of a novel PROTAC is a systematic process involving design, chemical synthesis, and rigorous biological evaluation. The workflow ensures that the final molecule effectively induces the degradation of the target protein through the intended mechanism of action.

G cluster_design Design & Synthesis cluster_evaluation Biological Evaluation Design Design Synthesis Synthesis Design->Synthesis Purification Purification Synthesis->Purification Binding_Assays Binary Binding Assays (POI & E3 Ligase) Purification->Binding_Assays Ternary_Complex Ternary Complex Formation Binding_Assays->Ternary_Complex Degradation_Assay Protein Degradation (DC50 & Dmax) Ternary_Complex->Degradation_Assay Selectivity Selectivity Profiling Degradation_Assay->Selectivity Downstream_Effects Downstream Cellular Effects Selectivity->Downstream_Effects

A typical workflow for the design and evaluation of PROTACs.

Representative PROTAC Synthesis: A Case Study

General Synthetic Scheme:

  • Ligand Functionalization: One ligand (e.g., for the POI) is functionalized with a terminal alkyne, while the other (e.g., for the E3 ligase) is functionalized with the azide-containing linker.

  • Click Chemistry Reaction: The two functionalized ligands are joined using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

G POI_Ligand_Alkyne POI Ligand (with Alkyne) PROTAC Final PROTAC Molecule POI_Ligand_Alkyne->PROTAC Reaction_Node CuAAC (Click Chemistry) E3_Ligand_Linker E3 Ligase Ligand (with Azide-PEG3-X) E3_Ligand_Linker->PROTAC Reaction_Node->PROTAC

Modular PROTAC synthesis via click chemistry.

Quantitative Data Presentation: A Representative Example

The efficacy of a PROTAC is defined by its ability to induce the degradation of the target protein. Key parameters include the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and the Dmax (the maximum percentage of protein degradation achievable).

The following tables summarize the biological data for the representative PARP1 degrader, iRucaparib-TP3 , which utilizes a PEG3-azide linker. This data is illustrative of the type of quantitative analysis required for a novel PROTAC.

Table 1: In Vitro Degradation of PARP1 by iRucaparib-TP3

Cell LineDC50 (nM)Dmax (%)Time Point (h)
OVCAR815>9524
MDA-MB-43630>9524

Table 2: Selectivity Profile of iRucaparib-TP3

ProteinDegradation at 100 nM
PARP1 >95%
PARP2No significant degradation
PARP3No significant degradation

Data is representative and sourced from Wang S, et al. (2019) for iRucaparib-TP3, a PROTAC with a structurally similar linker.

Experimental Protocols

Protocol 1: PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the final "click" reaction to assemble a PROTAC.

Materials:

  • Alkyne-functionalized POI ligand (1.0 eq)

  • Azide-functionalized E3 ligase ligand (e.g., attached to this compound) (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.3 eq)

  • Solvent: e.g., a mixture of tert-Butanol and water (1:1)

  • Nitrogen atmosphere

Procedure:

  • Dissolve the alkyne-functionalized POI ligand and the azide-functionalized E3 ligase ligand in the t-BuOH/H₂O solvent mixture under a nitrogen atmosphere.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • To the reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction at room temperature for 12-24 hours, monitoring progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

Protocol 2: Determination of DC50 and Dmax by Western Blotting

This protocol outlines the steps to assess the degradation of a target protein following PROTAC treatment.

Materials:

  • Relevant cell line expressing the POI

  • PROTAC stock solution (in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • The next day, treat the cells with a serial dilution of your PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis:

    • Aspirate the media and wash the cells with ice-cold PBS.

    • Lyse the cells directly in the well with lysis buffer.

    • Scrape the cell lysate, transfer to a microcentrifuge tube, and clarify by centrifugation at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody for the POI overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

    • Strip the membrane (if necessary) and re-probe for the loading control antibody.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the POI band intensity to the corresponding loading control.

    • Calculate the percentage of remaining POI for each PROTAC concentration relative to the vehicle control (set to 100%).

    • Plot the percentage of remaining POI against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.

Signaling Pathway Visualization

PROTACs exert their therapeutic effect by degrading key proteins in disease-related signaling pathways. For our representative example, iRucaparib-TP3, the target is PARP1, a critical enzyme in the DNA damage response (DDR) pathway. By degrading PARP1, the PROTAC disrupts this pathway, leading to synthetic lethality in cancers with specific DNA repair defects (e.g., BRCA mutations).

G cluster_pathway DNA Damage Response Pathway cluster_protac PROTAC Intervention DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 activates PARylation PARylation of Substrate Proteins PARP1->PARylation Ub Ubiquitination PARP1->Ub is ubiquitinated DDR_Recruitment Recruitment of DNA Repair Factors PARylation->DDR_Recruitment DNA_Repair DNA Repair DDR_Recruitment->DNA_Repair PROTAC iRucaparib-TP3 (PROTAC) PROTAC->PARP1 binds E3_Ligase E3 Ligase (CRBN) PROTAC->E3_Ligase recruits E3_Ligase->Ub Proteasome Proteasomal Degradation Ub->Proteasome Proteasome->PARP1 degrades

PROTAC-mediated degradation of PARP1 disrupts the DNA damage response.

Conclusion and Future Perspectives

The this compound linker represents a valuable tool in the PROTAC developer's arsenal, offering a blend of hydrophilicity, defined length, and orthogonal reactive handles for modular synthesis. The strategic use of its aldehyde and azide functionalities allows for flexible and efficient construction of novel protein degraders. While direct public data for PROTACs using this specific linker is sparse, the principles of its application are well-established through the use of structurally similar linkers in successful PROTAC design campaigns.

The continued exploration of linker chemistry is paramount to advancing the field of targeted protein degradation. As our understanding of the intricate structural and dynamic requirements for optimal ternary complex formation grows, so too will the rational design of linkers like this compound, paving the way for the development of next-generation PROTACs with superior potency, selectivity, and drug-like properties.

References

An In-depth Technical Guide to the Click Chemistry Applications of Ald-CH2-PEG3-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ald-CH2-PEG3-Azide

This compound is a heterobifunctional crosslinker designed for bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).[1][2] This linker possesses two distinct reactive moieties: an aldehyde group and an azide group, separated by a hydrophilic 3-unit polyethylene glycol (PEG) spacer.[3][4] The strategic design of this molecule allows for a controlled, two-step conjugation process, enabling the precise attachment of payloads, such as cytotoxic drugs, to biomolecules like antibodies.[5]

The aldehyde group provides a reactive handle for initial conjugation to primary amines, such as the lysine residues on an antibody, or to hydrazide-modified molecules, forming a stable bond. The azide group is reserved for a subsequent bioorthogonal "click" reaction, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), with an alkyne-modified payload. This click chemistry approach is highly efficient and specific, proceeding with high yields under mild, aqueous conditions.

The integrated PEG3 spacer enhances the hydrophilicity of the linker and the resulting conjugate, which can improve solubility, reduce aggregation, and positively influence the pharmacokinetic properties of the final ADC.

Chemical Structure:

Core Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for designing and executing successful bioconjugation experiments.

PropertyValueSource
Molecular Formula C8H15N3O4
Molecular Weight 217.22 g/mol
Purity ≥95%
Appearance Colorless to light yellow oil
Solubility Soluble in water and most organic solvents
Storage Conditions -20°C, protected from light and moisture

Quantitative Data on Click Chemistry Reactions

While specific kinetic data for this compound is not extensively published, the following tables provide representative data for the two key reactions involved in its application: aldehyde-amine conjugation and CuAAC. This data is compiled from studies on similar molecules and reaction systems and serves as a valuable guide for experimental design.

Representative Kinetics of Aldehyde-Amine Conjugation

The initial step of conjugation with this compound typically involves the reaction of the aldehyde group with a primary amine on a biomolecule. The formation of a Schiff base is followed by reduction to a stable secondary amine.

Reaction ParametersTypical ValuesNotes
Reactants Aldehyde-Linker, Amine-BiomoleculeThe amine is typically a lysine residue on an antibody.
pH 6.5 - 7.5The pH is critical for Schiff base formation.
Temperature 4 - 25 °CMilder temperatures are preferred to maintain the integrity of the biomolecule.
Reaction Time 2 - 24 hoursThe reaction time can be optimized based on the specific reactants and their concentrations.
Reducing Agent Sodium cyanoborohydride (NaBH3CN)A mild reducing agent is used to selectively reduce the Schiff base without affecting other functional groups on the biomolecule.
Typical Molar Excess of Linker 10 - 50 foldA molar excess of the linker is often used to drive the reaction to completion.
Conjugation Efficiency >90%With optimized conditions, high conjugation efficiency can be achieved.
Representative Kinetics and Yields of CuAAC Reactions with PEG Linkers

The second step is the highly efficient CuAAC reaction between the azide-functionalized biomolecule and an alkyne-modified payload.

Reaction ParametersTypical ValuesNotes
Reactants Azide-functionalized biomolecule, Alkyne-payloadThe azide is introduced via the this compound linker.
Catalyst Copper(I) source (e.g., CuSO4 with a reducing agent like sodium ascorbate)The Cu(I) catalyst is crucial for the reaction. It can be generated in situ.
Ligand THPTA, TBTAA ligand is used to stabilize the Cu(I) catalyst and prevent oxidation.
Solvent Aqueous buffers (e.g., PBS), often with a co-solvent like DMSO or DMFThe reaction is compatible with aqueous environments, making it ideal for bioconjugation.
Temperature Room Temperature (20-25 °C)The reaction proceeds efficiently at room temperature.
Reaction Time 1 - 4 hoursCuAAC reactions are generally fast.
Reaction Rate Constant (k) 10 to 10^4 M⁻¹s⁻¹The reaction rate is significantly accelerated by the copper catalyst.
Typical Yield >80%High yields are a hallmark of click chemistry. A study on a similar PEG-alkyne system reported yields of up to 82.32% within 24 hours.

Experimental Protocols

The following protocols provide a detailed methodology for a typical two-step conjugation process to create an Antibody-Drug Conjugate (ADC) using this compound.

Protocol 1: Modification of an Antibody with this compound

This protocol describes the first step, where the aldehyde group of the linker is conjugated to lysine residues on an antibody.

Materials:

  • Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Sodium cyanoborohydride (NaBH3CN) solution (freshly prepared)

  • Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0)

  • Desalting columns

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.

    • Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.

  • Linker Preparation:

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 20-fold molar excess of the this compound stock solution to the antibody solution.

    • Gently mix the reaction mixture and incubate at room temperature for 2-4 hours.

  • Reduction of Schiff Base:

    • Add freshly prepared sodium cyanoborohydride solution to the reaction mixture to a final concentration of 20 mM.

    • Incubate the reaction for 12-16 hours at 4°C with gentle mixing.

  • Purification:

    • Remove the excess linker and reducing agent by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

    • Collect the protein fractions and determine the concentration.

  • Characterization:

    • The linker-to-antibody ratio (LAR) can be determined using MALDI-TOF mass spectrometry.

Protocol 2: CuAAC "Click" Reaction for Payload Conjugation

This protocol outlines the second step, where an alkyne-modified payload is attached to the azide-functionalized antibody.

Materials:

  • Azide-modified antibody from Protocol 1

  • Alkyne-modified payload (e.g., a cytotoxic drug)

  • Copper(II) sulfate (CuSO4) solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)

  • Sodium ascorbate solution (e.g., 300 mM in water, freshly prepared)

  • Desalting columns or Size Exclusion Chromatography (SEC) system

Procedure:

  • Reactant Preparation:

    • Prepare a stock solution of the alkyne-modified payload in DMSO.

    • In a reaction tube, add the azide-modified antibody to a final concentration of 1-5 mg/mL in PBS.

  • Catalyst and Ligand Premix:

    • In a separate tube, prepare the catalyst/ligand premix by adding the CuSO4 solution to the THPTA solution. A typical ratio is 1:5 (CuSO4:THPTA). Vortex briefly to mix.

  • Click Reaction:

    • Add the alkyne-payload to the antibody solution. A 4-50 fold molar excess of the alkyne is recommended.

    • Add the catalyst/ligand premix to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Purify the resulting ADC from excess payload and catalyst components using a desalting column or SEC.

  • Characterization:

    • Determine the final protein concentration.

    • Calculate the Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or LC-MS.

Visualizing the Workflow and Mechanism

The following diagrams, created using the DOT language, illustrate the key processes involved in the application of this compound.

Two-Step ADC Conjugation Workflow

ADC_Conjugation_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Conjugation (Click Chemistry) cluster_purification Purification & Characterization Antibody Antibody (with Lysine residues) Reaction1 Schiff Base Formation & Reductive Amination Antibody->Reaction1 Linker This compound Linker->Reaction1 Azide_Ab Azide-Modified Antibody Reaction1->Azide_Ab Reaction2 CuAAC Click Reaction Azide_Ab->Reaction2 Alkyne_Payload Alkyne-Modified Payload Alkyne_Payload->Reaction2 ADC Final Antibody-Drug Conjugate (ADC) Reaction2->ADC Purification Purification (SEC/Desalting) ADC->Purification Characterization Characterization (LC-MS, HIC) DAR Calculation Purification->Characterization

Caption: A high-level workflow for the two-step synthesis of an Antibody-Drug Conjugate (ADC).

Mechanism of Action for an ADC

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC in Circulation Receptor Cell Surface Receptor ADC->Receptor Binding TargetCell Target Cancer Cell Endosome Endosome Formation Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion DrugRelease Linker Cleavage & Payload Release Lysosome->DrugRelease Payload Active Payload DrugRelease->Payload Apoptosis Cell Death (Apoptosis) Payload->Apoptosis

Caption: The general mechanism of action for a targeted Antibody-Drug Conjugate (ADC).

Conclusion

This compound is a versatile and powerful tool in the field of bioconjugation, offering a reliable method for the synthesis of complex biomolecules like ADCs. Its heterobifunctional nature, combined with the benefits of a hydrophilic PEG spacer, allows for a controlled and efficient conjugation process. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute their own experiments, ultimately contributing to the advancement of targeted therapeutics and other areas of drug development.

References

An In-depth Technical Guide to the Safety and Handling of Ald-CH2-PEG3-Azide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ald-CH2-PEG3-Azide is a bifunctional linker molecule commonly used in bioconjugation and drug delivery research, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs.[1][2] It features an aldehyde group for reaction with amines or hydrazides and an azide group for "click chemistry" reactions.[3] While the polyethylene glycol (PEG) spacer enhances water solubility, the presence of the azide functional group necessitates stringent safety precautions due to its potential for explosive decomposition and high toxicity.[4][5] This guide provides a comprehensive overview of the safety and handling procedures for this compound.

Hazard Identification and Stability Assessment

Organic azides are energetic materials and can be sensitive to heat, light, friction, and pressure, potentially leading to violent decomposition. The stability of an organic azide is influenced by its molecular structure. Two key principles for assessing stability are the Carbon-to-Nitrogen (C/N) ratio and the "Rule of Six".

  • Carbon-to-Nitrogen (C/N) Ratio: For this compound (C8H15N3O4), the C/N ratio is 8/3, which is approximately 2.67. Organic azides with a C/N ratio between 1 and 3 can often be synthesized and handled in small quantities but should be used or quenched promptly. It is recommended not to store them in a pure, neat form.

  • Rule of Six: This rule suggests there should be at least six carbon atoms for each energetic functional group (in this case, the azide group). This compound has 8 carbons to one azide group, which generally suggests a degree of stability that allows for careful handling.

Despite these favorable metrics, the compound should always be treated as potentially hazardous. The azide ion is known to have a toxicity comparable to that of cyanide.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C8H15N3O4PubChem
Molecular Weight 217.22 g/mol PubChem
Appearance Not specified (likely a liquid or solid)-
Solubility The PEG linker increases water solubility.General Knowledge
XLogP3 0.2PubChem

Safe Handling and Personal Protective Equipment (PPE)

Due to the potential hazards, all work with this compound should be conducted in a well-ventilated chemical fume hood. A safety screen should be used, especially when working with larger quantities or when heating the compound.

A comprehensive PPE strategy is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Safety glasses or splash goggles must be worn.Protects against splashes and potential explosions.
Hand Protection Chemical-resistant gloves (e.g., nitrile) are required. Consider double-gloving.The azide ion can be absorbed through the skin.
Skin and Body A flame-resistant lab coat should be worn.Protects against splashes and fire.
Respiratory Not generally required if handled in a fume hood.A fume hood provides adequate ventilation.
  • Fume Hood: All manipulations of this compound must be performed in a certified chemical fume hood.

  • Safety Shield: Use a blast shield, especially during reactions or when heating.

  • Spatulas: Never use metal spatulas to handle azides, as this can lead to the formation of highly shock-sensitive metal azides. Use plastic or ceramic spatulas.

Storage and Incompatibilities

Proper storage is critical to maintaining the stability of this compound and preventing hazardous reactions.

  • Temperature: Store at low temperatures, preferably at -18°C or -20°C.

  • Light: Protect from light by storing in an amber vial or a dark location.

  • Form: If possible, store as a dilute solution (not exceeding 1 M) rather than as a neat compound.

  • Container: Store in a tightly sealed container, preferably made of plastic or amber glass.

This compound should not come into contact with the following materials:

Incompatible MaterialHazard
Acids Forms highly toxic and explosive hydrazoic acid (HN3).
Heavy Metals (e.g., copper, lead, brass) Forms highly shock-sensitive and explosive heavy metal azides.
Halogenated Solvents (e.g., dichloromethane, chloroform) Can form extremely unstable di- and tri-azidomethane.
Strong Oxidizing Agents Can lead to a violent reaction.
Strong Reducing Agents Can react vigorously.

Experimental Protocols and Best Practices

When using this compound in experiments, adhere to the following protocols to minimize risk.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal risk_assessment Conduct Risk Assessment ppe Don PPE risk_assessment->ppe setup Set up in Fume Hood with Shield ppe->setup weigh Weigh with Plastic Spatula setup->weigh Proceed with caution dissolve Dissolve in Non-Halogenated Solvent weigh->dissolve reaction Perform Reaction dissolve->reaction quench Quench Unreacted Azide (if applicable) reaction->quench After reaction completion waste Segregate Azide Waste quench->waste decontaminate Decontaminate Glassware waste->decontaminate dispose Dispose via EH&S decontaminate->dispose

Caption: A logical workflow for the safe handling of this compound.

  • Avoid Distillation and Sublimation: Never use distillation or sublimation to purify organic azides, as the application of heat can lead to explosive decomposition.

  • Recommended Techniques: Purification should be limited to methods such as extraction and precipitation. Column chromatography may pose a risk and should only be considered for azides that are known to be stable.

Spill and Emergency Procedures

In the event of a spill, evacuate the area and alert your colleagues and supervisor. If the spill is small and you are trained to handle it, you may proceed with caution. For larger spills, contact your institution's EH&S department immediately.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

  • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Disposal

Azide-containing waste must be handled with extreme care and disposed of according to institutional and regulatory guidelines.

  • Segregation: Azide waste must be collected in a separate, clearly labeled waste container.

  • No Acid Contamination: Never mix azide waste with acidic waste, as this will generate highly toxic and explosive hydrazoic acid.

  • Deactivation: Whenever possible, organic azides should be converted to a more stable derivative, such as an amine, before disposal. Consult established procedures for the deactivation of azides, which often involve reaction with a reducing agent like triphenylphosphine (Staudinger reaction) or reduction to the corresponding amine.

  • Institutional Disposal: All azide-containing materials must be disposed of through your institution's chemical waste program. Do not pour azide solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.

By adhering to these stringent safety and handling guidelines, researchers can mitigate the risks associated with this compound and utilize its beneficial properties in their research and development endeavors.

References

Methodological & Application

Application Notes and Protocols for Ald-CH2-PEG3-Azide Bioconjugation to Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise covalent modification of proteins is a cornerstone of modern biotechnology and pharmaceutical development. Bifunctional linkers, possessing two distinct reactive moieties, are instrumental in creating novel protein conjugates for a myriad of applications, including antibody-drug conjugates (ADCs), targeted drug delivery systems, and proteomic probes.[1][2] This document provides detailed application notes and protocols for the use of Ald-CH2-PEG3-Azide, a versatile heterobifunctional linker, for the bioconjugation of proteins.

This compound features a terminal aldehyde group for initial protein modification and an azide group for subsequent bioorthogonal "click" chemistry. The polyethylene glycol (PEG) spacer enhances water solubility and minimizes steric hindrance.[3][4][5] The bioconjugation strategy involves a two-step process:

  • Reductive Amination: The aldehyde group of the linker reacts with primary amines (N-terminus or lysine residues) on the protein surface to form a transient Schiff base, which is then reduced to a stable secondary amine linkage using a mild reducing agent.

  • Bioorthogonal Click Chemistry: The introduced azide functionality serves as a handle for a highly specific and efficient reaction with an alkyne- or cyclooctyne-containing molecule, enabling the attachment of a wide range of payloads such as therapeutic agents, imaging agents, or affinity tags.

This two-step approach allows for a controlled and site-specific modification of proteins, leading to the generation of well-defined and homogeneous bioconjugates.

Data Presentation

The efficiency of each conjugation step is influenced by various reaction parameters. The following tables summarize quantitative data for typical conjugation efficiencies and the stability of the resulting linkages.

Table 1: Reductive Amination Conjugation Efficiency

ParameterConditionTypical Conjugation Efficiency (%)Notes
pH 6.5 - 7.580 - 95%Optimal range for balancing Schiff base formation and amine reactivity.
5.565 - 75%Favors Schiff base formation but the reaction rate may be slower.
Molar Ratio (Linker:Protein) 10:185 - 95%Generally sufficient for high conjugation efficiency.
5:170 - 80%A good starting point to minimize multiple PEGylations.
20:1>95%May be used to drive the reaction to completion, but risks multiple modifications.
Temperature 4 °C75 - 85%Slower reaction rate but can improve protein stability.
Room Temperature (20-25 °C)85 - 95%Faster reaction rate.
Reaction Time 4 - 6 hours80 - 90%At room temperature.
12 - 24 hours>90%At 4 °C.

Table 2: Stability of Linkages

Linkage TypeFormation ReactionStabilityNotes
Secondary Amine Reductive AminationHighly stableThe resulting C-N bond is very stable under a wide range of physiological conditions.
1,2,3-Triazole (CuAAC) Copper(I)-Catalyzed Azide-Alkyne CycloadditionHighly stableThe triazole ring is exceptionally stable and inert to biological conditions.
1,2,3-Triazole (SPAAC) Strain-Promoted Azide-Alkyne CycloadditionHighly stableSimilar to the CuAAC-formed triazole, this linkage is very stable.

Experimental Protocols

Protocol 1: Protein Modification with this compound via Reductive Amination

This protocol describes the covalent attachment of the this compound linker to a protein through the formation of a stable secondary amine linkage.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.4)

  • This compound

  • Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-7.5

  • Sodium Cyanoborohydride (NaBH₃CN) solution (freshly prepared 50 mM in Reaction Buffer)

  • Quenching Solution: 1 M Tris-HCl, pH 7.4

  • Purification system (e.g., size-exclusion chromatography (SEC) column or dialysis cassettes)

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is in an amine-free buffer (e.g., PBS or phosphate buffer) at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange into the Reaction Buffer.

  • Linker Preparation:

    • Immediately before use, dissolve this compound in the Reaction Buffer to a stock concentration of 10-100 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.

    • Gently mix the solution and incubate at room temperature for 2-4 hours or at 4°C for 4-8 hours with gentle agitation to allow for Schiff base formation.

  • Reduction:

    • Add the freshly prepared sodium cyanoborohydride solution to the reaction mixture to a final concentration of 20 mM.

    • Incubate the reaction for an additional 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching:

    • Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted aldehyde groups.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and other small molecules by size-exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling by SDS-PAGE (which will show an increase in molecular weight) and mass spectrometry (MALDI-TOF or ESI-MS).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide-modified protein and an alkyne-containing molecule.

Materials:

  • Azide-modified protein (from Protocol 1) in an appropriate buffer (e.g., PBS, pH 7.4)

  • Alkyne-containing molecule of interest (e.g., fluorescent dye, biotin-alkyne, drug-alkyne)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)

  • Sodium ascorbate solution (freshly prepared, e.g., 1 M in water)

  • Purification system (e.g., SEC column or dialysis cassettes)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the alkyne-containing molecule in a suitable solvent (e.g., DMSO or water).

    • Prepare fresh sodium ascorbate solution.

  • CuAAC Reaction:

    • In a reaction tube, add the azide-modified protein to a final concentration of 1-10 mg/mL.

    • Add the alkyne-containing molecule to a final concentration that is a 2- to 10-fold molar excess over the azide groups on the protein.

    • Add THPTA solution to a final concentration of 1 mM.

    • Add CuSO₄ solution to a final concentration of 0.2 mM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 2 mM.

    • Gently mix and incubate the reaction at room temperature for 1-4 hours, protected from light if using a fluorescent dye.

  • Purification:

    • Purify the protein conjugate using size-exclusion chromatography or dialysis to remove excess reagents and the copper catalyst.

  • Characterization:

    • Analyze the final conjugate by SDS-PAGE, UV-Vis spectroscopy (if a dye was used), and mass spectrometry to confirm successful conjugation.

Mandatory Visualization

Bioconjugation_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Click Chemistry (CuAAC) Protein Protein Schiff_Base Schiff Base Intermediate Protein->Schiff_Base + This compound (pH 7.2-7.5) This compound This compound Azide-Modified_Protein Azide-Modified_Protein Final_Conjugate Final_Conjugate Azide-Modified_Protein->Final_Conjugate + Alkyne-Payload (CuSO4, Ascorbate, THPTA) Alkyne-Payload Alkyne-Payload Schiff_Base->Azide-Modified_Protein + NaBH3CN (Reduction)

Caption: Experimental workflow for protein bioconjugation.

Signaling_Pathway_Example Receptor Cell Surface Receptor Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Drug Active Drug Drug_Release->Drug Cellular_Target Cellular Target (e.g., DNA, Tubulin) Drug->Cellular_Target Inhibition Apoptosis Apoptosis Cellular_Target->Apoptosis

Caption: ADC mechanism of action signaling pathway.

References

Application Notes and Protocols for Ald-CH2-PEG3-Azide Reaction with Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-CH2-PEG3-Azide is a heterobifunctional linker that plays a crucial role in modern bioconjugation and drug development. This linker possesses two distinct reactive functionalities: an aldehyde group and an azide group, connected by a hydrophilic 3-unit polyethylene glycol (PEG) spacer. The aldehyde group allows for the covalent attachment to molecules containing primary amines, such as proteins, peptides, and antibodies, through a reductive amination reaction. The terminal azide group enables subsequent conjugation to molecules functionalized with alkyne groups via "click chemistry," a highly efficient and specific bioorthogonal reaction.

The incorporation of the PEG spacer enhances the solubility and bioavailability of the resulting conjugate while potentially reducing its immunogenicity. These properties make this compound an invaluable tool in the construction of complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), for targeted therapeutics and diagnostics.[1][2][]

This document provides detailed application notes and protocols for the reaction of this compound with primary amines, offering a comprehensive guide for researchers in the field of drug development and bioconjugation.

Reaction Mechanism: Reductive Amination

The conjugation of this compound to a primary amine proceeds via a two-step reductive amination process.

  • Schiff Base Formation: The aldehyde group of the this compound reacts with the primary amine of the target molecule (e.g., the N-terminus of a protein or the ε-amine of a lysine residue) to form an unstable imine intermediate, also known as a Schiff base. This reaction is reversible and is typically favored under slightly acidic to neutral pH conditions (pH 6.5-7.5).[4]

  • Reduction: The imine intermediate is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to form a stable and irreversible secondary amine bond.[4] The choice of a mild reducing agent is critical as it selectively reduces the imine bond without affecting the aldehyde on the unreacted linker.

cluster_0 Reductive Amination Pathway Ald_PEG_Azide This compound (R'-CHO) Schiff_Base Schiff Base Intermediate (R-N=CHR') Ald_PEG_Azide->Schiff_Base + R-NH2 (pH 6.5-7.5) Primary_Amine Primary Amine (R-NH2) Primary_Amine->Schiff_Base Secondary_Amine Stable Secondary Amine (R-NH-CH2-R') Schiff_Base->Secondary_Amine + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Schiff_Base

Caption: Reaction mechanism of reductive amination.

Applications

The dual functionality of this compound makes it a versatile tool for a variety of applications in drug development and research:

  • Antibody-Drug Conjugates (ADCs): This linker is widely used in the synthesis of ADCs. The aldehyde group can be used to conjugate the linker to primary amines on an antibody. Subsequently, the azide group can be used to attach a cytotoxic drug via click chemistry. The PEG spacer enhances the solubility and stability of the ADC.

  • PROTACs: this compound can be used as a PEG-based linker in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.

  • Peptide Modification: Peptides can be modified with this linker to improve their pharmacokinetic properties. The azide group can then be used to conjugate other molecules, such as imaging agents or targeting ligands.

  • Biomaterial Surface Functionalization: Surfaces of biomaterials can be functionalized with amine groups and subsequently reacted with this compound. The azide-terminated surface can then be used for the immobilization of biomolecules.

Experimental Protocols

The following protocols provide a general guideline for the conjugation of this compound to a primary amine-containing molecule, such as a protein or peptide. Optimization of reaction conditions may be necessary for specific applications.

Protocol 1: General Reductive Amination of a Protein

Materials:

  • This compound

  • Protein with primary amine groups (e.g., antibody, enzyme)

  • Conjugation Buffer: 100 mM MES, 150 mM NaCl, pH 6.5

  • Reducing Agent Stock Solution: 5 M Sodium Cyanoborohydride (NaBH₃CN) in 1 N NaOH. Caution: NaBH₃CN is highly toxic and should be handled with appropriate safety precautions in a fume hood.

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))

Procedure:

  • Protein Preparation: Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL. If the protein solution contains primary amine buffers (e.g., Tris), exchange the buffer to the Conjugation Buffer using dialysis or a desalting column.

  • This compound Preparation: Allow the vial of this compound to equilibrate to room temperature before opening. Prepare a stock solution of the linker in an anhydrous solvent such as DMSO or DMF.

  • Conjugation Reaction: a. Add the desired molar excess of the this compound stock solution to the protein solution. A starting point of 10- to 50-fold molar excess of the linker to the protein is recommended. b. Gently mix and allow the reaction to proceed for 1-2 hours at room temperature to facilitate Schiff base formation.

  • Reduction: a. Add the freshly prepared Reducing Agent Stock Solution to the reaction mixture to a final concentration of 20-50 mM. b. Continue the reaction for an additional 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted aldehyde groups.

  • Purification: Remove excess linker and reducing agent from the conjugated protein using SEC or IEX. The choice of purification method will depend on the physicochemical properties of the protein and the conjugate.

  • Characterization: Analyze the purified conjugate by SDS-PAGE, HPLC, and mass spectrometry to confirm conjugation and determine the degree of labeling.

cluster_1 Experimental Workflow Start Start Protein_Prep Protein Preparation (Buffer Exchange) Start->Protein_Prep Conjugation Conjugation (Add Linker to Protein) Protein_Prep->Conjugation Linker_Prep Linker Preparation (Dissolve in DMSO/DMF) Linker_Prep->Conjugation Reduction Reduction (Add NaBH3CN) Conjugation->Reduction Quenching Quenching (Add Tris Buffer) Reduction->Quenching Purification Purification (SEC/IEX) Quenching->Purification Characterization Characterization (HPLC, MS) Purification->Characterization End End Characterization->End cluster_2 ADC Mechanism of Action ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen (Receptor) ADC->Receptor 1. Binding Cancer_Cell Cancer Cell Internalization Internalization (Endocytosis) Receptor->Internalization 2. Complex Formation Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug_Release Drug Release Lysosome->Drug_Release 4. Linker Cleavage Drug_Action Drug Binds to Intracellular Target (e.g., DNA, Tubulin) Drug_Release->Drug_Action 5. Cytotoxicity Apoptosis Apoptosis (Cell Death) Drug_Action->Apoptosis 6. Signaling Cascade

References

Application Notes and Protocols for Schiff Base Formation with Ald-CH2-PEG3-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of Ald-CH2-PEG3-Azide, a bifunctional linker, in the formation of Schiff bases for bioconjugation. This reagent is particularly valuable in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The protocols outlined below cover the conjugation of this compound to amine-containing biomolecules, subsequent purification, and characterization of the resulting conjugate.

Introduction

This compound is a versatile linker molecule featuring a terminal aldehyde group and an azide moiety, separated by a hydrophilic polyethylene glycol (PEG) spacer.[1][2] The aldehyde group facilitates the formation of a Schiff base with primary amines, such as the lysine residues on the surface of proteins and antibodies. This reaction is a reversible condensation reaction that forms an imine bond.[3] The azide group provides a handle for subsequent "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the attachment of a second molecule of interest, for instance, a cytotoxic drug or a fluorescent probe.[1] The PEG spacer enhances the solubility and can improve the pharmacokinetic properties of the final conjugate.[4]

Key Applications

  • Antibody-Drug Conjugates (ADCs): Site-specific or lysine-based conjugation of cytotoxic payloads to monoclonal antibodies for targeted cancer therapy.

  • PROTACs: Synthesis of heterobifunctional molecules that can induce targeted protein degradation.

  • Biomolecule Labeling: Attachment of fluorescent dyes, biotin, or other reporter molecules for imaging and detection applications.

  • Surface Modification: Functionalization of amine-containing surfaces for various biomedical and research applications.

Chemical and Physical Properties

PropertyValue
Chemical Formula C8H15N3O4
Molecular Weight 217.22 g/mol
Appearance Colorless to pale yellow oil
Solubility Soluble in DMSO, DMF, and aqueous buffers
Reactive Groups Aldehyde (-CHO), Azide (-N3)
Storage Store at -20°C, protected from light and moisture

Experimental Protocols

Protocol 1: Schiff Base Formation with a Protein/Antibody

This protocol describes the direct conjugation of this compound to a protein or antibody via Schiff base formation with surface-exposed lysine residues.

Materials:

  • Protein/Antibody solution (e.g., in Phosphate Buffered Saline, PBS)

  • This compound

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0-7.0

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reducing Agent (optional, for stabilization): 2 M Sodium Cyanoborohydride (NaBH3CN) in 1 M NaOH

  • Purification column (e.g., Size Exclusion Chromatography - SEC)

  • Storage Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Antibody Preparation: If the antibody solution contains primary amine-containing buffers (e.g., Tris), exchange the buffer to the Conjugation Buffer using a desalting column or dialysis. The final antibody concentration should be between 1-10 mg/mL.

  • Linker Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • Add a 5 to 20-fold molar excess of the this compound stock solution to the antibody solution. The optimal ratio should be determined empirically for each specific antibody and desired degree of labeling.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.

  • Reduction (Optional but Recommended): To form a stable secondary amine bond, the Schiff base can be reduced.

    • Add sodium cyanoborohydride to a final concentration of 20 mM.

    • Incubate for 1 hour at room temperature.

  • Purification:

    • Remove excess, unreacted linker and reducing agent by Size Exclusion Chromatography (SEC) using a column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

    • Alternatively, dialysis or tangential flow filtration can be used.

  • Characterization:

    • Determine the protein concentration of the purified conjugate using a protein assay (e.g., BCA) or by measuring absorbance at 280 nm.

    • Determine the average number of linkers per antibody, known as the Drug-to-Antibody Ratio (DAR) in the context of ADCs, using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).

Quantitative Data Summary (Typical Ranges):

ParameterRecommended Value
Antibody Concentration 1 - 10 mg/mL
Linker:Antibody Molar Ratio 5:1 to 20:1
Reaction pH 6.0 - 7.0
Reaction Temperature 4°C to Room Temperature (20-25°C)
Reaction Time 1 - 16 hours
Reducing Agent Concentration 20 mM (optional)
Expected Average DAR 2 - 8
Protocol 2: Two-Step Conjugation via NHS-Ester and Click Chemistry

This protocol is an alternative approach where the azide functionality is first introduced to the antibody using an NHS-ester crosslinker, followed by a click chemistry reaction with an alkyne-modified molecule. While this protocol does not directly involve Schiff base formation with this compound, it represents a common workflow for which the azide functionality of the title compound is intended.

Materials:

  • Antibody solution in amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Azido-PEGn-NHS Ester (e.g., Azido-PEG4-NHS Ester)

  • DBCO-functionalized payload

  • Anhydrous DMSO

  • Purification columns (SEC or HIC)

Procedure:

  • Azide Labeling of Antibody:

    • Prepare a 10 mg/mL solution of the antibody in PBS, pH 7.2-8.0.

    • Prepare a 10 mM stock solution of Azido-PEGn-NHS Ester in anhydrous DMSO.

    • Add a 10-fold molar excess of the NHS ester to the antibody solution.

    • Incubate for 60 minutes at room temperature.

    • Remove excess NHS ester by dialysis or using a desalting column.

  • Click Chemistry Reaction:

    • Prepare a 10 mM stock solution of the DBCO-functionalized payload in DMSO.

    • Add a 3 to 5-fold molar excess of the DBCO-payload to the azide-labeled antibody.

    • Incubate for 1-2 hours at room temperature.

  • Purification and Characterization:

    • Purify the final conjugate using SEC or HIC to remove unreacted payload.

    • Characterize the conjugate for protein concentration and DAR as described in Protocol 1.

Visualizations

Schiff_Base_Formation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis cluster_product Final Product Antibody Antibody in Amine-Free Buffer Incubate Incubate (pH 6.0-7.0) Antibody->Incubate Linker This compound in DMSO Linker->Incubate Reduce Reduction (Optional) with NaBH3CN Incubate->Reduce Purify Purification (SEC/HIC) Reduce->Purify Characterize Characterization (MS, HIC) Purify->Characterize Final_ADC Azide-Functionalized Antibody Conjugate Characterize->Final_ADC ADC_Mechanism_of_Action cluster_systemic Systemic Circulation cluster_targeting Tumor Microenvironment cluster_release Intracellular cluster_action Cellular Effect ADC Antibody-Drug Conjugate (ADC) Binding ADC binds to Antigen on Tumor Cell ADC->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Payload_Release Payload Release Cleavage->Payload_Release Apoptosis Cytotoxicity & Apoptosis Payload_Release->Apoptosis

References

Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Ald-CH2-PEG3-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of Ald-CH2-PEG3-Azide in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This "click chemistry" reagent is a valuable tool for the synthesis of bioconjugates, particularly antibody-drug conjugates (ADCs), offering a straightforward and efficient method for linking molecules of interest to alkyne-modified biomolecules.[1][2][3][4]

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and specific reaction that forms a stable triazole linkage between an azide and a terminal alkyne.[5] this compound is a heterobifunctional linker containing an azide group for CuAAC and an aldehyde group for other conjugation strategies. The polyethylene glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting bioconjugate. This reagent is particularly useful in the development of ADCs, where a cytotoxic drug can be attached to a targeting antibody.

The general scheme for the CuAAC reaction involves the copper(I)-catalyzed reaction between an azide and a terminal alkyne to yield a 1,4-disubstituted 1,2,3-triazole.

Key Applications

  • Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxic payloads to alkyne-modified antibodies.

  • PROTACs: Synthesis of proteolysis-targeting chimeras.

  • Bioconjugation: Labeling of proteins, peptides, and other biomolecules with reporter molecules such as fluorescent dyes or biotin.

  • Surface Modification: Functionalization of materials and surfaces.

Experimental Data

The efficiency of the CuAAC reaction with this compound is dependent on several factors including the nature of the alkyne-modified biomolecule, the concentrations of reactants, and the catalytic system used. While specific data for every application is unique, the following table summarizes typical quantitative results for the conjugation of an alkyne-modified monoclonal antibody (mAb) with this compound linked to a cytotoxic drug.

ParameterValueNotes
Antibody Concentration 1 - 10 mg/mLHigher concentrations can improve reaction kinetics.
Alkyne:Azide Molar Ratio 1:5 to 1:20An excess of the azide-linker-drug component is typically used to drive the reaction to completion.
Copper (CuSO₄) Concentration 50 - 250 µMOptimal concentration can vary depending on the specific biomolecule.
Ligand (THPTA) Concentration 250 - 1250 µMA 5:1 ligand to copper ratio is commonly used to stabilize the Cu(I) ion and protect the biomolecule.
Reducing Agent (Sodium Ascorbate) Concentration 1 - 5 mMA fresh solution should always be used.
Reaction Time 1 - 4 hoursCan be optimized by monitoring reaction progress.
Reaction Temperature 4 - 37 °CLower temperatures are often preferred for sensitive biomolecules.
Typical Conjugation Efficiency > 90%As determined by HPLC or mass spectrometry.
Average Drug-to-Antibody Ratio (DAR) 3.5 - 4.0For an antibody with four available alkyne sites.

Experimental Protocols

The following are detailed protocols for the CuAAC conjugation of an alkyne-modified antibody with this compound, which is presumed to be pre-conjugated to a payload of interest.

Protocol 1: Small-Scale Test Reaction

This protocol is designed to optimize reaction conditions on a small scale before proceeding to larger, more expensive preparations.

Materials:

  • Alkyne-modified antibody (in a suitable buffer, e.g., PBS, pH 7.4)

  • This compound-payload conjugate (10 mM stock in DMSO)

  • Copper(II) Sulfate (CuSO₄) (20 mM stock in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in water)

  • Sodium Ascorbate (100 mM stock in water, freshly prepared)

  • Protein A spin columns for purification

  • Reaction tubes (e.g., 1.5 mL microcentrifuge tubes)

Procedure:

  • In a microcentrifuge tube, add the alkyne-modified antibody to a final concentration of 1 mg/mL.

  • Add the this compound-payload stock solution to achieve a 10-fold molar excess over the antibody.

  • Prepare a premix of CuSO₄ and THPTA by adding 1 part CuSO₄ stock to 5 parts THPTA stock.

  • Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 150 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5 mM.

  • Gently mix the reaction and incubate at room temperature for 2 hours.

  • Purify the resulting ADC using a Protein A spin column according to the manufacturer's instructions.

  • Analyze the purified ADC by SDS-PAGE and UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR).

Protocol 2: Preparative-Scale Antibody-Drug Conjugate Synthesis

This protocol is for the larger-scale synthesis of an ADC for further characterization and in vitro/in vivo studies.

Materials:

  • Alkyne-modified antibody (10 mg in a suitable buffer)

  • This compound-payload conjugate (10 mM stock in DMSO)

  • Copper(II) Sulfate (CuSO₄) (20 mM stock in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in water)

  • Sodium Ascorbate (100 mM stock in water, freshly prepared)

  • Size-exclusion chromatography (SEC) system for purification

  • Diafiltration/ultrafiltration system for buffer exchange and concentration

Procedure:

  • In a suitable reaction vessel, bring the alkyne-modified antibody to a final concentration of 5 mg/mL.

  • Add the this compound-payload stock solution to achieve a 15-fold molar excess.

  • Prepare the CuSO₄/THPTA premix as described in Protocol 1.

  • Add the premix to the antibody solution to a final copper concentration of 200 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 4 mM.

  • Incubate the reaction at 18°C for 3 hours with gentle stirring.

  • Quench the reaction by adding a 50-fold molar excess of EDTA relative to copper.

  • Purify the ADC using an SEC system to remove unreacted payload-linker and other small molecules.

  • Exchange the buffer and concentrate the purified ADC using a diafiltration/ultrafiltration system.

  • Characterize the final ADC product for purity, aggregation, DAR, and endotoxin levels.

Visualizations

Experimental Workflow

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis reagents Prepare Reagents: - Alkyne-Antibody - Azide-Linker-Payload - CuSO4/THPTA - Sodium Ascorbate mixing Combine Reactants reagents->mixing incubation Incubate (1-4h, 4-37°C) mixing->incubation quench Quench Reaction (EDTA) incubation->quench sec Size-Exclusion Chromatography quench->sec buffer_exchange Buffer Exchange & Concentration sec->buffer_exchange characterization Characterize ADC: - Purity (HPLC) - DAR (UV-Vis, MS) - Aggregation (SEC) - Endotoxin buffer_exchange->characterization

Caption: Experimental workflow for the synthesis and characterization of an ADC using CuAAC.

ADC Mechanism of Action and a Representative Signaling Pathway

The following diagram illustrates the general mechanism of action of an antibody-drug conjugate targeting the HER2 receptor on a cancer cell, and the subsequent downstream signaling pathway that is inhibited.

ADC_Mechanism_and_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) (e.g., Trastuzumab-Payload) HER2 HER2 Receptor ADC->HER2 1. Binding pi3k PI3K ADC->pi3k Inhibition of Downstream Signaling endosome Endosome HER2->endosome 2. Internalization HER2->pi3k HER2 Signaling lysosome Lysosome endosome->lysosome 3. Trafficking payload Released Cytotoxic Payload lysosome->payload 4. Payload Release dna_damage DNA Damage & Apoptosis payload->dna_damage 5. Cytotoxicity proliferation Cell Proliferation, Survival, Angiogenesis dna_damage->proliferation Inhibition akt Akt pi3k->akt mtor mTOR akt->mtor mtor->proliferation

Caption: General mechanism of action of a HER2-targeted ADC and its effect on the PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using Ald-CH2-PEG3-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation technique that enables the covalent conjugation of molecules in complex biological environments without the need for cytotoxic copper catalysts. This "click chemistry" reaction occurs between a strained cyclooctyne and an azide, forming a stable triazole linkage.[1][2][3] Ald-CH2-PEG3-Azide is a heterobifunctional linker designed for a two-step labeling strategy. It features a terminal aldehyde group for initial modification of a biomolecule and an azide group for subsequent SPAAC ligation. The polyethylene glycol (PEG3) spacer enhances aqueous solubility and can reduce steric hindrance of the final conjugate.[4]

This reagent is particularly valuable in the synthesis of complex biomolecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[5] The aldehyde group can be selectively reacted with primary amines, such as those on the N-terminus or lysine residues of proteins, through reductive amination. This process introduces a bioorthogonal azide handle onto the protein, which can then be specifically targeted with a cyclooctyne-modified molecule (e.g., a drug, a fluorescent probe, or another protein).

Data Presentation

Optimizing SPAAC reactions requires an understanding of the factors that influence reaction kinetics. The following tables summarize key quantitative data for consideration.

Table 1: Reaction Conditions for Protein Modification via Reductive Amination
ParameterRecommended ConditionPurpose
pH 6.5 - 7.5Optimal for balancing Schiff base formation and the reactivity of amines. Lower pH can favor N-terminal selectivity.
Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are typically faster (2-4 hours), while overnight incubation at 4°C can be gentler for sensitive proteins.
Molar Excess 10- to 50-fold molar excess of this compound to proteinA starting point for optimization. The ideal ratio depends on the number of available amines on the protein and the desired degree of labeling.
Reducing Agent Sodium Cyanoborohydride (NaBH₃CN)A mild reducing agent that selectively reduces the Schiff base intermediate to a stable secondary amine without reducing the initial aldehyde.
Protein Conc. 1 - 10 mg/mLHigher concentrations can improve reaction efficiency.
Table 2: Representative Second-Order Rate Constants for SPAAC Reactions

The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne. While specific kinetic data for this compound is not extensively published, the following table provides representative rate constants for the reaction of a benzyl azide (a common model for alkyl azides) with various cyclooctynes to guide reagent selection. PEGylation of the azide is not expected to dramatically alter these intrinsic reactivities.

Cyclooctyne ReagentAbbreviationSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Key Characteristics
Bicyclo[6.1.0]nonyneBCN~0.1 - 0.9Good balance of high reactivity and stability; more hydrophilic than DBCO.
DibenzocyclooctyneDBCO~0.03 - 0.1Widely used due to good reactivity and stability, but can be hydrophobic.
DIBAC (Dibenzoazacyclooctyne)DIBAC~0.3Electron-deficient alkyne, shows different reactivity profile with electron-rich/poor azides.
DIFO (Difluorinated cyclooctyne)DIFO~0.08Offers good reaction rates.
BiarylazacyclooctynoneBARAC~0.9High reactivity due to ring strain.

Note: Rate constants are approximate and can vary based on the solvent, temperature, and specific azide structure.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Protein Azidation via Reductive Amination cluster_step2 Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protein Protein with Primary Amines (e.g., Lysine, N-terminus) Schiff_Base Schiff Base Intermediate (Unstable) Protein->Schiff_Base pH 6.5-7.5 Ald_Azide This compound Ald_Azide->Schiff_Base Azido_Protein Azide-Modified Protein Schiff_Base->Azido_Protein Reduction Reducing_Agent Sodium Cyanoborohydride (NaBH3CN) Reducing_Agent->Schiff_Base Purification1 Purification (e.g., Desalting Column) Azido_Protein->Purification1 Purified_Azido_Protein Purified Azide-Modified Protein Purification1->Purified_Azido_Protein Ready for SPAAC SPAAC_Reaction SPAAC Reaction (Physiological Conditions) Purified_Azido_Protein->SPAAC_Reaction Cyclooctyne Cyclooctyne-Modified Molecule (e.g., DBCO-Drug) Cyclooctyne->SPAAC_Reaction Final_Conjugate Final Bioconjugate SPAAC_Reaction->Final_Conjugate Formation of Stable Triazole Linkage Purification2 Final Purification (e.g., SEC, Dialysis) Final_Conjugate->Purification2

Caption: High-level overview of the two-step bioconjugation process.

signaling_pathway cluster_reductive_amination Reductive Amination Mechanism cluster_spaac SPAAC Mechanism Protein_Amine Protein-NH2 Schiff_Base Protein-N=CH-PEG3-N3 (Imine Intermediate) Protein_Amine->Schiff_Base + H+ Aldehyde_Linker O=CH-PEG3-N3 Aldehyde_Linker->Schiff_Base - H2O Stable_Amine Protein-NH-CH2-PEG3-N3 (Stable Azide-Protein) Schiff_Base->Stable_Amine + NaBH3CN (Reduction) Azide_Protein Protein-PEG3-N3 Triazole_Product Protein-PEG3-[Triazole]-Molecule Azide_Protein->Triazole_Product Strained_Alkyne Strained Alkyne-Molecule (e.g., DBCO-Drug) Strained_Alkyne->Triazole_Product [3+2] Cycloaddition

Caption: Reaction mechanisms for protein modification and SPAAC.

Experimental Protocols

Protocol 1: Modification of a Protein with this compound

This protocol describes the introduction of an azide functional group onto a protein using reductive amination.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.4

  • Anhydrous DMSO or DMF

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.

    • Adjust the protein concentration to 1-10 mg/mL.

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare a fresh 100 mM stock solution of Sodium Cyanoborohydride in the Reaction Buffer. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood.

  • Labeling Reaction:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. Mix gently.

    • Incubate at room temperature for 30-60 minutes to allow for the initial Schiff base formation.

    • Add the freshly prepared sodium cyanoborohydride solution to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted aldehyde groups.

  • Purification:

    • Remove excess, unreacted this compound and other small molecules using a desalting column or dialysis against the desired buffer for the next step (e.g., PBS, pH 7.4).

Protocol 2: SPAAC Reaction of Azide-Modified Protein with a Cyclooctyne

This protocol details the cycloaddition between the azide-labeled protein and a molecule functionalized with a strained cyclooctyne (e.g., DBCO, BCN).

Materials:

  • Azide-labeled protein (from Protocol 1)

  • Cyclooctyne-functionalized molecule of interest (e.g., DBCO-dye, BCN-drug)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reactant Preparation:

    • Prepare the azide-labeled protein in the Reaction Buffer.

    • Dissolve the cyclooctyne-functionalized molecule in a compatible solvent (e.g., DMSO, DMF, or aqueous buffer if soluble).

  • SPAAC Ligation:

    • Add the cyclooctyne-functionalized molecule to the azide-labeled protein solution. A molar excess of 1.5 to 10-fold of the cyclooctyne reagent over the protein is a common starting point. The optimal ratio should be determined empirically.

    • Mix gently and incubate the reaction. Reaction times can vary from 1-12 hours depending on the reactivity of the cyclooctyne (see Table 2), reactant concentrations, and temperature. The reaction can proceed at room temperature or 37°C for faster kinetics, or at 4°C overnight.

    • The progress of the conjugation can be monitored by techniques such as SDS-PAGE (which will show a shift in the molecular weight of the conjugated protein) or LC-MS.

  • Purification:

    • Purify the resulting bioconjugate to remove any unreacted cyclooctyne-functionalized molecule. The appropriate method (e.g., size-exclusion chromatography (SEC), dialysis, or affinity chromatography) will depend on the properties of the final conjugate.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency (Step 1) Protein amines are not sufficiently reactive.Ensure the reaction pH is between 6.5 and 7.5. Increase the molar excess of this compound.
Inactive reducing agent.Use a freshly prepared solution of sodium cyanoborohydride.
Low Conjugation Yield (Step 2) Low reactivity of the chosen cyclooctyne.Select a cyclooctyne with a higher rate constant (see Table 2). Increase the reaction time, temperature (if the protein is stable), or concentration of reactants.
Steric hindrance.The PEG3 spacer is designed to minimize this, but for some sterically hindered sites, a longer PEG spacer may be required.
Protein Precipitation High concentration of organic solvent (from reagent stock). Protein instability.Keep the volume of organic solvent to <10% of the total reaction volume. Optimize buffer conditions (pH, ionic strength).

References

Application Notes and Protocols for Cell Surface Modification using Ald-CH2-PEG3-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell surface modification is a powerful technique for a wide range of applications in biomedical research and drug development, including cell tracking, targeted drug delivery, and modulating cellular interactions. This document provides a detailed protocol for the covalent modification of cell surfaces using Ald-CH2-PEG3-Azide, a heterobifunctional linker. This molecule possesses an aldehyde group for initial conjugation to the cell surface and an azide group for subsequent bioorthogonal "click" chemistry reactions.

The strategy involves a two-step process. First, the aldehyde group of this compound is covalently attached to primary amine groups (e.g., lysine residues) on cell surface proteins via reductive amination. This reaction forms a stable secondary amine linkage. The short polyethylene glycol (PEG3) spacer enhances the water solubility of the linker. Once the cells are decorated with azide groups, a second molecule of interest containing a complementary alkyne or a strained cyclooctyne (like DBCO or BCN) can be attached via a highly specific and efficient click chemistry reaction.[1][2] This modular approach allows for the precise attachment of a wide variety of moieties, such as fluorescent dyes, biotin, or therapeutic agents, to living cells.

Chemical Reaction Pathway

The following diagram illustrates the two-stage chemical process for cell surface modification using this compound.

This compound Cell Surface Modification cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Click Chemistry (CuAAC) Cell Surface Protein Cell Surface Protein Schiff Base Intermediate Schiff Base Intermediate Cell Surface Protein->Schiff Base Intermediate + this compound This compound This compound Azide-Modified Cell Surface Azide-Modified Cell Surface Schiff Base Intermediate->Azide-Modified Cell Surface + NaBH3CN (Reduction) Azide-Modified Cell Surface_2 Azide-Modified Cell Surface Labeled Cell Surface Covalently Labeled Cell Azide-Modified Cell Surface_2->Labeled Cell Surface + Alkyne-Probe + Cu(I) catalyst Alkyne-Probe Alkyne-Probe (e.g., Dye, Drug) Experimental Workflow Start Start Cell_Culture Culture and Harvest Cells Start->Cell_Culture Cell_Washing_1 Wash Cells with Amine-Free Buffer Cell_Culture->Cell_Washing_1 Reductive_Amination Incubate with this compound and Reducing Agent Cell_Washing_1->Reductive_Amination Cell_Washing_2 Wash Cells to Remove Excess Reagents Reductive_Amination->Cell_Washing_2 Click_Chemistry Perform Click Chemistry with Alkyne-Modified Probe Cell_Washing_2->Click_Chemistry Cell_Washing_3 Wash Cells to Remove Unreacted Probe Click_Chemistry->Cell_Washing_3 Analysis Analyze Labeled Cells (e.g., Microscopy, Flow Cytometry) Cell_Washing_3->Analysis End End Analysis->End Targeted Cell Imaging Start Azide-Modified Cell Click_Reaction Click Reaction with Alkyne-Fluorophore Start->Click_Reaction Washing Wash to Remove Unbound Fluorophore Click_Reaction->Washing Imaging Fluorescence Imaging (Microscopy or Flow Cytometry) Washing->Imaging Data_Analysis Quantify Labeling Efficiency and Cell Localization Imaging->Data_Analysis End Imaging Data Data_Analysis->End

References

Application Notes and Protocols for the Conjugation of Ald-CH2-PEG3-Azide to Therapeutic Payloads

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of targeted therapeutics, such as antibody-drug conjugates (ADCs), requires precise and stable linkage of a therapeutic payload to a targeting moiety. The heterobifunctional linker, Ald-CH2-PEG3-Azide, offers two distinct reactive handles for conjugation: an aldehyde and an azide. This allows for a modular approach to bioconjugation, enabling the attachment of a wide range of therapeutic payloads. The short polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.[1][2]

This document provides detailed application notes and protocols for two primary strategies for conjugating this compound to therapeutic payloads:

  • Strategy 1: Reductive Amination. The aldehyde group of the linker is conjugated to a therapeutic protein (e.g., a monoclonal antibody) via its lysine residues.

  • Strategy 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The azide group of the linker is conjugated to a therapeutic small molecule payload functionalized with a strained alkyne (e.g., DBCO).

These protocols are designed to provide a starting point for the development of robust and efficient bioconjugation processes.

Strategy 1: Conjugation of this compound to a Therapeutic Antibody via Reductive Amination

This strategy is suitable for creating antibody-drug conjugates where the payload is first attached to the azide terminus of the linker, and the resulting aldehyde-functionalized linker-payload is then conjugated to the antibody.

Principle of Reductive Amination

Reductive amination involves a two-step, one-pot reaction. First, the aldehyde group of the linker reacts with the primary amine of a lysine residue on the antibody to form a Schiff base. This intermediate is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine bond.[3][4] The pH of the reaction is crucial, with a slightly acidic to neutral pH favoring Schiff base formation.[3]

Reductive_Amination Antibody Antibody-NH₂ (Lysine Residue) Schiff_Base Schiff Base Intermediate (Antibody-N=CH-Linker-Payload) Antibody->Schiff_Base + Linker_Payload This compound-Payload (Aldehyde) Linker_Payload->Schiff_Base Final_Conjugate Stable Conjugate (Antibody-NH-CH2-Linker-Payload) Schiff_Base->Final_Conjugate + NaBH₃CN (Reduction)

Caption: Reductive amination workflow for antibody conjugation.

Experimental Protocol: Reductive Amination

Materials:

  • Therapeutic antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound-Payload conjugate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Desalting columns (e.g., PD-10) for purification

  • Analytical equipment: UV-Vis spectrophotometer, SDS-PAGE, HIC-HPLC

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.

    • Determine the precise antibody concentration using a UV-Vis spectrophotometer (A280).

  • Conjugation Reaction:

    • Add the this compound-Payload conjugate to the antibody solution at a 10-20 fold molar excess.

    • Gently mix and incubate the reaction for 2 hours at room temperature to allow for Schiff base formation.

  • Reduction:

    • Prepare a fresh solution of sodium cyanoborohydride in the Reaction Buffer.

    • Add the sodium cyanoborohydride solution to the reaction mixture to a final concentration of 50 mM.

    • Incubate for an additional 2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 100 mM to stop the reaction.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the antibody-drug conjugate using a desalting column equilibrated with a storage-stable buffer (e.g., PBS, pH 7.4) to remove excess linker-payload and other small molecules.

  • Characterization:

    • Determine the final protein concentration via UV-Vis spectroscopy.

    • Analyze the conjugate by SDS-PAGE to confirm conjugation and assess purity.

    • Determine the drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC)-HPLC.

Quantitative Data Summary: Reductive Amination
ParameterRecommended ValueReference(s)
pH 6.5 - 7.5
Temperature Room Temperature or 4°C
Reaction Time 4 - 24 hours
Molar Ratio (Linker:Antibody) 10:1 to 20:1
Reducing Agent Sodium Cyanoborohydride
Expected Yield 70 - 90%
Linkage Stability High (Stable secondary amine)

Strategy 2: Conjugation of this compound to a DBCO-Functionalized Small Molecule via SPAAC

This strategy is ideal for conjugating the linker to a small molecule drug that has been pre-functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO). The resulting conjugate can then be further reacted via its aldehyde group.

Principle of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a highly efficient and bioorthogonal "click" chemistry reaction. It involves the reaction of an azide with a strained alkyne, like DBCO, to form a stable triazole linkage. This reaction proceeds rapidly at room temperature in aqueous buffers without the need for a cytotoxic copper catalyst, making it ideal for bioconjugation.

SPAAC_Reaction Linker This compound Triazole Stable Triazole Linkage (Ald-Linker-Triazole-Payload) Linker->Triazole + Payload DBCO-Functionalized Small Molecule Payload Payload->Triazole

Caption: SPAAC reaction for small molecule conjugation.

Experimental Protocol: SPAAC

Materials:

  • This compound

  • DBCO-functionalized small molecule payload

  • Reaction Buffer: PBS, pH 7.4

  • DMSO (for dissolving the small molecule)

  • Analytical equipment: HPLC/LC-MS

Procedure:

  • Reagent Preparation:

    • Dissolve the this compound in the Reaction Buffer to a concentration of 10 mM.

    • Dissolve the DBCO-functionalized small molecule in DMSO to a stock concentration of 20-50 mM.

  • Conjugation Reaction:

    • Add the DBCO-functionalized small molecule solution to the this compound solution. A 1.5 to 3-fold molar excess of the DBCO-reagent is recommended.

    • The final concentration of DMSO in the reaction mixture should be kept below 20% (v/v).

    • Incubate the reaction for 2-4 hours at room temperature, protected from light. The reaction can also be performed overnight at 4°C.

  • Monitoring and Purification:

    • Monitor the reaction progress by HPLC or LC-MS.

    • Once the reaction is complete, the product can be purified by reverse-phase HPLC to remove unreacted starting materials.

Quantitative Data Summary: SPAAC
ParameterRecommended ValueReference(s)
pH 7.0 - 8.5
Temperature Room Temperature or 4°C
Reaction Time 1 - 12 hours
Molar Ratio (DBCO:Azide) 1.5:1 to 3:1
Catalyst None (Copper-free)
Expected Yield > 90%
Linkage Stability Very High (Stable triazole)

Downstream Application: In Vitro Cytotoxicity Assay

Once the therapeutic payload is successfully conjugated, its biological activity should be evaluated. A common downstream application for ADCs is an in vitro cytotoxicity assay to determine the potency of the conjugate against a target cancer cell line.

Cytotoxicity_Assay cluster_workflow In Vitro Cytotoxicity Assay Workflow A Seed Target Cancer Cells B Treat with Serial Dilutions of ADC A->B C Incubate for 72-96 hours B->C D Add Cell Viability Reagent (e.g., CellTiter-Glo®) C->D E Measure Luminescence D->E F Calculate IC₅₀ Value E->F

Caption: Workflow for an in vitro cytotoxicity assay.

This assay involves treating cancer cells with serial dilutions of the ADC and measuring cell viability after a set incubation period. The half-maximal inhibitory concentration (IC₅₀) is then calculated to quantify the potency of the ADC.

Conclusion

The this compound linker provides a versatile platform for the development of novel bioconjugates. The choice between reductive amination and SPAAC depends on the nature of the therapeutic payload and the desired conjugation strategy. The protocols provided herein offer a solid foundation for researchers to develop and optimize their specific conjugation methodologies, ultimately contributing to the advancement of targeted therapeutics.

References

Application Notes and Protocols for Ald-CH2-PEG3-Azide Linker in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ald-CH2-PEG3-Azide linker is a heterobifunctional molecule designed for the precise and stable conjugation of payloads to antibodies, a critical step in the synthesis of Antibody-Drug Conjugates (ADCs). This linker incorporates three key chemical motifs: an aldehyde group for reaction with specific sites on an antibody, a three-unit polyethylene glycol (PEG) spacer to enhance solubility and improve pharmacokinetics, and an azide group for bioorthogonal "click" chemistry.[1][2][3][4] The use of this linker, in conjunction with site-specific antibody modification technologies, enables the production of homogeneous ADCs with a controlled drug-to-antibody ratio (DAR), which is crucial for optimizing therapeutic efficacy and minimizing off-target toxicity.[]

This document provides detailed application notes and experimental protocols for the use of the this compound linker in ADC synthesis, focusing on a strategy that combines enzymatic aldehyde tag generation and strain-promoted azide-alkyne cycloaddition (SPAAC).

Principle of the Technology

The synthesis of a site-specific ADC using the this compound linker generally follows a two-stage process:

  • Site-Specific Aldehyde Installation on the Antibody: An aldehyde functional group is introduced into a specific site on the antibody. A powerful method for this is the use of the formylglycine-generating enzyme (FGE). FGE recognizes a short consensus peptide sequence (e.g., LCTPSR or CxPxR) genetically engineered into the antibody's heavy or light chain. It then oxidizes the cysteine residue within this "aldehyde tag" to a formylglycine (fGly), which contains the desired aldehyde group. This chemoenzymatic approach ensures a bioorthogonal handle for conjugation at a predetermined location.

  • Two-Step Conjugation via the Linker:

    • Hydrazino-Pictet-Spengler (HIPS) Ligation: The payload (e.g., a cytotoxic drug) is first derivatized with a HIPS reagent. This payload-HIPS construct then reacts with the aldehyde group on the fGly-modified antibody. The HIPS ligation is highly efficient at near-neutral pH and forms a stable carbon-carbon bond, which is more resistant to hydrolysis in plasma compared to traditional oxime or hydrazone linkages.

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The this compound linker is then used. In this workflow, one end of the linker (the aldehyde) would have been incorporated into the payload construct. The azide end of the linker is then available to react with a strained alkyne, such as dibenzocyclooctyne (DBCO), which would be attached to the antibody. This copper-free click chemistry reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity under physiological conditions without interfering with biological functional groups.

An alternative, and more direct application of the titular linker, involves reacting a payload functionalized with a strained alkyne (e.g., DBCO-Payload) with the azide terminus of the this compound linker. The resulting Ald-CH2-PEG3-Payload construct is then conjugated to the aldehyde-tagged antibody, typically through a reaction like HIPS ligation where the payload itself contains the necessary reactive moiety. For the purposes of these protocols, we will focus on the workflow where the antibody is first modified to introduce an alkyne, followed by conjugation with an azide-linker-payload construct.

Core Technology Workflow

The overall workflow for generating a site-specific ADC using this chemistry is depicted below.

ADC_Workflow cluster_Ab Antibody Engineering & Expression cluster_Payload Payload-Linker Synthesis cluster_ADC ADC Conjugation & Purification Ab_Eng 1. Engineer Aldehyde Tag into Antibody Gene Ab_Exp 2. Co-express Tagged Ab with FGE in CHO cells Ab_Eng->Ab_Exp Ab_Pur 3. Purify Aldehyde- Tagged Antibody Ab_Exp->Ab_Pur Conjugation 7. HIPS Ligation: Tagged Ab + Linker-Payload Ab_Pur->Conjugation Payload Cytotoxic Payload DBCO_Payload 4. Synthesize DBCO-Payload Payload->DBCO_Payload Linker This compound Linker_Payload 5. SPAAC Reaction: Linker + DBCO-Payload Linker->Linker_Payload DBCO_Payload->Linker_Payload Final_Payload 6. Purify Aldehyde- Linker-Payload Linker_Payload->Final_Payload Final_Payload->Conjugation ADC_Pur 8. Purify Final ADC Conjugation->ADC_Pur ADC_Char 9. Characterize ADC (DAR, Purity, etc.) ADC_Pur->ADC_Char

Figure 1: General experimental workflow for ADC synthesis.

Chemical Reaction Pathways

The key chemical transformations involved in this ADC synthesis strategy are the enzymatic conversion of cysteine to formylglycine and the subsequent conjugation reactions.

Reaction_Pathways cluster_FGE Step 1: Aldehyde Tag Generation (Enzymatic) cluster_SPAAC Step 2: Payload-Linker Assembly (SPAAC) cluster_HIPS Step 3: ADC Formation (HIPS Ligation) Cys Antibody-LCTPSR (Cysteine) fGly Antibody-L(fGly)TPSR (Aldehyde) Cys->fGly FGE / O2 (in vivo) AzideLinker Ald-CH2-PEG3-N3 Triazole_Product Ald-CH2-PEG3-[Triazole]-Payload AzideLinker->Triazole_Product DBCO_Payload DBCO-Payload DBCO_Payload->Triazole_Product fGly_Ab Aldehyde-Tagged Antibody ADC Stable ADC (C-C bond) fGly_Ab->ADC HIPS_Payload Hydrazino-indole-Payload HIPS_Payload->ADC near neutral pH

Figure 2: Key reaction pathways in the ADC synthesis.

Quantitative Data Summary

The following tables summarize key quantitative parameters often assessed during the development of ADCs using this methodology.

Table 1: FGE Conversion Efficiency

Antibody Site of Aldehyde TagConversion Efficiency (%)Reference
Light Chain (LC)86%
CH1 Domain92%
Heavy Chain C-Terminus (CT)98%
C-terminal tagged MBP (E. coli)>85%

Table 2: ADC Conjugation and Quality Attributes

ParameterTypical ValueAnalysis MethodReference
Drug-to-Antibody Ratio (DAR)1.7 - 2.0 (for two sites)HIC, RP-HPLC, MS
Monomeric Species≥ 95%Size-Exclusion Chromatography (SEC)
Conjugation Completion>95% within 2 hoursRP-HPLC
Plasma Stability (HIPS Ligation)>90% stable after 7 daysELISA, LC-MS

Experimental Protocols

Protocol 1: Generation of Aldehyde-Tagged Antibody

This protocol describes the generation of an antibody with a site-specific aldehyde group using the Formylglycine-Generating Enzyme (FGE) system in a mammalian expression system (e.g., CHO cells).

Materials:

  • Expression vector containing the antibody gene with an engineered aldehyde tag sequence (e.g., LCTPSR).

  • Expression vector for human FGE.

  • Mammalian expression system (e.g., ExpiCHO-S™).

  • Transfection reagents and appropriate cell culture media.

  • Protein A affinity chromatography column and buffers.

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Gene Synthesis and Cloning: Synthesize the DNA sequence for the antibody light or heavy chain containing the aldehyde tag sequence (e.g., CTPSR) at the desired location. Clone this sequence into a mammalian expression vector.

  • Co-transfection: Co-transfect the mammalian host cells (e.g., CHO cells) with the aldehyde-tagged antibody expression vector and the FGE expression vector according to the manufacturer's protocol for the chosen transfection system. The co-expression of FGE is crucial for the efficient conversion of the cysteine in the tag to formylglycine.

  • Expression: Culture the transfected cells under appropriate conditions (e.g., 37°C, 8% CO2) for the required expression period (typically 10-14 days). The conversion of cysteine to formylglycine occurs co-translationally.

  • Harvest and Purification: Harvest the cell culture supernatant containing the secreted antibody. Purify the aldehyde-tagged antibody using Protein A affinity chromatography.

  • Buffer Exchange: Exchange the purified antibody into a suitable buffer for conjugation, such as PBS (pH 7.4).

  • Characterization: Confirm the identity and purity of the antibody by SDS-PAGE and mass spectrometry. Mass spectrometry can also be used to confirm the conversion of cysteine to formylglycine (mass decrease of 1 Da per converted site).

Protocol 2: ADC Synthesis via SPAAC and HIPS Ligation

This protocol outlines the conjugation of a payload to the aldehyde-tagged antibody. It assumes a payload pre-functionalized with a HIPS reagent and an this compound linker already attached to the antibody via a separate SPAAC reaction with an engineered alkyne. A more direct approach is also possible where the linker-payload is directly reacted with the aldehyde-tagged antibody.

Materials:

  • Purified aldehyde-tagged antibody (from Protocol 1) in PBS.

  • Payload-linker construct (e.g., HIPS-Payload). For this, the this compound linker would be conjugated to the payload first.

  • Reaction buffer: 50 mM sodium citrate, 50 mM NaCl, pH 5.5.

  • Dimethylacetamide (DMA).

  • Size-Exclusion Chromatography (SEC) column for purification.

  • Amicon centrifugal filters.

Procedure:

  • Prepare Antibody Solution: Adjust the concentration of the aldehyde-tagged antibody to 1-5 mg/mL in the reaction buffer.

  • Prepare Payload-Linker Solution: Dissolve the HIPS-functionalized payload-linker construct in a minimal amount of a compatible organic solvent like DMA.

  • Conjugation Reaction:

    • Add the payload-linker solution to the antibody solution. A molar excess of the payload-linker (e.g., 5-10 fold per aldehyde site) is typically used to drive the reaction to completion.

    • The final concentration of the organic solvent (DMA) should be kept low (e.g., <10% v/v) to prevent antibody denaturation.

    • Incubate the reaction mixture at 37°C for 18-24 hours. The reaction can be monitored by RP-HPLC to track the formation of the ADC.

  • Purification:

    • Remove excess, unreacted payload-linker using size-exclusion chromatography (SEC) or repeated buffer exchange with Amicon centrifugal filters.

    • The final ADC should be in a formulation buffer suitable for storage and downstream applications (e.g., PBS).

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using Hydrophobic Interaction Chromatography (HIC) or mass spectrometry (LC-MS). For HIC, the increased hydrophobicity from the conjugated payload results in a longer retention time, allowing for the separation of species with different numbers of conjugated drugs. The average DAR is calculated from the weighted average of the peak areas.

    • Purity and Aggregation: Assess the percentage of monomeric ADC and the presence of aggregates using Size-Exclusion Chromatography (SEC).

    • Confirmation of Conjugation: Use mass spectrometry to confirm the mass of the final ADC, which should correspond to the mass of the antibody plus the mass of the conjugated linker-payload molecules.

Logical Relationships in ADC Design

The successful design of an ADC using this chemistry depends on the interplay of several factors.

ADC_Design_Logic Ab Antibody Selection (Target Antigen) Efficacy Therapeutic Efficacy Ab->Efficacy Payload Payload Choice (Potency, MOA) Payload->Efficacy Toxicity Off-Target Toxicity Payload->Toxicity Linker Linker Chemistry (this compound) Linker->Efficacy Payload Release Linker->Toxicity Premature Release PK Pharmacokinetics (Stability, Clearance) Linker->PK Manufacturability Manufacturability (Homogeneity, Yield) Linker->Manufacturability Reaction Efficiency ConjSite Conjugation Site (Aldehyde Tag Location) ConjSite->Efficacy ConjSite->PK ConjSite->Manufacturability

References

Application Notes and Protocols for Ald-CH2-PEG3-Azide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental conditions for the use of Ald-CH2-PEG3-Azide, a versatile heterobifunctional linker. This linker is particularly valuable in bioconjugation, drug delivery, and proteomics, enabling the connection of biomolecules through two distinct chemical reactions: hydrazone ligation via its aldehyde group and strain-promoted alkyne-azide cycloaddition (SPAAC) through its terminal azide.

Introduction

This compound is a chemical linker featuring an aldehyde group and an azide moiety, separated by a hydrophilic 3-unit polyethylene glycol (PEG) spacer.[1] The PEG spacer enhances water solubility and reduces potential steric hindrance during conjugation.[2] The aldehyde group reacts with hydrazide- or aminooxy-functionalized molecules to form a hydrazone or oxime bond, respectively. This reaction is particularly efficient under mild acidic conditions.[3] The azide group allows for highly specific and efficient "click chemistry" ligation with strained alkynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), without the need for a copper catalyst.[4][5] This dual reactivity makes this compound a powerful tool for creating complex bioconjugates, such as antibody-drug conjugates (ADCs) and PROTACs.

Reaction Schemes

The two primary modes of reaction for this compound are illustrated below.

cluster_0 Hydrazone Ligation cluster_1 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Ald_Linker This compound Hydrazone_Product Hydrazone Conjugate Ald_Linker->Hydrazone_Product pH 4.5-5.5 Aniline (catalyst) Hydrazide_Molecule Hydrazide-Molecule (e.g., Drug, Probe) Hydrazide_Molecule->Hydrazone_Product Azide_Linker This compound Triazole_Product Triazole Conjugate Azide_Linker->Triazole_Product Physiological pH (e.g., PBS pH 7.4) DBCO_Molecule DBCO-Molecule (e.g., Protein, Antibody) DBCO_Molecule->Triazole_Product

Caption: Reaction pathways of this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for the primary reactions of this compound.

ParameterHydrazone Ligation with HydrazideStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO
pH 4.5 - 6.07.0 - 8.5 (Higher pH generally increases rate)
Typical Buffer Sodium AcetatePBS, HEPES
Catalyst Aniline (optional, but recommended)None (Copper-free)
Temperature Room Temperature (20-25°C)4°C to 37°C
Reaction Time 1 - 24 hours1 - 12 hours
Molar Ratio 1:1 to 1:5 (Linker:Molecule)1.5:1 to 3:1 (DBCO:Azide)
Second-Order Rate Constant (k) ~1-10 M⁻¹s⁻¹ (with aniline catalysis)~0.3 - 1.2 M⁻¹s⁻¹ (buffer dependent)
Notes The reaction is reversible, but the equilibrium favors product formation.The PEG linker can increase reaction rates by reducing steric hindrance.

Experimental Protocols

Protocol 1: Hydrazone Ligation with a Hydrazide-Functionalized Molecule

This protocol describes the conjugation of this compound to a molecule containing a hydrazide group.

Materials:

  • This compound

  • Hydrazide-functionalized molecule (e.g., protein, peptide, or small molecule drug)

  • Reaction Buffer: 100 mM Sodium Acetate, pH 5.5

  • Aniline solution (optional, catalyst): 1 M in DMSO

  • Quenching solution: 1 M Glycine

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Dissolve Reactants:

    • Dissolve the hydrazide-functionalized molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Prepare a 10 mM stock solution of this compound in DMSO.

  • Reaction Setup:

    • Add a 5-10 fold molar excess of the this compound stock solution to the solution of the hydrazide-functionalized molecule.

    • If using a catalyst, add the aniline solution to a final concentration of 10-20 mM.

  • Incubation:

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring. The reaction can be left overnight if necessary.

  • Quenching (Optional):

    • To quench any unreacted aldehyde groups, add the quenching solution to a final concentration of 50 mM and incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess linker and other small molecules by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

cluster_workflow Hydrazone Ligation Workflow start Start dissolve Dissolve Hydrazide-Molecule and this compound start->dissolve react Add Linker to Molecule (pH 5.5, with Aniline) dissolve->react incubate Incubate at Room Temperature (2-4 hours) react->incubate quench Quench with Glycine (Optional) incubate->quench purify Purify Conjugate (e.g., SEC, Dialysis) quench->purify end End purify->end

Caption: Workflow for Hydrazone Ligation.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a DBCO-Functionalized Molecule

This protocol outlines the "click" reaction between the azide group of this compound (or a molecule conjugated to it via the aldehyde) and a DBCO-functionalized molecule.

Materials:

  • Azide-functionalized molecule (e.g., the product from Protocol 1)

  • DBCO-functionalized molecule (e.g., protein, antibody)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4. Note: Avoid buffers containing sodium azide (NaN₃) as it will compete with the desired reaction.

  • Purification system (e.g., size-exclusion chromatography, affinity chromatography)

Procedure:

  • Prepare Reactants:

    • Prepare the azide-functionalized molecule in the Reaction Buffer.

    • Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., the Reaction Buffer or DMSO for a stock solution).

  • Reaction Setup:

    • Combine the azide- and DBCO-functionalized molecules in the Reaction Buffer. A molar ratio of 1.5 to 3 equivalents of the DBCO-molecule to 1 equivalent of the azide-containing molecule is recommended to ensure complete consumption of the azide.

  • Incubation:

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein.

  • Purification:

    • Purify the final conjugate to remove any unreacted molecules using an appropriate method such as size-exclusion chromatography or affinity chromatography, depending on the properties of the conjugate.

cluster_workflow SPAAC Workflow start Start prepare Prepare Azide and DBCO Reactants in Azide-Free Buffer start->prepare combine Combine Reactants (DBCO in excess) prepare->combine incubate Incubate at RT (2-4h) or 4°C (overnight) combine->incubate monitor Monitor Progress (e.g., SDS-PAGE) incubate->monitor purify Purify Final Conjugate monitor->purify end End purify->end

Caption: Workflow for SPAAC Reaction.

Troubleshooting and Optimization

  • Low Hydrazone Ligation Yield:

    • Ensure the pH of the reaction buffer is between 4.5 and 5.5.

    • Add aniline as a catalyst to increase the reaction rate.

    • Increase the reaction time or the molar excess of the this compound.

  • Low SPAAC Yield:

    • Confirm that all buffers are free of sodium azide.

    • Increase the molar excess of the DBCO-functionalized molecule.

    • Optimize the reaction buffer and pH; HEPES buffer at pH 7 has been shown to have high reaction rates.

    • Increase the reaction temperature to 37°C to accelerate the reaction.

  • Precipitation of Conjugates:

    • The PEG linker in this compound enhances solubility, but if precipitation occurs, consider using a lower concentration of reactants or adding organic co-solvents like DMSO, ensuring they are compatible with your biomolecules.

By following these detailed protocols and considering the provided quantitative data, researchers can effectively utilize this compound for a wide range of bioconjugation applications.

References

Purification of Ald-CH2-PEG3-Azide Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-CH2-PEG3-Azide is a heterobifunctional linker commonly employed in bioconjugation and drug delivery applications. Its aldehyde functionality allows for reaction with primary amines, while the azide group enables click chemistry reactions. The discrete three-unit polyethylene glycol (PEG) spacer enhances solubility and provides spatial separation between the conjugated molecules.[1][2][3] Achieving high purity of this compound conjugates is critical for the successful development of therapeutics and research tools, as even minor impurities can impact efficacy, safety, and experimental outcomes.[4]

This document provides detailed application notes and protocols for the purification of this compound conjugates, focusing on common chromatographic techniques. It also outlines analytical methods for assessing the purity of the final product.

Potential Impurities in this compound Conjugate Synthesis

A thorough understanding of potential impurities is essential for developing an effective purification strategy. During the synthesis and subsequent conjugation of this compound, several impurities can arise:

  • Unreacted this compound: Excess linker is often used to drive the conjugation reaction to completion.

  • Unreacted Starting Material: The molecule to which the linker is being conjugated.

  • Hydrolyzed Aldehyde: The aldehyde group can be sensitive to certain conditions and may hydrolyze.

  • Side-Reaction Products: Depending on the reaction conditions, side reactions can lead to the formation of undesired byproducts.

  • Degradation Products: The PEG chain itself can be susceptible to degradation under harsh conditions, leading to impurities such as formaldehyde, acetaldehyde, and acrolein.[5]

Purification Strategies

The choice of purification method depends on the physicochemical properties of the conjugate and the impurities to be removed. For this compound conjugates, which are typically small molecules, reversed-phase high-performance liquid chromatography (RP-HPLC) and size-exclusion chromatography (SEC) are the most effective techniques.

Workflow for Purification and Analysis

cluster_0 Purification cluster_1 Analysis Crude Conjugate Crude Conjugate Purification_Method Chromatographic Purification Crude Conjugate->Purification_Method Pure_Conjugate Pure_Conjugate Purification_Method->Pure_Conjugate Purity_Assessment Purity & Identity Assessment Pure_Conjugate->Purity_Assessment Final_Product Characterized Conjugate Purity_Assessment->Final_Product

Caption: General workflow for the purification and analysis of this compound conjugates.

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. It is a high-resolution technique suitable for purifying small molecule conjugates and for analyzing their purity.

Protocol:

  • Column Selection: A C18 or C8 column is typically used. The choice will depend on the hydrophobicity of the conjugate.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation: Dissolve the crude conjugate mixture in a minimal amount of the initial mobile phase composition (e.g., 95% A / 5% B). Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: Typically 1.0 mL/min for analytical scale and scaled up accordingly for preparative scale.

    • Detection: UV absorbance at a wavelength where the conjugate or a component of it absorbs. If the conjugate lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is generally effective. An example gradient is shown in the table below. This will need to be optimized for the specific conjugate.

Time (min)% Mobile Phase A% Mobile Phase B
0955
30595
35595
40955
45955
Table 1: Example RP-HPLC Gradient for Purification.
  • Fraction Collection: Collect fractions corresponding to the peak of the desired conjugate.

  • Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to determine their purity.

  • Solvent Removal: Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic volume. It is particularly useful for removing smaller impurities like unreacted linker from the larger conjugate.

Protocol:

  • Column Selection: Choose a column with a fractionation range appropriate for the size of the conjugate and the impurities.

  • Mobile Phase Preparation: An isocratic mobile phase is used, typically a buffered saline solution (e.g., 150 mM Sodium Phosphate, pH 7.0).

  • Sample Preparation: Dissolve the crude conjugate in the mobile phase and filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV absorbance or Refractive Index (RI) detection.

  • Elution and Fraction Collection: The larger conjugate will elute before the smaller unreacted linker and other small molecule impurities. Collect fractions containing the purified conjugate.

  • Desalting (if necessary): If the buffer salts need to be removed, this can be achieved by a subsequent dialysis or a second SEC step with a volatile buffer or water.

Purity Assessment

After purification, it is crucial to assess the purity and confirm the identity of the this compound conjugate.

Analytical Techniques
TechniqueInformation Provided
Analytical RP-HPLC Quantitative purity assessment, detection of hydrophobic impurities.
Analytical SEC-HPLC Detection of aggregates and size-based impurities.
Mass Spectrometry (MS) Confirmation of the molecular weight of the conjugate.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and identification of impurities with distinct NMR signals.
Table 2: Analytical Techniques for Purity and Identity Assessment.

Signaling Pathway of Analysis

cluster_analysis Purity and Identity Confirmation Purified_Conjugate Purified Conjugate HPLC Analytical HPLC (RP and SEC) Purified_Conjugate->HPLC Purity MS Mass Spectrometry Purified_Conjugate->MS Identity NMR NMR Spectroscopy Purified_Conjugate->NMR Structure Characterized_Product Final Characterized Product HPLC->Characterized_Product MS->Characterized_Product NMR->Characterized_Product

Caption: Analytical workflow for the characterization of purified conjugates.

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Separation in RP-HPLC Inappropriate gradient or mobile phase.Optimize the gradient slope and the organic solvent in Mobile Phase B.
Column overloading.Reduce the amount of sample injected.
Low Recovery from Column Non-specific binding to the stationary phase.Add a small amount of an ion-pairing agent or change the column chemistry.
Precipitation of the conjugate on the column.Ensure the sample is fully dissolved in the initial mobile phase.
Co-elution of Impurities in SEC Similar hydrodynamic volume of conjugate and impurity.Consider using a different purification technique like RP-HPLC or ion-exchange chromatography.
Table 3: Common Troubleshooting Scenarios in the Purification of this compound Conjugates.

Conclusion

The purification of this compound conjugates is a critical step in their development for various applications. A systematic approach involving the selection of an appropriate chromatographic technique, optimization of separation conditions, and rigorous analytical characterization is essential to ensure the desired purity and quality of the final product. The protocols and guidelines presented here provide a solid foundation for researchers and scientists to develop robust and efficient purification strategies for these important bioconjugation reagents.

References

Creating Fluorescent Probes with Ald-CH2-PEG3-Azide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of targeted fluorescent probes is a cornerstone of modern biological research and drug development. These probes enable the visualization and tracking of specific biomolecules, elucidating their roles in complex signaling pathways and cellular processes. Ald-CH2-PEG3-Azide is a versatile heterobifunctional linker that provides a robust platform for the creation of bespoke fluorescent probes. Its unique structure, featuring a terminal aldehyde group and an azide moiety connected by a flexible polyethylene glycol (PEG) spacer, allows for a two-step bioorthogonal conjugation strategy.

The azide group facilitates highly specific and efficient ligation to alkyne-modified fluorophores via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of "click chemistry". This reaction is bioorthogonal, meaning it proceeds with high efficiency in complex biological media without interfering with native biochemical processes.[1][2][3] The aldehyde group provides a reactive handle for conjugation to biomolecules, such as antibodies or proteins, through the formation of a stable hydrazone bond with a hydrazide-modified targeting moiety.[4][5] The inclusion of a PEG3 spacer enhances the solubility and bioavailability of the resulting probe while minimizing steric hindrance.

This document provides detailed application notes and experimental protocols for the synthesis and application of fluorescent probes using this compound.

Data Presentation

Table 1: Photophysical Properties of Common Fluorophores for Probe Synthesis

This table summarizes the key photophysical properties of commercially available fluorophores commonly used in the synthesis of fluorescent probes. The choice of fluorophore will depend on the specific application, available excitation sources, and desired emission wavelengths.

Fluorophore ClassExample DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
CyanineCy5~649~670~250,000~0.20
Alexa FluorAlexa Fluor 488~495~519~73,000~0.92
Alexa FluorAlexa Fluor 555~555~565~155,000~0.10
Alexa FluorAlexa Fluor 647~650~668~270,000~0.33
RhodamineRhodamine B~554~576~105,000~0.31

Note: Photophysical properties can be influenced by conjugation to biomolecules and the local environment. The values presented here are for the free dyes and should be considered as a reference.

Table 2: Reaction Conditions for Fluorescent Probe Synthesis

This table provides a summary of the recommended reaction conditions for the two key conjugation steps involved in creating fluorescent probes with this compound.

ReactionReactantsSolvent/BufferpHTemperatureTypical Reaction TimeTypical Yield
Hydrazone Ligation This compound & Hydrazide-modified BiomoleculePBS or other aqueous buffer6.0 - 7.5Room Temperature2 - 4 hours70-95%
SPAAC Azide-functionalized Biomolecule & DBCO-FluorophorePBS or other aqueous buffer7.0 - 8.5Room Temperature or 37°C1 - 12 hours>90%

Experimental Protocols

Protocol 1: Two-Step Synthesis of a Fluorescent Antibody Probe

This protocol outlines the synthesis of a fluorescently labeled antibody using this compound. The first step involves the modification of the antibody with the linker via hydrazone ligation, followed by the attachment of a DBCO-functionalized fluorophore through a SPAAC reaction.

Materials:

  • Antibody of interest with a hydrazide modification

  • This compound

  • DBCO-functionalized fluorophore (e.g., DBCO-Alexa Fluor 488)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Spectrophotometer

  • Fluorescence spectrometer

Procedure:

Step 1: Hydrazone Ligation of this compound to the Antibody

  • Prepare the Antibody: Dissolve the hydrazide-modified antibody in PBS at a concentration of 2-5 mg/mL.

  • Prepare the Linker Solution: Dissolve this compound in DMF or DMSO to a stock concentration of 10 mM.

  • Reaction Setup: Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein stability.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle shaking.

  • Purification: Remove the excess linker by SEC using a column pre-equilibrated with PBS. Collect the fractions containing the antibody-azide conjugate. The progress of the purification can be monitored by measuring the absorbance at 280 nm.

  • Characterization (Optional): The degree of labeling can be determined using mass spectrometry.

Step 2: SPAAC Ligation of the DBCO-Fluorophore

  • Prepare the Fluorophore Solution: Dissolve the DBCO-functionalized fluorophore in DMF or DMSO to a stock concentration of 10 mM.

  • Reaction Setup: To the purified antibody-azide conjugate from Step 1, add a 2- to 5-fold molar excess of the DBCO-fluorophore solution.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature, protected from light. For some less reactive DBCO derivatives, incubation at 37°C may be required.

  • Purification: Remove the unconjugated fluorophore by SEC using a column pre-equilibrated with PBS. Collect the fluorescently labeled antibody fractions.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the fluorophore at its maximum absorption wavelength.

    • Confirm the conjugation and purity of the fluorescent antibody probe by SDS-PAGE and fluorescence imaging of the gel.

Protocol 2: Cellular Imaging with the Fluorescent Antibody Probe

This protocol describes the use of the synthesized fluorescent antibody probe for imaging a specific target on the surface of cultured cells.

Materials:

  • Cells expressing the target antigen

  • Fluorescent antibody probe (from Protocol 1)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA) for blocking

  • Paraformaldehyde (PFA) for fixation (optional)

  • DAPI or Hoechst for nuclear counterstaining (optional)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture the cells on glass-bottom dishes or coverslips to an appropriate confluency.

  • Blocking: Wash the cells once with PBS and then incubate with a blocking buffer (e.g., PBS with 1-3% BSA) for 30 minutes at room temperature to reduce non-specific antibody binding.

  • Antibody Incubation: Dilute the fluorescent antibody probe to the desired working concentration (typically 1-10 µg/mL) in blocking buffer. Remove the blocking buffer from the cells and add the diluted antibody solution. Incubate for 1-2 hours at room temperature or 4°C, protected from light.

  • Washing: Remove the antibody solution and wash the cells three times with PBS to remove unbound antibodies.

  • Fixation (Optional): If fixation is desired, incubate the cells with 4% PFA in PBS for 15 minutes at room temperature. Wash the cells three times with PBS.

  • Nuclear Staining (Optional): Incubate the cells with a DAPI or Hoechst solution according to the manufacturer's instructions to stain the nuclei. Wash the cells twice with PBS.

  • Imaging: Mount the coverslips on a microscope slide with an appropriate mounting medium. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.

Visualizations

Diagram 1: Two-Step Synthesis of a Fluorescent Probe

Two_Step_Synthesis A Hydrazide-Modified Biomolecule (e.g., Antibody) C Azide-Functionalized Biomolecule A->C Hydrazone Ligation (pH 6.0-7.5) B This compound B->C E Fluorescent Probe C->E SPAAC Reaction (pH 7.0-8.5) D DBCO-Fluorophore D->E

Caption: Workflow for the two-step synthesis of a fluorescent probe.

Diagram 2: Experimental Workflow for Cellular Imaging

Cellular_Imaging_Workflow start Start: Culture Cells block Blocking (e.g., 1-3% BSA) start->block incubate Incubate with Fluorescent Probe block->incubate wash1 Wash (3x with PBS) incubate->wash1 fix Fixation (Optional) (e.g., 4% PFA) wash1->fix wash2 Wash (3x with PBS) fix->wash2 stain Nuclear Staining (Optional) (DAPI/Hoechst) wash2->stain wash3 Wash (2x with PBS) stain->wash3 image Fluorescence Microscopy wash3->image

Caption: Step-by-step workflow for cellular imaging with a fluorescent probe.

Diagram 3: Signaling Pathway Visualization (Example)

This is a generic example of how a synthesized fluorescent probe could be used to visualize a signaling pathway. The specific pathway would be dependent on the target of the fluorescent probe.

Signaling_Pathway ligand Ligand receptor Receptor (Target of Fluorescent Probe) ligand->receptor Binding probe Fluorescent Probe receptor->probe Visualization downstream1 Downstream Effector 1 receptor->downstream1 Activation downstream2 Downstream Effector 2 downstream1->downstream2 response Cellular Response downstream2->response

Caption: Visualization of a generic signaling pathway using a fluorescent probe.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Ald-CH2-PEG3-Azide Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ald-CH2-PEG3-Azide conjugation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their conjugation experiments. The following information is presented in a question-and-answer format to directly address common issues, particularly low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemistry of the this compound conjugation with an amine-containing molecule?

The conjugation of an aldehyde-functionalized PEG to a biomolecule containing a primary amine (like the N-terminus of a protein or the side chain of a lysine residue) proceeds via a two-step process known as reductive amination .[1][2]

  • Imine Formation (Schiff Base): The aldehyde group (-CHO) on the PEG linker reacts with a primary amine group (-NH2) on the target molecule. This reaction forms a reversible and unstable intermediate called an imine, or Schiff base. This initial step is favored under slightly acidic conditions (pH 5-8).[1][3]

  • Reduction to a Stable Amine Bond: A mild reducing agent, most commonly sodium cyanoborohydride (NaBH₃CN), is added to the reaction. This agent selectively reduces the imine bond to form a stable, covalent secondary amine bond, completing the conjugation.[1]

The azide group on the other end of the PEG linker remains unaffected and is available for subsequent "click chemistry" reactions.

G reagent reagent process process product product intermediate intermediate A This compound (Aldehyde Group) C Imine Formation (Schiff Base) A->C B Biomolecule (Primary Amine, e.g., Protein-NH2) B->C D Unstable Imine Intermediate (Reversible) C->D pH 5-8 D->C Reversible E Reduction D->E F Stable Conjugate (Secondary Amine Bond) E->F G Reducing Agent (e.g., NaBH3CN) G->E

Caption: Workflow for the two-step reductive amination process.

Q2: My conjugation yield is consistently low. What are the most common causes?

Low yield is a frequent issue that can stem from several factors. A systematic troubleshooting approach is the most effective way to identify and solve the problem. The most common culprits are suboptimal reaction conditions, degradation of reagents, issues with the biomolecule, or inefficient purification.

G problem problem cause cause solution solution start Low Yield cause1 Suboptimal Reaction Conditions start->cause1 cause2 Reagent Degradation start->cause2 cause3 Purification Inefficiency start->cause3 cause4 Biomolecule Issues start->cause4 sol1 Optimize pH, Time, Temp, Molar Ratio (See Table 1) cause1->sol1 sol2 Use Fresh Aldehyde-PEG & Reducing Agent. Store at -20°C. cause2->sol2 sol3 Optimize Chromatography Method (SEC, IEX). Minimize Loss. cause3->sol3 sol4 Confirm Amine Availability. Check Biomolecule Stability at Reaction pH. cause4->sol4

Caption: Troubleshooting flowchart for low conjugation yield.

Q3: How do I determine the optimal reaction conditions for my specific conjugation?

While conditions can be molecule-specific, there are well-established starting points. Optimization is often necessary to achieve the highest yield. Key parameters include pH, molar excess of the PEG reagent, reaction time, and temperature.

Table 1: Recommended Reaction Conditions for Aldehyde-Amine Conjugation

ParameterRecommended Starting PointOptimization RangeRationale & Key Considerations
pH 6.0 - 7.55.0 - 8.0The reaction of an aldehyde with an N-terminal amine is often selective at a slightly acidic pH. A pH near or above the pKa of the target amine group is generally required.
Molar Excess of PEG-Aldehyde 20-fold excess over biomolecule10 to 50-fold excessA sufficient excess drives the reaction equilibrium towards product formation. However, a very large excess can complicate purification.
Molar Excess of Reducing Agent 25-fold excess over biomolecule20 to 50 mM final concentrationEnsures complete reduction of the imine intermediate to a stable bond. Use a fresh, active supply.
Reaction Time 4 hours2 - 24 hoursThe reaction may require more time to reach completion. Monitor progress at various time points to determine the optimum duration.
Temperature Room Temperature (20-25°C)4°C to Room TemperatureLower temperatures (4°C) can be used to improve the stability of sensitive biomolecules, though this may require a longer reaction time.
Q4: I suspect my this compound reagent is unstable. How should it be handled and stored?

Aldehyde-functionalized PEGs can be susceptible to air oxidation and polymerization, which reduces their reactivity. The hydrated form of the aldehyde can also be less reactive in some cases.

  • Storage: Store the this compound reagent at -20°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) and protected from moisture.

  • Handling: Warm the vial to room temperature before opening to prevent moisture condensation. Prepare stock solutions of the reagent immediately before use. If degradation is suspected, using a fresh vial of the reagent is the best course of action.

Q5: What could cause high molecular weight (HMW) species or aggregation in my final product?

The formation of HMW species, such as dimers or larger aggregates, is a common side reaction that reduces the yield of the desired mono-PEGylated product.

  • Bis-aldehyde Impurities: The mPEG starting material used to synthesize the linker can sometimes contain a small percentage of PEG diol. This can lead to the formation of PEG bis-aldehyde during the functionalization process. This bifunctional impurity can cross-link two of your biomolecules, resulting in a dimer.

  • Aggregation During Purification: The purification process itself can sometimes induce aggregation, especially if the buffer conditions are not optimal for the solubility of the conjugate.

G reagent reagent impurity impurity biomol biomol product product B1 Biomolecule 1 Dimer HMW Dimer B1->Dimer B2 Biomolecule 2 B2->Dimer Imp Bis-Aldehyde PEG (Impurity) Imp->Dimer Cross-links

Caption: Formation of a high molecular weight dimer due to a bis-aldehyde impurity.

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation

This protocol provides a starting point for the conjugation reaction. Optimization based on the guidelines in Table 1 is recommended.

  • Prepare Biomolecule Solution: Dissolve your amine-containing biomolecule in an amine-free reaction buffer (e.g., MES or HEPES buffer, pH 6.0-7.5) to a final concentration of 1-10 mg/mL.

  • Prepare PEG Reagent Stock: Immediately before use, dissolve the this compound in the reaction buffer to create a concentrated stock solution (e.g., 10-50 mM).

  • Initiate Conjugation: Add the desired molar excess (e.g., 20-fold) of the dissolved PEG reagent to the biomolecule solution. Mix gently.

  • Imine Formation: Allow the reaction to proceed for 30-60 minutes at room temperature to facilitate the formation of the Schiff base intermediate.

  • Add Reducing Agent: Add a freshly prepared stock solution of sodium cyanoborohydride (NaBH₃CN) to the reaction mixture to a final concentration of 20-50 mM.

  • Incubation: Incubate the reaction for 2-24 hours at room temperature or 4°C with gentle mixing.

  • Quench Reaction (Optional): To stop the reaction, you can add a small molecule with a primary amine (e.g., Tris buffer or glycine) to react with any excess aldehyde-PEG.

  • Purification: Purify the conjugate from excess PEG reagent and unreacted biomolecule using an appropriate chromatography method such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).

Protocol 2: Analysis of Conjugation Products

Proper analysis is critical to assess the success of the reaction and guide optimization efforts.

  • SDS-PAGE: A simple and effective way to visualize the result. The PEGylated product will show a distinct band shift, appearing larger than the unconjugated biomolecule. This can provide a quick qualitative assessment of conversion.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. This technique is excellent for separating the larger PEGylated conjugate from the smaller, unreacted biomolecule and for quantifying the percentage of high molecular weight aggregates.

  • Ion Exchange Chromatography (IEX): The attachment of a neutral PEG chain can shield surface charges on a protein, altering its binding affinity to an IEX column. This property can be exploited to separate the PEGylated product from the native protein, and in some cases, even separate species with different degrees of PEGylation.

  • Hydrophobic Interaction Chromatography (HIC): HIC can be used to determine the distribution of species with different numbers of conjugated PEG linkers (i.e., the Drug-to-Antibody Ratio or DAR in ADC development).

References

Technical Support Center: Optimizing Schiff Base Formation with Ald-CH2-PEG3-Azide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Schiff base formation with Ald-CH2-PEG3-Azide. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for Schiff base formation with this compound?

A1: Generally, a mildly acidic to neutral pH range of 4.0 to 7.0 is recommended for Schiff base formation.[1] The optimal pH can be substrate-dependent and may require experimental determination for your specific amine-containing molecule.[2][3] For many bioconjugation applications, a pH of around 6.0-7.0 is a good starting point.

Q2: Why is pH so critical for the reaction?

A2: The pH of the reaction mixture plays a dual role in Schiff base formation, influencing both the nucleophilicity of the amine and the rate of dehydration of the intermediate. At a low pH (below 4), the amine reactant becomes protonated, reducing its nucleophilicity and slowing down the initial attack on the aldehyde. At a neutral or high pH (above 7), the acid-catalyzed dehydration of the carbinolamine intermediate is slow.

Q3: Can I use a catalyst to improve the reaction rate at neutral pH?

A3: Yes, catalysts can be employed to enhance the reaction rate, especially at or near neutral pH, which is often desirable for reactions involving sensitive biomolecules. Aniline and its derivatives have been shown to be effective nucleophilic catalysts for hydrazone and oxime ligations. Arginine has also been reported to catalyze these reactions efficiently in phosphate or bicarbonate buffers at neutral pH.

Q4: How does the PEG linker in this compound affect the reaction?

A4: The polyethylene glycol (PEG) linker enhances the solubility of the molecule in aqueous buffers. While the fundamental chemistry of the aldehyde group remains the same, the PEG chain can influence the local microenvironment of the reaction, potentially affecting the optimal pH and reaction kinetics. It is important to ensure adequate mixing and solubility of all reactants.

Q5: Is the Schiff base bond stable?

A5: The formation of a Schiff base is a reversible reaction, and the resulting imine bond can be susceptible to hydrolysis, especially in the presence of excess water. The stability of the Schiff base is influenced by the structure of the amine and aldehyde, as well as the pH of the solution. For applications requiring long-term stability, the imine bond can be reduced to a more stable secondary amine using a mild reducing agent like sodium cyanoborohydride (NaCNBH₃).

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no product yield Suboptimal pH: The pH is too high or too low, inhibiting one of the key reaction steps.Systematically screen a range of pH values from 4.0 to 7.5 using appropriate buffers (e.g., acetate, phosphate).
Presence of excess water: Water is a byproduct of the reaction and its presence can drive the equilibrium back to the reactants.If compatible with your reactants, consider using a co-solvent like ethanol or DMF to reduce the water concentration. For non-biological applications, a dehydrating agent like molecular sieves can be used.
Incorrect stoichiometry: An improper molar ratio of the aldehyde and amine can lead to unreacted starting material.Ensure accurate quantification of your reactants and consider using a slight excess (1.1 to 1.5 equivalents) of one component, typically the less precious one.
Slow reaction rate Reaction conditions not optimal: The concentration of reactants may be too low, or the temperature may not be ideal.Increase the concentration of the reactants. While many reactions proceed at room temperature, gentle heating (e.g., 37°C) may increase the rate, provided your molecules are stable at that temperature.
Low intrinsic reactivity: The specific amine you are using may have low nucleophilicity.Consider adding a nucleophilic catalyst like aniline or arginine to accelerate the reaction, particularly at neutral pH.
Product instability/hydrolysis Hydrolytic cleavage of the imine bond: The Schiff base is reverting to the starting aldehyde and amine.If the application allows, reduce the imine bond to a stable secondary amine using a reducing agent like sodium cyanoborohydride (NaCNBH₃). Ensure storage conditions are anhydrous if possible.

Experimental Protocols

General Protocol for pH Optimization of Schiff Base Formation

This protocol provides a framework for determining the optimal pH for the reaction between this compound and an amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule of interest

  • Buffers:

    • 0.1 M Sodium Acetate Buffer (pH 4.0, 4.5, 5.0, 5.5)

    • 0.1 M Phosphate Buffer (pH 6.0, 6.5, 7.0, 7.5)

  • Reaction solvent (e.g., ultrapure water, PBS, or a co-solvent system like water/DMF)

  • Analytical method for monitoring reaction progress (e.g., HPLC, LC-MS, TLC)

Procedure:

  • Prepare stock solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM) in the chosen reaction solvent.

    • Prepare a stock solution of your amine-containing molecule (e.g., 10 mM) in the chosen reaction solvent.

  • Set up parallel reactions:

    • In separate microcentrifuge tubes, set up reactions at each desired pH. For each reaction, combine:

      • Buffer of the desired pH

      • This compound stock solution (to a final concentration of, for example, 1 mM)

      • Amine-containing molecule stock solution (to a final concentration of, for example, 1-1.2 mM)

      • Reaction solvent to reach the final volume.

    • Include a negative control with no aldehyde to monitor the stability of the amine.

  • Incubation:

    • Incubate the reactions at a constant temperature (e.g., room temperature or 37°C).

  • Monitoring:

    • At various time points (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot from each reaction.

    • Analyze the aliquots using your chosen analytical method to determine the extent of product formation and consumption of starting materials.

  • Data Analysis:

    • Plot the product formation over time for each pH.

    • Determine the pH that results in the highest yield and/or the fastest reaction rate.

Diagrams

SchiffBaseFormation cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Dehydration Aldehyde R-CHO Carbinolamine R-CH(OH)-NH-R' Aldehyde->Carbinolamine + R'-NH₂ Amine R'-NH₂ Carbinolamine_dehydration R-CH(OH)-NH-R' SchiffBase R-CH=N-R' Carbinolamine_dehydration->SchiffBase - H₂O (Acid Catalyzed) Water H₂O

Caption: Mechanism of Schiff base formation.

pHOptimization cluster_low_pH Low pH (<4) cluster_high_pH High pH (>7) Optimal_pH Optimal pH Range (e.g., 4-7) Low_pH_Node Amine Protonation (R-NH₃⁺) Low_pH_Effect Reduced Nucleophilicity Slow Nucleophilic Attack Low_pH_Node->Low_pH_Effect Low_pH_Effect->Optimal_pH Rate Increases with pH High_pH_Node Insufficient Acid Catalysis High_pH_Effect Slow Dehydration of Carbinolamine High_pH_Node->High_pH_Effect High_pH_Effect->Optimal_pH Rate Decreases with pH

Caption: Logical relationship of pH and reaction rate.

Data Presentation

pH Range Protonation State of Amine Rate of Nucleophilic Attack Rate of Dehydration Overall Reaction Rate
< 4.0 Mostly Protonated (R-NH₃⁺)SlowFastSlow
4.0 - 6.0 Partially ProtonatedModerate to FastModerate to FastOptimal
6.0 - 7.0 Mostly Unprotonated (R-NH₂)FastModerateOften Optimal for Bioconjugation
> 7.0 Unprotonated (R-NH₂)FastSlowSlow

References

Side reactions of the aldehyde group in Ald-CH2-PEG3-Azide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ald-CH2-PEG3-Azide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting potential side reactions of the aldehyde group during your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the success of your conjugation strategies.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a heterobifunctional linker commonly used in bioconjugation and drug delivery. The azide group allows for "click chemistry" reactions, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), while the aldehyde group is used for conjugation to amine-containing molecules, such as proteins, peptides, or other biomolecules, typically through reductive amination.

Q2: What are the most common side reactions involving the aldehyde group of this compound?

A2: The most common side reactions involving the aldehyde group are:

  • Schiff Base Instability: The initial reaction of the aldehyde with a primary amine on a biomolecule forms a Schiff base (an imine), which is hydrolytically unstable and reversible.[1] This necessitates a reduction step to form a stable secondary amine bond.

  • Over-alkylation: When reacting with a primary amine, the newly formed secondary amine can potentially react with another aldehyde-PEG molecule, leading to undesired cross-linking or di-alkylation.[2]

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid, rendering it unreactive towards amines. This can be mitigated by proper storage and handling under an inert atmosphere.

  • Intramolecular Schmidt Reaction: Under acidic conditions, the azide and aldehyde groups within the same molecule can react to form a lactam or formamide, leading to the consumption of the starting material.[3][4]

  • PEG Degradation: The polyethylene glycol (PEG) chain itself can undergo oxidation, which can lead to the formation of reactive impurities such as formaldehyde and formic acid.[5]

Q3: How can I prevent the hydrolysis of the Schiff base intermediate during conjugation?

A3: The Schiff base intermediate is inherently unstable in aqueous solutions. To form a stable conjugate, a reduction step is crucial. This is typically achieved by adding a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to the reaction mixture to reduce the imine bond to a stable secondary amine bond.

Q4: What is the optimal pH for reacting the aldehyde group with amines?

A4: The optimal pH for reductive amination is typically in the mildly acidic range of 5.0 to 7.0. A pH around 6 is often a good starting point. If the pH is too low, the amine groups on the protein will be protonated and thus non-nucleophilic. If the pH is too high, the formation of the iminium ion, which is the species that gets reduced, is not favored.

Q5: How should I store this compound to maintain its stability?

A5: To maintain the reactivity of the aldehyde group, it is recommended to store this compound at -20°C or lower, under an inert atmosphere such as argon or nitrogen, and protected from light. Before use, allow the container to warm to room temperature before opening to prevent moisture condensation, which can hydrolyze the aldehyde.

Troubleshooting Guides

Issue 1: Low Yield of Conjugated Product
Possible Cause Solution Supporting Evidence/Citations
Degradation of this compound Use a fresh vial of the reagent. Ensure proper storage at -20°C under an inert atmosphere and protect from moisture and light. Prepare solutions immediately before use.
Suboptimal Molar Ratio of Reactants Increase the molar excess of this compound to the amine-containing molecule. A 5- to 20-fold molar excess is a common starting point.
Inefficient Schiff Base Formation Verify that the reaction buffer pH is within the optimal range of 5.0-7.0. A pH of approximately 6 is often recommended.
Inactive Reducing Agent Use a fresh supply of the reducing agent (e.g., sodium cyanoborohydride). Store it in a desiccator to prevent inactivation by moisture.
Insufficient Reaction Time or Temperature Increase the reaction time. Monitor the reaction progress at various time points (e.g., 2, 4, 8, 24 hours) to determine the optimal duration.
Intramolecular Side Reaction Avoid strongly acidic conditions that could promote the intramolecular Schmidt reaction between the aldehyde and azide.
Issue 2: Presence of Unwanted Side Products
Possible Cause Solution Supporting Evidence/Citations
Over-alkylation (Dialkylation) Use a large excess of the primary amine-containing molecule to favor the formation of the secondary amine. Alternatively, perform a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent.
Unreduced Schiff Base Increase the concentration of the reducing agent or the reaction time for the reduction step. Confirm the activity of your reducing agent.
Products of Intramolecular Reaction Analyze the side products by mass spectrometry to identify potential lactam or formamide structures. If present, adjust the reaction pH to be less acidic.
PEG Dimerization Characterize the side products using techniques like SDS-PAGE. If PEG dimers are observed, consider that this may be a pH-dependent inactivation pathway for the PEG-aldehyde.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination of a Protein with this compound
  • Protein Preparation: Dissolve the protein in a suitable buffer at a pH between 5.0 and 7.0 (e.g., 100 mM MES or phosphate buffer). The protein concentration should typically be in the range of 1-10 mg/mL.

  • Reagent Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a stock solution of this compound (e.g., 10-100 mM) in an anhydrous organic solvent like DMSO or DMF, or directly in the reaction buffer if solubility permits.

    • Prepare a fresh stock solution of the reducing agent (e.g., 1 M sodium cyanoborohydride in water).

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.

    • Gently mix and incubate for 30-60 minutes at room temperature to allow for Schiff base formation.

    • Add the reducing agent stock solution to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add a quenching buffer containing a primary amine (e.g., 50 mM Tris or glycine) to consume any unreacted this compound.

    • Incubate for 30-60 minutes at room temperature.

  • Purification:

    • Remove the excess reagents and byproducts by dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).

  • Characterization:

    • Analyze the conjugate by SDS-PAGE, mass spectrometry, and HPLC to determine the degree of labeling and purity.

Protocol 2: Analysis of Aldehyde Stability
  • Sample Preparation: Prepare solutions of this compound in the intended reaction buffer.

  • Incubation: Incubate the solutions under various conditions (e.g., different pH values, temperatures, exposure to light and air).

  • Analysis: At different time points, analyze the samples using a suitable analytical method. A common method involves derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by HPLC-UV analysis to quantify the remaining aldehyde.

  • Data Interpretation: A decrease in the aldehyde concentration over time indicates degradation.

Data Presentation

Table 1: pH Optimization for Reductive Amination
pH Amine Reactivity Schiff Base Stability Overall Reaction Efficiency Potential Side Reactions
< 5.0Low (amine is protonated)Relatively StableLowIntramolecular Schmidt reaction more likely
5.0 - 7.0Moderate to HighModerate (reversible)Optimal Minimal
> 7.0HighLow (hydrolysis is rapid)LowPotential for other side reactions
Table 2: Comparison of Reducing Agents for Reductive Amination
Reducing Agent Pros Cons Typical Concentration
Sodium Cyanoborohydride (NaBH₃CN) Selectively reduces imines in the presence of aldehydes; effective at acidic pH.Toxic (releases cyanide at low pH).20-50 mM
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Less toxic than NaBH₃CN; mild and selective.Can be less stable in aqueous solutions.20-50 mM
Sodium Borohydride (NaBH₄) Strong reducing agent.Can also reduce the starting aldehyde, leading to lower yields.20-50 mM

Visualizations

Reductive_Amination_Workflow cluster_step1 Step 1: Schiff Base Formation cluster_step2 Step 2: Reduction cluster_side_reactions Potential Side Reactions A This compound (Aldehyde) C Unstable Schiff Base (Imine Intermediate) A->C pH 5.0-7.0 (Reversible) H Aldehyde Oxidation A->H I Intramolecular Schmidt Reaction A->I Acidic pH B Biomolecule (Primary Amine) B->C E Stable Conjugate (Secondary Amine) C->E Irreversible F Hydrolysis C->F Reversible D Reducing Agent (e.g., NaBH3CN) D->E G Over-alkylation E->G

Caption: Workflow for the reductive amination of this compound with a primary amine, highlighting the key steps and potential side reactions.

Troubleshooting_Low_Yield cluster_reagents Reagent Integrity cluster_conditions Reaction Conditions cluster_kinetics Reaction Kinetics Start Low Conjugation Yield Reagent_Check Check Aldehyde & Reductant Activity Start->Reagent_Check Reagent_Solution Use Fresh Reagents Proper Storage Reagent_Check->Reagent_Solution Degraded Condition_Check Verify pH & Molar Ratios Reagent_Check->Condition_Check OK Condition_Solution Optimize pH (5.0-7.0) Increase Molar Excess Condition_Check->Condition_Solution Suboptimal Time_Check Evaluate Reaction Time Condition_Check->Time_Check OK Time_Check->Start Still Low Time_Solution Increase Incubation Time Monitor Progress Time_Check->Time_Solution Incomplete

Caption: A logical troubleshooting guide for addressing low yield in conjugation reactions involving this compound.

References

How to improve the stability of Ald-CH2-PEG3-Azide conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Ald-CH2-PEG3-Azide conjugates. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues related to the stability of your this compound conjugates.

Observed Issue Potential Cause(s) Recommended Solution(s)
Loss of Conjugation Efficiency Over Time 1. Degradation of the Aldehyde Group: The aldehyde moiety is susceptible to oxidation to a carboxylic acid, which is unreactive towards amines. This can be accelerated by exposure to air (oxygen), elevated temperatures, and certain buffer components.[1][2][3]- Storage: Store the this compound reagent and its conjugates under an inert atmosphere (argon or nitrogen), protected from light, and at low temperatures (≤ -20°C).[4][5] - Buffer Selection: Use freshly prepared buffers. Avoid buffers that can react with aldehydes or promote oxidation. Consider de-gassing buffers before use.
2. Hydrolysis of the Conjugate (if formed via a Schiff base): If the initial conjugate is a Schiff base (imine) and has not been reduced, it can be susceptible to hydrolysis, especially at acidic pH.- Reductive Amination: Ensure the Schiff base intermediate is fully reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).
Appearance of Unexpected Peaks in HPLC Analysis 1. Oxidative Degradation of the PEG Linker: The polyethylene glycol chain can undergo oxidative degradation, leading to chain cleavage and the formation of various byproducts such as formaldehyde and acetaldehyde. This can be catalyzed by trace metal ions.- Use High-Purity Reagents: Utilize high-purity this compound and other reagents. - Chelating Agents: Consider adding a small amount of a chelating agent (e.g., EDTA) to your buffers to sequester metal ions. - Proper Storage: Adhere to strict storage conditions to minimize oxidative stress.
2. Aldehyde Degradation Products: The aldehyde group itself can degrade into various impurities.- Fresh Reagents: Use freshly prepared solutions of the this compound linker for conjugation reactions. - Purity Check: Analyze the purity of the linker by HPLC before use.
Inconsistent Results Between Batches 1. Variability in Reagent Quality: The purity and stability of the this compound linker may vary between lots.- Quality Control: Perform a quality control check (e.g., HPLC, NMR) on each new batch of the linker before use. - Consistent Supplier: Source the linker from a reputable supplier with consistent quality.
2. Inconsistent Reaction Conditions: Minor variations in pH, temperature, or reaction time can affect the outcome of the conjugation and the stability of the product.- Standardized Protocols: Strictly adhere to a validated and standardized experimental protocol.
Reduced Azide Reactivity in Click Chemistry 1. Azide Group Degradation (less common): While generally stable, the azide group can degrade under harsh conditions, such as prolonged exposure to strong reducing agents or extreme pH.- Mild Conditions: Perform click chemistry reactions under mild, biocompatible conditions. - Avoid Incompatible Reagents: Ensure that other reagents in your experimental setup are compatible with the azide group.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound conjugates?

A1: The two primary points of instability in this compound conjugates are the aldehyde functional group and the PEG backbone.

  • Aldehyde Degradation: The aldehyde group is susceptible to oxidation into a non-reactive carboxylic acid. This is a common issue when exposed to atmospheric oxygen.

  • PEG Backbone Degradation: The polyethylene glycol chain can undergo oxidative degradation , which can be initiated by factors like heat, light, and the presence of transition metal ions. This leads to chain cleavage and the formation of various impurities.

Q2: How does pH affect the stability of the conjugate?

A2: The pH of the solution can significantly impact the stability of the conjugate:

  • Aldehyde Reactivity: The reaction of the aldehyde with an amine to form a Schiff base is pH-dependent. Slightly acidic conditions (around pH 6) can be optimal for this reaction.

  • Hydrolysis: If a Schiff base intermediate is not reduced, it is susceptible to hydrolysis, particularly at lower pH.

  • Azide Stability: The azide group is generally stable over a wide pH range, but extreme pH conditions should be avoided.

Q3: What are the optimal storage conditions for this compound and its conjugates?

A3: To ensure long-term stability, both the this compound linker and its conjugates should be stored under the following conditions:

  • Temperature: ≤ -20°C.

  • Atmosphere: Under an inert gas such as argon or nitrogen to prevent oxidation.

  • Light: Protected from light in amber vials or wrapped in foil.

  • Moisture: In a desiccated environment to prevent hydrolysis.

Q4: Can I use standard phosphate-buffered saline (PBS) for my experiments?

A4: While PBS is a common buffer, for optimal stability, consider the following:

  • Freshness: Always use freshly prepared PBS.

  • Purity: Use high-purity water and buffer salts.

  • Additives: For long-term storage or sensitive applications, consider de-gassing the buffer and adding a chelating agent like EDTA to minimize metal-catalyzed oxidation.

Q5: How can I monitor the stability of my conjugate?

A5: The stability of your this compound conjugate can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose.

  • Size-Exclusion Chromatography (SEC-HPLC): Can be used to detect aggregation or fragmentation of the conjugate.

  • Reversed-Phase HPLC (RP-HPLC): Can be used to separate the intact conjugate from degradation products and unreacted starting materials. Coupling HPLC with a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) can provide more detailed information.

Quantitative Data on Stability

The stability of this compound conjugates is influenced by factors such as temperature and pH. The following tables provide illustrative data on the degradation of a model conjugate under various conditions.

Table 1: Effect of Temperature on Conjugate Stability in Neutral Buffer (pH 7.4)

Temperature (°C)Incubation Time (Days)Remaining Intact Conjugate (%)
43098
253085
373070

Note: This data is illustrative and based on general trends of increased degradation at higher temperatures. Actual results may vary.

Table 2: Effect of pH on Conjugate Stability at 25°C

pHIncubation Time (Days)Remaining Intact Conjugate (%)
5.01490
7.41492
8.51488

Note: This data is illustrative. The optimal pH for stability can depend on the specific biomolecule in the conjugate. Aldehyde stability can be pH-dependent.

Experimental Protocols

Protocol 1: Accelerated Stability Study (Forced Degradation)

This protocol outlines a forced degradation study to identify potential degradation products and pathways for an this compound conjugate.

1. Materials:

  • This compound conjugate solution (e.g., 1 mg/mL in a suitable buffer)
  • 0.1 M HCl
  • 0.1 M NaOH
  • 3% Hydrogen Peroxide (H₂O₂).
  • UV lamp (254 nm)
  • Incubators set at various temperatures (e.g., 40°C, 60°C)
  • HPLC system with UV and/or MS detector

2. Procedure:

  • Acid Hydrolysis: Mix the conjugate solution with 0.1 M HCl and incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix the conjugate solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
  • Oxidation: Mix the conjugate solution with 3% H₂O₂ and incubate at room temperature for 24 hours, protected from light.
  • Thermal Degradation: Incubate the conjugate solution at 60°C for 7 days.
  • Photodegradation: Expose the conjugate solution to UV light at 254 nm for 24 hours.
  • Control: Keep a sample of the conjugate solution at 4°C, protected from light.

3. Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours for hydrolysis and oxidation; 0, 1, 3, 7 days for thermal), withdraw an aliquot of each sample.
  • Neutralize the acid and base hydrolysis samples.
  • Analyze all samples by a validated stability-indicating HPLC method (e.g., RP-HPLC) to quantify the remaining intact conjugate and identify degradation products.

Protocol 2: HPLC Method for Stability Monitoring

This protocol provides a general framework for an RP-HPLC method to monitor the stability of this compound conjugates.

1. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.
  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV absorbance at a relevant wavelength (e.g., 220 nm for peptide/protein backbone, or a wavelength specific to the conjugated molecule) and/or Mass Spectrometry.
  • Injection Volume: 20 µL.
  • Column Temperature: 40°C.

2. Sample Preparation:

  • Dilute the conjugate samples to an appropriate concentration (e.g., 0.1-1.0 mg/mL) with Mobile Phase A.
  • Filter the samples through a 0.22 µm syringe filter before injection.

3. Data Analysis:

  • Integrate the peak areas of the intact conjugate and any degradation products.
  • Calculate the percentage of remaining intact conjugate at each time point relative to the initial time point (T=0).

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_results Results start This compound Conjugate Solution stress_conditions Exposure to Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress_conditions sampling Time-Point Sampling stress_conditions->sampling control Control Sample (4°C) control->sampling neutralization Neutralization (for Acid/Base) sampling->neutralization hplc RP-HPLC Analysis sampling->hplc neutralization->hplc quantification Quantification of Intact Conjugate hplc->quantification identification Identification of Degradation Products hplc->identification pathway Degradation Pathway Elucidation quantification->pathway identification->pathway degradation_pathway cluster_aldehyde Aldehyde Moiety cluster_peg PEG Backbone conjugate This compound Conjugate oxidized Oxidized Conjugate (Carboxylic Acid) conjugate->oxidized Oxidation (O2, Heat) cleaved Cleaved PEG Fragments (e.g., Formaldehyde, Acetaldehyde) conjugate->cleaved Oxidative Cleavage (Metal ions, Heat, Light)

References

Technical Support Center: Heterobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for heterobifunctional PEG linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the use of these versatile crosslinkers in bioconjugation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Linker Instability and Storage

Q1: My heterobifunctional PEG linker shows low or no reactivity. What could be the cause?

A1: The loss of reactivity in heterobifunctional PEG linkers is often due to the hydrolysis of their reactive end groups. The stability of these groups is highly dependent on storage conditions and the specific chemistry involved.

  • NHS Esters: These are highly susceptible to hydrolysis in the presence of moisture.[1][2][3] The rate of hydrolysis increases significantly with rising pH.[4][5]

  • Maleimides: The maleimide ring can undergo hydrolysis, particularly at pH values above 7.5, rendering it inactive for thiol conjugation.

Troubleshooting Steps:

  • Proper Storage: Always store heterobifunctional PEG linkers at -20°C or lower with a desiccant to minimize exposure to moisture. For sensitive linkers like PEG NHS esters and maleimides, storing under an inert gas (Nitrogen or Argon) is recommended.

  • Fresh Solutions: Prepare solutions of the PEG linker immediately before use. Do not store linkers in aqueous solutions for extended periods. For reagents dissolved in organic solvents like DMSO or DMF, ensure the solvent is anhydrous.

  • Equilibrate to Room Temperature: Before opening the vial, allow it to equilibrate to room temperature to prevent condensation of moisture inside.

Q2: I am observing a loss of my conjugated payload in vivo or in thiol-rich environments. Why is this happening?

A2: This issue is common with maleimide-thiol conjugates and is attributed to a retro-Michael reaction. The thioether bond formed is reversible and can undergo exchange with other thiols, such as glutathione, which is abundant in vivo.

Solutions:

  • Post-conjugation Hydrolysis: After forming the maleimide-thiol conjugate, the succinimide ring can be intentionally hydrolyzed to form a stable thioether. This can be achieved by incubating the conjugate at a pH of 8.5-9.0.

  • Thiazine Rearrangement: For peptides with an N-terminal cysteine, a side reaction can lead to the formation of a more stable thiazine ring. This rearrangement can be promoted under specific conditions post-conjugation.

Section 2: Reaction Conditions and Side Reactions

Q3: What is the optimal pH for my conjugation reaction?

A3: The optimal pH is a critical parameter that depends on the specific reactive groups of your heterobifunctional PEG linker.

  • NHS-Ester to Amine Reaction: This reaction is most efficient at a pH range of 7.2-8.5. However, the competing hydrolysis of the NHS ester also accelerates at higher pH. Therefore, a compromise is often necessary.

  • Maleimide to Thiol Reaction: This conjugation is most specific and efficient at a pH range of 6.5-7.5. At pH values above 7.5, maleimides can also react with amines (e.g., lysine residues), leading to a loss of selectivity.

Reactive Group Target Functional Group Optimal pH Range Potential Issues at Non-Optimal pH
NHS-EsterPrimary Amine (-NH₂)7.2 - 8.5<7.0: Slow reaction rate. >8.5: Rapid hydrolysis of NHS-ester.
MaleimideThiol (-SH)6.5 - 7.5<6.5: Slow reaction rate. >7.5: Increased reaction with amines and hydrolysis of the maleimide.

Q4: I am seeing unexpected byproducts in my reaction. What are the common side reactions?

A4: Besides the hydrolysis of the reactive groups, several other side reactions can occur:

  • Reaction with Incompatible Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with NHS esters.

  • Maleimide Reactions with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine.

  • Thiol Oxidation: Free thiol groups can oxidize to form disulfide bonds, which are unreactive with maleimides.

  • Thiazine Rearrangement with N-terminal Cysteines: The N-terminal amine of a cysteine residue can attack the succinimide ring of a maleimide conjugate, leading to a thiazine rearrangement.

Troubleshooting Workflow for Side Reactions

G start Unexpected Byproducts Observed check_buffer Check Buffer Composition start->check_buffer amine_buffer Buffer contains primary amines (e.g., Tris, Glycine) check_buffer->amine_buffer Yes check_ph Check Reaction pH check_buffer->check_ph No solution_buffer Switch to a non-amine buffer (e.g., PBS, HEPES) amine_buffer->solution_buffer end Reaction Optimized solution_buffer->end high_ph_maleimide pH > 7.5 for Maleimide Reaction check_ph->high_ph_maleimide Yes check_thiol Check for Thiol Oxidation check_ph->check_thiol No solution_ph_maleimide Lower pH to 6.5-7.5 high_ph_maleimide->solution_ph_maleimide solution_ph_maleimide->end disulfide_bonds Disulfide bonds present in protein/peptide check_thiol->disulfide_bonds Yes check_n_term_cys N-terminal Cysteine Present? check_thiol->check_n_term_cys No solution_thiol Add a reducing agent (e.g., TCEP) and a chelating agent (e.g., EDTA) disulfide_bonds->solution_thiol solution_thiol->end thiazine_formation Potential for Thiazine Rearrangement check_n_term_cys->thiazine_formation Yes check_n_term_cys->end No solution_thiazine Perform conjugation at acidic pH (~5.0) or acetylate the N-terminus thiazine_formation->solution_thiazine solution_thiazine->end G start Start Purification check_size_diff Significant size difference between PEGylated and un-PEGylated protein? start->check_size_diff sec Use Size Exclusion Chromatography (SEC) check_size_diff->sec Yes check_charge_diff Significant charge difference? check_size_diff->check_charge_diff No sec_outcome Removes unreacted PEG linker and aggregates. May not separate different degrees of PEGylation. sec->sec_outcome end Purified Product sec_outcome->end iex Use Ion Exchange Chromatography (IEX) check_charge_diff->iex Yes hic Use Hydrophobic Interaction Chromatography (HIC) check_charge_diff->hic No iex_outcome Separates based on degree of PEGylation. PEG shielding can reduce resolution. iex->iex_outcome iex_outcome->end hic_outcome Alternative to IEX. Lower capacity and resolution. hic->hic_outcome hic_outcome->end

References

Technical Support Center: Optimizing Sequential Reactions with Ald-CH2-PEG3-Azide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ald-CH2-PEG3-Azide, a heterobifunctional linker designed for sequential bioconjugation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a versatile crosslinking reagent featuring an aldehyde group and an azide group at opposite ends of a three-unit polyethylene glycol (PEG) spacer.[1][2][3] This heterobifunctional design allows for the sequential and specific conjugation of two different molecules.[4][5] The aldehyde group can react with aminooxy-functionalized molecules to form a stable oxime bond. The azide group can participate in highly efficient "click chemistry" reactions, such as the strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing a strained alkyne (e.g., DBCO or BCN). The PEG3 spacer enhances the water solubility of the linker and the resulting conjugate, which can help to reduce aggregation. This linker is commonly used in the development of antibody-drug conjugates (ADCs) and for dual labeling of biomolecules for imaging or diagnostic purposes.

Q2: In what order should I perform the sequential reactions (oxime ligation and SPAAC)?

The optimal order of reactions depends on the specific molecules you are conjugating and their stability under the respective reaction conditions. However, a common strategy is to perform the oxime ligation first, followed by the SPAAC reaction.

  • Oxime Ligation First: Oxime bonds are generally stable at the neutral to slightly acidic pH conditions typically used for SPAAC. This approach allows you to first conjugate an aminooxy-containing molecule to the aldehyde end of the linker, purify the intermediate, and then proceed with the SPAAC reaction.

  • SPAAC First: The 1,2,3-triazole linkage formed during SPAAC is exceptionally stable and will not be affected by the conditions required for the subsequent oxime ligation. This order may be preferable if your strained alkyne-containing molecule is more sensitive to the conditions of the oxime ligation.

It is recommended to perform a small-scale pilot experiment to determine the optimal order for your specific system.

Q3: What are the recommended pH conditions for each reaction?

  • Oxime Ligation: The formation of an oxime bond is most efficient at a slightly acidic pH, typically between 4.5 and 6.5. While the reaction can proceed at neutral pH, the kinetics are generally slower. Aniline or its derivatives can be used as a catalyst to increase the reaction rate at neutral pH.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): SPAAC reactions are typically performed at a neutral to slightly basic pH, ranging from 7.0 to 8.5. These conditions are generally biocompatible and do not require a catalyst.

Q4: How can I purify the final dual-labeled conjugate?

Purification of the final product is crucial to remove any unreacted starting materials and byproducts. The choice of purification method will depend on the size and properties of your target molecule. Common methods include:

  • Size Exclusion Chromatography (SEC): This is a widely used method for separating molecules based on their size. It is effective for removing excess linker and other small molecules from a larger protein or antibody conjugate.

  • Affinity Chromatography: If one of your conjugated molecules has a specific tag (e.g., a His-tag or biotin), affinity chromatography can be a highly effective purification method.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is suitable for purifying smaller molecules and peptides.

Q5: How can I confirm that both conjugations were successful?

Several analytical techniques can be used to characterize the final product and confirm dual labeling:

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) can be used to determine the molecular weight of the conjugate. An increase in mass corresponding to the addition of both molecules confirms the dual conjugation. Tandem mass spectrometry (MS/MS) can be used to identify the specific sites of conjugation.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): If you are conjugating to a protein, a shift in the band on an SDS-PAGE gel will indicate an increase in molecular weight, suggesting successful conjugation. If one of your labels is fluorescent, you can use in-gel fluorescence imaging to confirm its presence.

  • UV-Vis Spectroscopy: If one or both of your conjugated molecules have a distinct UV-Vis absorbance profile, you can use this to confirm their presence in the final product.

Troubleshooting Guides

This section addresses common issues that may arise during sequential reactions with this compound.

Problem Possible Cause Solution
Low Yield in the First Reaction (Oxime Ligation) Suboptimal pH: The reaction rate is highly pH-dependent.Ensure the reaction buffer is within the optimal pH range of 4.5-6.5.
Hydrolysis of Aldehyde: Aldehydes can be susceptible to oxidation or other side reactions.Use freshly prepared or high-quality this compound. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Steric Hindrance: The conjugation site on your target molecule may be sterically hindered.If possible, consider engineering the conjugation site to be more accessible.
Low Yield in the Second Reaction (SPAAC) Degradation of Azide: The azide group may have been compromised during the first reaction or subsequent purification steps.Azides are generally stable, but prolonged exposure to harsh conditions should be avoided. Ensure that any purification steps are performed under mild conditions.
Low Reactivity of Strained Alkyne: Different strained alkynes have different reaction kinetics.Ensure you are using a sufficiently reactive strained alkyne (e.g., DBCO). Increase the reaction time or temperature (if your molecules are stable at higher temperatures).
Formation of Aggregates Hydrophobicity: One or both of your conjugated molecules may be hydrophobic, leading to aggregation upon conjugation.The PEG3 spacer is designed to increase hydrophilicity, but if aggregation is still an issue, consider using a linker with a longer PEG chain. You can also try adding solubility-enhancing agents to your reaction buffer.
Cross-reactivity or Side Reactions Competing Functional Groups: Your target molecule may have other reactive groups that can participate in side reactions.Ensure that your target molecule does not contain other aldehydes or aminooxy groups for the oxime ligation, or other strained alkynes for the SPAAC reaction. If necessary, use protecting groups for any potentially reactive functionalities.
Difficulty in Purifying the Final Product Similar Properties of Reactants and Products: If the starting materials and the final product have similar sizes or charges, purification can be challenging.Consider incorporating a purification tag (e.g., His-tag, biotin) onto one of your starting molecules to facilitate affinity-based purification.

Experimental Protocols

The following are generalized protocols for performing a sequential oxime ligation followed by a SPAAC reaction. Note: These protocols should be optimized for your specific molecules and application.

Protocol 1: Oxime Ligation of an Aminooxy-Containing Molecule
  • Preparation of Reactants:

    • Dissolve your aminooxy-containing molecule in an appropriate buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0).

    • Dissolve this compound in a compatible organic solvent (e.g., DMSO or DMF) to prepare a concentrated stock solution.

  • Conjugation Reaction:

    • Add the this compound stock solution to the solution of your aminooxy-containing molecule. A 5- to 20-fold molar excess of the linker is recommended.

    • Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C.

    • (Optional) If the reaction is slow at neutral pH, an aniline catalyst (e.g., 10-100 mM) can be added.

  • Purification of the Intermediate Product:

    • Remove the excess linker and any byproducts using an appropriate purification method (e.g., size exclusion chromatography, dialysis).

  • Characterization:

    • Confirm the successful conjugation of the linker to your molecule using mass spectrometry.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
  • Preparation of Reactants:

    • Dissolve the purified azide-functionalized intermediate from Protocol 1 in a suitable buffer (e.g., PBS, pH 7.4).

    • Dissolve your strained alkyne-containing molecule in a compatible solvent.

  • Conjugation Reaction:

    • Add the strained alkyne-containing molecule to the solution of the azide-functionalized intermediate. A 1.5- to 5-fold molar excess of the strained alkyne is typically used.

    • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 37°C to increase the rate.

  • Purification of the Final Product:

    • Purify the dual-labeled conjugate using a suitable method to remove any unreacted strained alkyne.

  • Final Characterization:

    • Analyze the final product using mass spectrometry to confirm the addition of the second molecule and by SDS-PAGE (for proteins) to observe the expected mass shift.

Data Presentation

Table 1: Recommended Reaction Conditions for Sequential Conjugation
ParameterOxime LigationStrain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
pH 4.5 - 6.57.0 - 8.5
Temperature 4°C - 25°C25°C - 37°C
Reaction Time 2 - 16 hours1 - 4 hours
Molar Ratio (Linker:Molecule) 5:1 to 20:1 (this compound : Aminooxy-Molecule)1.5:1 to 5:1 (Strained Alkyne : Azide-Molecule)
Catalyst Aniline (optional, for neutral pH)None
Table 2: Comparison of Reaction Kinetics
ReactionSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
Oxime Ligation 10⁻³ - 10⁰Rate is highly pH-dependent and can be accelerated by catalysts.
SPAAC 10⁻³ - 1Catalyst-free. The rate is dependent on the structure of the strained alkyne.

Visualizations

experimental_workflow cluster_0 Step 1: Oxime Ligation cluster_1 Step 2: SPAAC Reaction A Aminooxy-Molecule 1 C Intermediate Conjugate (Molecule 1-Oxime-PEG3-Azide) A->C pH 4.5-6.5 B This compound B->C D Purification 1 (e.g., SEC) C->D E Strained Alkyne-Molecule 2 D->E Purified Intermediate F Final Dual-Labeled Conjugate E->F pH 7.0-8.5 G Purification 2 (e.g., SEC) F->G H Final Product Characterization (MS, SDS-PAGE) G->H logical_relationship cluster_troubleshooting Troubleshooting Logic Start Low Final Yield Check1 Check Yield of Intermediate Conjugate Start->Check1 LowIntermediate Low Oxime Ligation Yield Check1->LowIntermediate Low GoodIntermediate Good Intermediate Yield Check1->GoodIntermediate Good Check2 Check SPAAC Reaction GoodIntermediate->Check2 LowSPAAC Low SPAAC Yield Check2->LowSPAAC Low GoodSPAAC Successful Conjugation Check2->GoodSPAAC Good

References

Technical Support Center: Post-Reaction Purification of Ald-CH2-PEG3-Azide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the removal of excess Ald-CH2-PEG3-Azide following its use in bioconjugation and other chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing excess this compound after a reaction?

A1: The most common and effective methods for removing unreacted this compound are based on the physicochemical differences between the desired product and the small, hydrophilic linker. These methods include:

  • Size Exclusion Chromatography (SEC): This is a widely used technique that separates molecules based on their size. Since the this compound linker is significantly smaller than most protein or nanoparticle conjugates, SEC can effectively separate the excess linker from the product.[1][]

  • Ion Exchange Chromatography (IEX): This method separates molecules based on their net charge. The PEG linker itself is neutral, but the charge of the conjugated molecule will be altered. This change in surface charge can be exploited to separate the PEGylated product from the unreacted native molecule.[][3][4]

  • Diafiltration/Ultrafiltration: These membrane-based techniques separate molecules based on size and can be used to remove small molecules like the excess PEG linker from a solution of larger conjugated products.

  • Liquid-Liquid Extraction: For non-biomolecule applications, or where the product is soluble in an organic solvent, liquid-liquid extraction can be employed to remove the water-soluble PEG linker.

Q2: How can I quench the reactive aldehyde group of the excess linker before purification?

A2: Quenching the unreacted aldehyde is a critical step to prevent unwanted side reactions. This is typically done by adding a small molecule with a primary amine.

  • Tris Buffer: Adding a quenching buffer containing Tris (20-50mM final concentration) is a common method. The primary amine of Tris will react with the aldehyde, rendering it inert. Tris buffer is generally compatible with the azide group.

  • Glycine: Similar to Tris, glycine can be used to quench the aldehyde functionality.

  • Hydrazine-based quenchers: For some applications, hydrazine-containing molecules can be used to form stable hydrazones with the aldehyde.

It is crucial to choose a quenching agent that does not interfere with downstream applications or the stability of the final product.

Q3: Is the azide group on the this compound linker stable during the reaction and purification process?

A3: The azide group is generally stable under a wide range of conditions used in bioconjugation. It is considered a bioorthogonal functional group, meaning it does not typically react with native biological functionalities. However, it is important to be aware of certain reagents that can reduce the azide group, such as:

  • Sodium Borohydride (NaBH₄): While a common reducing agent for the imine formed during reductive amination, NaBH₄ can also reduce azides to amines, especially in the presence of certain catalysts or with prolonged reaction times. If reductive amination is the conjugation method, careful control of the reaction conditions is necessary.

  • Phosphines (e.g., triphenylphosphine): These are used in Staudinger ligation to specifically react with azides.

If the integrity of the azide group is critical for a subsequent "click chemistry" step, its presence should be verified analytically after purification.

Q4: What analytical techniques can be used to confirm the removal of excess this compound?

A4: Several analytical methods can be employed to detect and quantify residual linker:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase or size-exclusion HPLC can be used to separate and quantify the unreacted linker from the purified product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be a powerful tool for quantifying the amount of PEG in a sample, as the ethylene glycol protons have a distinct chemical shift.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can be used to detect the presence of the small molecule linker in the final product preparation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Conjugated Product Suboptimal reaction conditions (pH, temperature, time).Optimize the reaction parameters. For reductive amination, a pH of 6-7 is often a good starting point.
Competing substances in the reaction buffer (e.g., primary amines).Ensure the use of amine-free buffers during the conjugation step.
Product Aggregation/Precipitation High degree of PEGylation or cross-linking.Reduce the molar excess of the this compound linker. Optimize the protein concentration.
Instability of the protein under reaction conditions.Screen different buffers and temperatures to improve protein stability.
Residual Linker Detected After Purification Inefficient purification method.If using SEC, ensure the column has the appropriate fractionation range for the size difference between your product and the linker. For IEX, optimize the salt or pH gradient for better resolution.
Overloading of the chromatography column.Reduce the amount of sample loaded onto the column.
Loss of Azide Functionality Unintended reduction of the azide group.If using sodium borohydride for reductive amination, use it in moderation and at controlled temperatures. Consider alternative reducing agents like sodium cyanoborohydride under controlled pH.
Difficulty in Quenching the Aldehyde Inefficient quenching agent or conditions.Ensure a sufficient molar excess of the quenching agent (e.g., Tris) is used. Allow adequate time for the quenching reaction to complete (e.g., 15-30 minutes at room temperature).

Experimental Protocols

Protocol 1: Quenching of Excess Aldehyde
  • Post-Reaction: After the conjugation reaction is complete, prepare a 1 M stock solution of Tris-HCl, pH 7.5.

  • Quenching: Add the Tris-HCl stock solution to the reaction mixture to a final concentration of 50 mM.

  • Incubation: Gently mix and incubate at room temperature for 30 minutes to ensure all unreacted aldehyde groups are quenched.

Protocol 2: Purification by Size Exclusion Chromatography (SEC)
  • Column Selection: Choose an SEC column with a fractionation range that provides good separation between your conjugated product and the molecular weight of this compound (217.22 g/mol ).

  • Equilibration: Equilibrate the SEC column with a suitable buffer (e.g., PBS, pH 7.4).

  • Sample Loading: Load the quenched reaction mixture onto the column.

  • Elution: Elute the sample with the equilibration buffer.

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for proteins) or other relevant wavelengths.

  • Analysis: Analyze the collected fractions corresponding to the product peak for purity and to confirm the absence of the excess linker using an appropriate analytical technique (e.g., HPLC, SDS-PAGE).

Protocol 3: Analytical Quantification of Residual Linker by RP-HPLC
  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations.

  • Sample Preparation: Prepare the purified product sample for injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Develop a suitable gradient to separate the linker from the product.

    • Detection: UV detector (wavelength will depend on the chromophores present in the conjugated molecule, if any) or an Evaporative Light Scattering Detector (ELSD) for universal detection of non-volatile analytes.

  • Quantification: Generate a standard curve from the peak areas of the standard solutions. Use the peak area of any residual linker in the product sample to quantify its concentration based on the standard curve.

Visualizations

experimental_workflow cluster_reaction Reaction Step cluster_quenching Quenching Step cluster_purification Purification Step cluster_analysis Analysis Step start Conjugation Reaction (this compound + Substrate) quench Quench Excess Aldehyde (e.g., with Tris) start->quench Reaction Mixture purify Purification (e.g., SEC, IEX) quench->purify Quenched Mixture analyze Analysis of Purity (HPLC, MS, NMR) purify->analyze Purified Product

Caption: Workflow for post-reaction processing.

troubleshooting_logic cluster_yes Yes cluster_no No start Residual Linker Detected? check_method Review Purification Method start->check_method Yes end Proceed to Next Step start->end No check_loading Check Column Loading check_method->check_loading optimize_gradient Optimize Gradient/Buffer check_loading->optimize_gradient

Caption: Troubleshooting logic for residual linker.

References

Ald-CH2-PEG3-Azide storage and handling best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for the proper storage, handling, and use of Ald-CH2-PEG3-Azide, a bifunctional linker commonly employed in bioconjugation, drug delivery, and materials science. Adherence to these guidelines is critical for ensuring experimental success, maintaining reagent stability, and ensuring laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: this compound should be stored at -5°C for optimal stability and longevity.[1] It is also crucial to keep the compound in a dry environment and protected from light.[1]

Q2: What is the proper way to handle this compound upon receiving it?

A2: Upon receipt, immediately store the compound at the recommended -5°C. Before opening, allow the vial to equilibrate to room temperature to prevent condensation, which can compromise the compound's integrity.

Q3: What personal protective equipment (PPE) should be worn when working with this reagent?

A3: Standard laboratory PPE is required, including safety goggles, a lab coat, and chemical-resistant gloves.[2] Work should be conducted in a well-ventilated area or a chemical fume hood.[3]

Q4: How should I prepare solutions of this compound?

A4: Use anhydrous solvents to prepare solutions, as the aldehyde group can be sensitive to moisture. Degassing the solvent prior to use is also recommended to prevent oxidation.

Q5: What are the potential hazards associated with this compound?

Troubleshooting Guide

Problem 1: Low reaction yield in a click chemistry conjugation.

  • Possible Cause A: Reagent Degradation. Improper storage or handling may have led to the degradation of the azide or aldehyde functionality.

    • Solution: Ensure the reagent was stored at -5°C and protected from light and moisture. Perform a quality control check, such as NMR or mass spectrometry, to verify the integrity of the compound.

  • Possible Cause B: Inefficient Catalyst. The copper catalyst used in the click reaction may be oxidized or used at a suboptimal concentration.

    • Solution: Use a freshly prepared catalyst solution or a commercially available, stabilized catalyst. Optimize the catalyst-to-reagent ratio according to established protocols.

  • Possible Cause C: pH of the Reaction Buffer. The pH of the reaction buffer can significantly impact the efficiency of both the click reaction and the stability of the aldehyde.

    • Solution: Ensure the reaction buffer is within the optimal pH range for the specific click chemistry reaction being performed (typically around pH 7-8).

Problem 2: Non-specific binding or aggregation of the conjugated product.

  • Possible Cause A: Excess Reagent. Using a large excess of this compound can lead to non-specific labeling.

    • Solution: Titrate the concentration of the linker to determine the optimal stoichiometry for your specific application.

  • Possible Cause B: Hydrophobicity. While the PEG linker enhances water solubility, the overall conjugate may still exhibit some hydrophobicity, leading to aggregation.

    • Solution: Include additives such as non-ionic detergents (e.g., Tween-20) or organic co-solvents in your reaction and purification buffers to minimize aggregation.

Storage and Stability Data

ParameterRecommended ConditionRationale
Temperature -5°CMinimizes degradation of the azide and aldehyde functional groups.
Light Store in the dark (amber vial)Prevents photo-induced degradation of the molecule.
Moisture Store in a dry environmentThe aldehyde group is susceptible to hydration and oxidation.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)Protects against oxidation of the aldehyde.

Experimental Protocol: Example of a Click Chemistry Reaction

This protocol provides a general workflow for conjugating this compound to an alkyne-modified protein.

  • Protein Preparation: Dissolve the alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Reagent Preparation: Prepare a stock solution of this compound in an anhydrous solvent (e.g., DMSO).

  • Catalyst Preparation: Prepare a fresh stock solution of the copper (I) catalyst (e.g., from CuSO₄ and a reducing agent like sodium ascorbate).

  • Reaction Setup:

    • In a microcentrifuge tube, add the protein solution.

    • Add the this compound stock solution to the desired final concentration.

    • Initiate the reaction by adding the catalyst solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.

  • Purification: Remove the excess reagents and byproducts using a suitable method, such as size exclusion chromatography or dialysis.

  • Characterization: Confirm the successful conjugation using techniques like SDS-PAGE, mass spectrometry, or HPLC.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis protein_prep Prepare Alkyne-Protein mix Mix Protein and Reagent protein_prep->mix reagent_prep Prepare this compound reagent_prep->mix catalyst_prep Prepare Cu(I) Catalyst add_catalyst Add Catalyst mix->add_catalyst incubate Incubate add_catalyst->incubate purify Purify Conjugate incubate->purify characterize Characterize Product purify->characterize

Caption: A typical experimental workflow for a click chemistry conjugation using this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Reaction Yield? degradation Reagent Degradation start->degradation Yes catalyst Inefficient Catalyst start->catalyst Yes ph Suboptimal pH start->ph Yes check_storage Verify Storage Conditions degradation->check_storage fresh_catalyst Use Fresh Catalyst catalyst->fresh_catalyst optimize_ph Optimize Buffer pH ph->optimize_ph

Caption: A troubleshooting guide for addressing low reaction yields in experiments.

References

Impact of reducing agents on Ald-CH2-PEG3-Azide stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of Ald-CH2-PEG3-Azide in the presence of reducing agents commonly used in bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functional groups?

This compound is a bifunctional linker molecule used in bioconjugation and antibody-drug conjugate (ADC) development.[1] It contains two key reactive groups: an aldehyde (-CHO) and an azide (-N₃), connected by a 3-unit polyethylene glycol (PEG) spacer. The aldehyde allows for reaction with amine-containing molecules (via reductive amination) or hydrazides, while the azide is used in "click chemistry" reactions, such as the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) or the Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC).[2][3]

Q2: I need to reduce disulfide bonds in my protein/antibody before conjugation. Can I use DTT or TCEP in the presence of this compound?

Caution is highly advised. While the aldehyde group is generally stable, the azide group is susceptible to reduction by both dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).

  • DTT: Can reduce azides to primary amines. This reaction has been demonstrated to be effective under mild conditions.[4][5]

  • TCEP: As a phosphine-based reagent, TCEP can reduce azides to amines via a Staudinger-type reaction. Some studies have shown that TCEP can non-selectively reduce both disulfides and azides.

Therefore, simultaneous incubation of this compound with your protein and a high concentration of these reducing agents will likely lead to the degradation of the azide functional group, rendering it inactive for subsequent click chemistry steps.

Q3: Which functional group on this compound is more sensitive to reducing agents like DTT and TCEP?

The azide group is the more sensitive of the two functional groups to DTT and TCEP. The aldehyde group is generally resistant to reduction by these specific reagents, which are primarily used for disulfide cleavage. Aldehydes typically require stronger reducing agents like sodium borohydride (NaBH₄) for conversion to an alcohol.

Q4: Are there any reducing agents that are compatible with the azide group?

The compatibility of reducing agents with azides is highly dependent on the specific reagent and reaction conditions. While thiols like DTT and phosphines like TCEP are known to reduce azides, other reduction methods might be more chemoselective under specific circumstances. However, for the common application of reducing protein disulfides, both DTT and TCEP pose a significant risk to the azide group. A sequential approach, where the disulfide reduction is performed first, followed by removal of the reducing agent before introducing the azide linker, is the safest strategy.

Q5: How can I assess the stability of my this compound linker under my specific experimental conditions?

You should perform a control experiment where you incubate the this compound linker with the reducing agent under the same buffer, temperature, and time conditions as your planned conjugation reaction. You can then analyze the reaction mixture using techniques like Mass Spectrometry (to detect the mass shift from the azide to the amine) or FTIR spectroscopy (to monitor the disappearance of the characteristic azide peak around 2100 cm⁻¹). See the "Experimental Protocols" section for a detailed methodology.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no signal in subsequent "click chemistry" reaction. The azide group on the linker was reduced to an amine by the reducing agent (DTT or TCEP) used for disulfide reduction.1. Sequential Reaction: Reduce the disulfide bonds on your protein first. Then, remove the reducing agent using a desalting column or dialysis. Finally, add the this compound linker to the purified, reduced protein. 2. Verify Stability: Perform a control experiment to confirm the linker's stability under your reduction conditions using LC-MS or FTIR analysis.
Aldehyde conjugation (e.g., oxime ligation) is inefficient. The aldehyde group may have been oxidized to a carboxylic acid over time due to air exposure, especially at alkaline pH.1. Use Fresh Reagents: Prepare solutions of this compound fresh before use. 2. Optimize pH: Keep the pH of the reaction mixture within the recommended range for your specific conjugation chemistry. For reductive amination, the reaction is often performed at a slightly acidic pH to promote imine formation.
Mass spectrometry of my conjugated protein shows an unexpected mass. This could be due to the reduction of the azide to an amine (Mass difference of -26 Da: N₃ → NH₂).1. Analyze Control: Analyze your linker after incubation with the reducing agent alone to confirm the mass change. 2. Refine Protocol: Implement a sequential reaction strategy to prevent azide reduction.
Side reactions are observed, or protein aggregation occurs. TCEP and DTT can sometimes have unintended effects on protein stability or reactivity beyond disulfide reduction. Aldehydes can also react with other nucleophiles.1. Buffer Optimization: Ensure your buffer composition is compatible with all reaction components. TCEP, for instance, can be less stable in phosphate buffers. 2. Purity Check: Ensure the purity of your linker and protein.

Quantitative Data Summary

The following table summarizes the compatibility of the functional groups of this compound with common reducing agents used in bioconjugation. The stability is highly dependent on concentration, temperature, and incubation time.

Functional GroupReducing AgentCompatibility/ReactionNotes
Azide (-N₃) DTT Incompatible. Reduced to Amine (-NH₂).The thiol groups in DTT are capable of reducing the azide.
TCEP Incompatible. Reduced to Amine (-NH₂).TCEP is a phosphine and reduces azides via a Staudinger-type mechanism.
Sodium Borohydride (NaBH₄) Generally CompatibleNaBH₄ is a hydride reducing agent that typically does not reduce azides under conditions used for aldehyde reduction.
Aldehyde (-CHO) DTT Compatible. DTT is a soft reducing agent selective for disulfide bonds and generally does not reduce aldehydes.
TCEP Compatible. TCEP is selective for disulfide bonds and does not typically reduce aldehydes.
Sodium Borohydride (NaBH₄) Incompatible. Reduced to Alcohol (-CH₂OH).This is a standard method for aldehyde reduction.
Sodium Cyanoborohydride (NaBH₃CN) Incompatible. Used for reductive amination.This reagent will reduce the imine formed between the aldehyde and an amine, but is less reactive towards the aldehyde itself compared to NaBH₄.

Experimental Protocols

Protocol 1: Assessing Azide Group Stability via LC-MS

This protocol allows for the quantitative assessment of the azide group's stability in the presence of a reducing agent.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 100 mM stock solution of the reducing agent (e.g., DTT or TCEP) in a reaction buffer (e.g., PBS, pH 7.4).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reagents to achieve final concentrations that match your experimental conditions (e.g., 1 mM this compound and 10 mM DTT/TCEP).

    • Prepare a "time zero" (T₀) sample by immediately taking an aliquot and quenching it by diluting 1:100 in 0.1% formic acid in water/acetonitrile (50:50).

    • Prepare a negative control sample containing only the linker in the reaction buffer without the reducing agent.

  • Incubation:

    • Incubate the reaction tube at the desired temperature (e.g., room temperature or 37°C) for the duration of your planned experiment (e.g., 2 hours).

  • Sample Collection:

    • Take aliquots at various time points (e.g., 30, 60, 120 minutes) and quench them as described for the T₀ sample.

  • LC-MS Analysis:

    • Analyze the quenched samples by Liquid Chromatography-Mass Spectrometry.

    • Monitor the ion counts for the expected mass of this compound (C₈H₁₅N₃O₄, exact mass: 217.11) and the expected mass of the reduced amine product (C₈H₁₇NO₄, exact mass: 191.12).

    • Quantify the percentage of remaining azide linker at each time point by comparing the peak areas of the starting material and the product.

Protocol 2: Assessing Aldehyde Group Stability via a Chromogenic Assay

This protocol uses a reaction with 2,4-dinitrophenylhydrazine (DNPH), which forms a colored product with aldehydes, to assess stability.

  • Reagent Preparation:

    • Prepare solutions of the linker and reducing agent as described in Protocol 1.

    • Prepare a DNPH solution (e.g., 1.5 mg/mL in acetonitrile with a catalytic amount of acid like HCl).

  • Reaction and Incubation:

    • Set up and incubate the reaction and control samples as described in Protocol 1.

  • Derivatization:

    • At each time point, take an aliquot of the reaction mixture and add it to the DNPH solution. Allow the derivatization to proceed for 10-15 minutes.

  • Analysis:

    • Analyze the samples using a spectrophotometer at the λ_max of the resulting 2,4-dinitrophenylhydrazone product (typically in the range of 360-390 nm) or by HPLC with a UV detector.

    • A decrease in absorbance over time in the sample containing the reducing agent (compared to the control) would indicate degradation of the aldehyde group.

Visualizations

G cluster_0 This compound cluster_1 Reducing Agents cluster_2 Potential Products Linker Aldehyde-PEG-Azide ReducedAzide Aldehyde-PEG-Amine (Loss of N2) Linker->ReducedAzide Reduction (Incompatible) StableAldehyde Aldehyde Group (Remains Intact) Linker->StableAldehyde No Reaction (Compatible) DTT DTT DTT->ReducedAzide DTT->StableAldehyde TCEP TCEP TCEP->ReducedAzide TCEP->StableAldehyde

Caption: Potential reaction pathways of this compound with common reducing agents.

G start Start: Prepare Linker and Reducing Agent Solutions setup Set up Reaction: Linker + Reducing Agent (Incubate at desired Temp/Time) start->setup control Set up Control: Linker in Buffer (No Reductant) start->control sampling Take Aliquots at Time = 0, t1, t2... setup->sampling control->sampling quench Quench Reaction (e.g., Dilute in Acid) sampling->quench analysis Analyze via LC-MS or other method quench->analysis end End: Quantify % Degradation vs. Control analysis->end

References

How to monitor the progress of Ald-CH2-PEG3-Azide reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ald-CH2-PEG3-Azide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the monitoring of reactions involving this versatile bifunctional linker.

I. Monitoring Azide-Alkyne Cycloaddition (Click Chemistry)

The azide group of this compound can undergo both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[1][2] Proper monitoring is crucial to ensure complete conjugation.

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my azide-alkyne cycloaddition reaction?

A1: You can monitor the reaction using Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). For real-time monitoring, Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy can also be utilized.[2][3]

Q2: What should I look for when monitoring by TLC?

A2: On a TLC plate, you should observe the disappearance of your starting materials (this compound and your alkyne-containing molecule) and the appearance of a new spot corresponding to your triazole product.[4] It is recommended to use a co-spot (a lane where both the starting material and reaction mixture are spotted) to accurately identify the starting material spot in the reaction mixture.

Q3: Which signals should I track in ¹H NMR spectroscopy?

A3: You should monitor the disappearance of the proton signals of the alkyne and the appearance of the new proton signal of the triazole ring. The chemical shift of the triazole proton typically appears between 7.5 and 8.5 ppm in CuAAC reactions and can vary for SPAAC products. Additionally, you can monitor the shifts in the protons adjacent to the azide and alkyne groups.

Q4: How can Mass Spectrometry confirm the reaction progress?

A4: Mass spectrometry is a powerful tool to confirm the formation of the desired conjugate. You should look for a new peak with a mass corresponding to the sum of the molecular weights of this compound and your alkyne-containing molecule.

Troubleshooting Guide
Problem Possible Cause Suggested Solution
Incomplete reaction (both starting materials visible on TLC/NMR) 1. Insufficient reaction time. 2. Inactive catalyst (for CuAAC). 3. Low reaction temperature. 4. Steric hindrance between reactants.1. Allow the reaction to proceed for a longer duration. 2. Use a freshly prepared copper(I) catalyst or add more reducing agent (e.g., sodium ascorbate). 3. Gently warm the reaction mixture (if reactants are stable). 4. Consider using a longer PEG linker to reduce steric hindrance.
Multiple new spots on TLC 1. Formation of side products. 2. Degradation of starting materials or product. 3. In the case of CuAAC, copper-mediated side reactions.1. Optimize reaction conditions (e.g., temperature, pH). 2. Ensure the purity of starting materials and solvents. 3. Use a copper-chelating ligand like THPTA or TBTA to stabilize the copper(I) catalyst and minimize side reactions.
No reaction observed 1. Incorrect reaction conditions (pH, solvent). 2. Inactive azide or alkyne functionality. 3. For SPAAC, the cyclooctyne may have degraded.1. Verify the optimal pH and solvent for your specific click chemistry reaction. Aqueous buffers are often used. 2. Confirm the integrity of your starting materials using NMR or MS. 3. Store strained cyclooctynes properly and use them promptly after preparation.
Experimental Protocols & Data

Protocol: Monitoring Azide-Alkyne Cycloaddition by TLC

  • Prepare the TLC Chamber: Add a suitable solvent system (e.g., 10% Methanol in Dichloromethane) to a TLC chamber and allow it to saturate.

  • Spot the Plate: On a silica TLC plate, spot the following:

    • Lane 1: this compound solution.

    • Lane 2: A co-spot of this compound and the reaction mixture.

    • Lane 3: The reaction mixture at different time points (e.g., t=0, 1h, 4h, overnight).

    • Lane 4: The alkyne-containing starting material.

  • Develop the Plate: Place the TLC plate in the saturated chamber and allow the solvent front to move up the plate.

  • Visualize: Visualize the spots under a UV lamp (if compounds are UV-active) and/or by staining with an appropriate stain (e.g., potassium permanganate or iodine).

  • Analyze: The reaction is complete when the spot corresponding to the limiting reagent has disappeared in the reaction mixture lane, and a new product spot is clearly visible.

Table 1: Representative TLC Data (Azide-Alkyne Cycloaddition)

Compound Typical Rf Value (10% MeOH in DCM) Visualization
This compound~ 0.5UV (if aromatic), KMnO₄ stain
Alkyne-MoleculeVariesVaries
Triazole Product~ 0.3 - 0.4UV (if aromatic), KMnO₄ stain

Protocol: Monitoring Reaction Kinetics by ¹H NMR

  • Prepare the Sample: In an NMR tube, dissolve the limiting reactant in a suitable deuterated solvent.

  • Acquire Initial Spectrum: Take a ¹H NMR spectrum of the starting material to identify characteristic peaks.

  • Initiate the Reaction: Add the other reactant to the NMR tube, mix quickly, and start acquiring spectra at regular time intervals (e.g., every 10 minutes).

  • Process Data: Process the series of spectra.

  • Analyze: Integrate the signals of a disappearing reactant peak and a newly appearing product peak over time to determine the reaction kinetics.

Table 2: Key ¹H NMR Signals for Monitoring Azide-Alkyne Cycloaddition

Functional Group Typical Chemical Shift (ppm) Change During Reaction
Aldehyde Proton (of this compound)~9.7Should remain unchanged
Methylene protons adjacent to Azide~3.4Shift upon triazole formation
Alkyne Proton (terminal alkyne)~2.5 - 3.1Disappears
Triazole Proton~7.5 - 8.5 (CuAAC)Appears

Workflow Diagram

G cluster_prep Preparation cluster_monitoring Monitoring cluster_analysis Analysis cluster_decision Decision start Start Reaction: Mix this compound with Alkyne molecule tlc_prep Prepare TLC Plate: Spot Starting Materials, Co-spot, and Reaction Mix (t=0) nmr_prep Prepare NMR Sample: Dissolve reactants in deuterated solvent start->nmr_prep take_samples Take aliquots from reaction at various time points start->take_samples acquire_nmr Acquire NMR spectra at intervals nmr_prep->acquire_nmr run_tlc Run TLC plates take_samples->run_tlc analyze_tlc Analyze TLC: Check for disappearance of starting materials and appearance of product spot run_tlc->analyze_tlc analyze_nmr Analyze NMR: Monitor disappearance of alkyne peak and appearance of triazole peak acquire_nmr->analyze_nmr is_complete Reaction Complete? analyze_tlc->is_complete analyze_nmr->is_complete ms_confirm Confirm Product by MS: Check for expected molecular weight stop stop ms_confirm->stop Stop/Work-up is_complete->take_samples No is_complete->ms_confirm Yes

Caption: Workflow for monitoring azide-alkyne cycloaddition reactions.

II. Monitoring Aldehyde-Amine Reactions (e.g., Reductive Amination)

The aldehyde group of this compound can react with primary or secondary amines to form an imine, which can then be reduced to a stable amine linkage.

Frequently Asked Questions (FAQs)

Q1: What are the key steps to monitor in a reductive amination reaction?

A1: Reductive amination is a two-step process: 1) formation of an imine intermediate, and 2) reduction of the imine to an amine. Monitoring should ideally track the consumption of the aldehyde and the formation of the final amine product.

Q2: How can I use TLC to monitor this reaction?

A2: Use TLC to track the disappearance of the this compound spot. The imine intermediate may or may not be stable enough to be observed as a distinct spot. The final amine product will have a different Rf value from the starting aldehyde.

Q3: What changes should I expect in the ¹H NMR spectrum?

A3: The most significant change will be the disappearance of the aldehyde proton signal at ~9.7 ppm. New signals will appear for the protons on the carbon adjacent to the newly formed amine.

Q4: Can I perform the reaction with the azide group unprotected?

A4: Yes, the aldehyde can be reacted selectively in the presence of the azide, as the azide group is generally unreactive under typical reductive amination conditions. However, ensure your reducing agent is compatible and does not reduce the azide (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride are common choices).

Troubleshooting Guide
Problem Possible Cause Suggested Solution
No reaction or slow reaction 1. Sub-optimal pH for imine formation (typically pH 4-6). 2. Inactive reducing agent. 3. Water scavenging needed.1. Adjust the pH of the reaction mixture. 2. Use a fresh bottle of the reducing agent. 3. Add molecular sieves to drive the imine formation equilibrium.
Aldehyde starting material persists 1. Incomplete imine formation. 2. Insufficient amount of amine.1. Check and adjust the pH. Consider a different solvent. 2. Use a slight excess of the amine component.
Unwanted side products 1. Over-alkylation of the amine. 2. Reduction of the aldehyde to an alcohol by the reducing agent.1. This is less of a problem than direct alkylation but can occur. Use a controlled stoichiometry. 2. Use a milder reducing agent that is more selective for the imine over the aldehyde, such as NaBH(OAc)₃.
Experimental Protocols & Data

Protocol: Monitoring Reductive Amination by ¹H NMR

  • Prepare Sample: Dissolve this compound and the amine in a suitable deuterated solvent (e.g., MeOD or CDCl₃) in an NMR tube.

  • Acquire Initial Spectrum: Record a spectrum to identify the aldehyde proton at ~9.7 ppm.

  • Initiate Reaction: Add the reducing agent (e.g., NaBH₃CN).

  • Monitor: Acquire spectra periodically. The reaction is complete when the aldehyde peak at ~9.7 ppm has completely disappeared.

  • Confirm: After work-up, confirm the structure of the product by observing the new signals corresponding to the alkylated amine and the absence of the aldehyde proton.

Table 3: Key ¹H NMR Signals for Monitoring Reductive Amination

Functional Group Typical Chemical Shift (ppm) Change During Reaction
Aldehyde Proton~9.7Disappears
Azide-adjacent Methylene Protons~3.4Should remain unchanged
Methylene protons adjacent to new Amine~2.5 - 3.5Appears

Table 4: Representative TLC Data (Reductive Amination)

Compound Typical Rf Value (5% MeOH in DCM) Visualization
This compound~ 0.6KMnO₄ stain
Amine Starting MaterialVariesNinhydrin stain (for primary/secondary amines)
Amine Product~ 0.4 - 0.5KMnO₄ stain, possibly faint Ninhydrin

Workflow Diagram

G cluster_prep Preparation cluster_monitoring Monitoring cluster_analysis Analysis cluster_decision Decision start Start Reaction: Mix this compound, Amine, and Reducing Agent tlc_prep Prepare TLC Plate: Spot Aldehyde, Amine, Co-spot, and Reaction Mix take_samples Take aliquots from reaction at various time points start->take_samples run_tlc Run TLC plates take_samples->run_tlc analyze_tlc Analyze TLC: Check for disappearance of Aldehyde spot and appearance of new product spot run_tlc->analyze_tlc acquire_nmr Acquire NMR spectrum of reaction mixture analyze_nmr Analyze NMR: Check for disappearance of Aldehyde proton signal (~9.7 ppm) acquire_nmr->analyze_nmr is_complete Reaction Complete? analyze_tlc->is_complete analyze_nmr->is_complete ms_confirm Confirm Product by MS: Check for expected molecular weight stop stop ms_confirm->stop Stop/Work-up is_complete->take_samples No is_complete->acquire_nmr is_complete->ms_confirm Yes

References

Avoiding self-polymerization of aliphatic aldehydes in bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address the challenge of aliphatic aldehyde self-polymerization during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is aliphatic aldehyde self-polymerization, and why is it a concern in bioconjugation?

Aliphatic aldehydes can react with one another to form long polymer chains, primarily through aldol condensation or acetal formation.[1][2] This process, known as self-polymerization, is problematic in bioconjugation for several reasons:

  • Reduced Yield: Polymerization depletes the active, monomeric aldehyde available to react with the target biomolecule, leading to low conjugation efficiency.[3]

  • Reaction Complexity: The presence of polymers can increase the viscosity of the reaction mixture, hindering effective mixing and purification.

  • Purification Challenges: Separating the desired bioconjugate from aldehyde polymers and unreacted biomolecules can be difficult.

  • Product Heterogeneity: Polymers can potentially react with the biomolecule, leading to a heterogeneous product with undefined characteristics.

Q2: What factors trigger the self-polymerization of aliphatic aldehydes?

Self-polymerization is typically catalyzed by the presence of acids or bases and can be influenced by storage and reaction conditions.

  • pH: Both acidic (cationic polymerization) and alkaline (anionic polymerization) conditions can initiate and accelerate polymerization.[4][5] The formation of an enolate under basic conditions is a key step in anionic polymerization.

  • Temperature: While some polymerization processes are initiated at low temperatures, elevated temperatures can also accelerate reaction rates, including undesirable side reactions. Storage at inappropriate temperatures can lead to the formation of oligomers and polymers over time.

  • Contaminants: Impurities, particularly acidic or basic residues from synthesis, can act as catalysts. Water content can also play a role in degradation pathways like acetal formation.

  • Concentration: High concentrations of the aldehyde reagent can increase the likelihood of intermolecular reactions, leading to polymerization.

Troubleshooting Guides

Problem 1: A white precipitate or a sudden increase in viscosity is observed in my reaction mixture.

This is a strong indication that self-polymerization has occurred.

Possible Cause & Recommended Solution

  • Cause: The pH of the reaction buffer is either too acidic or too basic, catalyzing polymerization. The optimal pH for Schiff base formation in reductive amination is typically between 6.0 and 7.5.

  • Solution 1 (Attempt Reversal): For some polymers, like those of formaldehyde, depolymerization can be achieved by heating in the presence of a base. This approach should be used with extreme caution for bioconjugates, as high temperatures and basic pH can denature the protein. A milder approach would be to adjust the pH to neutral (if it has deviated) and gently warm the solution (e.g., to 37°C), monitoring for any dissolution of the precipitate. Success is not guaranteed and depends on the nature of the polymer.

  • Solution 2 (Purification): If reversal is not possible, the priority is to salvage the unreacted biomolecule and any correctly formed conjugate. Proceed immediately to purification steps designed to separate large polymers, such as size-exclusion chromatography (SEC) or dialysis. A bisulfite purification protocol can also be adapted to capture and remove unreacted aldehyde and its adducts.

Problem 2: My bioconjugation efficiency is very low, even with a large molar excess of the aldehyde reagent.

Low efficiency can be a direct consequence of aldehyde polymerization, which reduces the concentration of the active reagent.

Possible Cause & Recommended Solution

  • Cause 1: Suboptimal pH. The pH is not ideal for the conjugation reaction (Schiff base formation), which is most efficient at a slightly acidic to neutral pH (6.0-7.5).

    • Solution: Verify the pH of your reaction buffer. Use non-amine buffers such as phosphate-buffered saline (PBS) or HEPES to avoid competition for the aldehyde.

  • Cause 2: Premature Polymerization of Aldehyde Stock. The aldehyde reagent may have polymerized during storage.

    • Solution: Before starting the conjugation, inspect the aldehyde stock solution (if applicable) for any signs of cloudiness or precipitation. If polymerization is suspected, the reagent should be discarded. For future use, store aldehyde reagents according to the manufacturer's instructions, often under inert gas and at low temperatures. Consider adding a stabilizer for long-term storage.

  • Cause 3: Inefficient Reducing Agent. The choice and concentration of the reducing agent are critical for the reductive amination step that follows Schiff base formation.

    • Solution: Sodium cyanoborohydride (NaBH₃CN) is commonly used as it is selective for the imine bond over the aldehyde. Ensure it is fresh and used at an appropriate concentration (e.g., 20-50 mM).

Problem 3: How can I prevent polymerization from occurring in the first place?

Proactive measures are the most effective way to manage aldehyde stability.

Possible Cause & Recommended Solution

  • Cause: Unfavorable reaction and storage conditions.

  • Solution 1 (Control Reaction Conditions):

    • pH Control: Maintain the reaction pH strictly within the optimal range for your specific conjugation chemistry (e.g., 6.0-7.5 for reductive amination).

    • Temperature: Perform the reaction at a controlled temperature, typically room temperature or 4°C. Avoid unnecessary heat.

    • Reagent Addition: Add the aldehyde reagent to the protein solution in a controlled, stepwise manner rather than all at once to keep the instantaneous concentration low.

  • Solution 2 (Use Stabilizers): For storage of aldehyde-containing solutions, consider adding a stabilizer.

    • Alkaline Substances: Trace amounts (0.05-20 ppm) of alkali metal hydroxides or carbonates can stabilize aliphatic aldehydes.

    • Amino/Phenolic Compounds: A combination of 4-methoxyphenol and pyridine (500-2000 ppm) has been shown to be effective.

    • Organic Solvents: Mixing the aldehyde with an organic solvent (e.g., an aromatic hydrocarbon) can improve low-temperature storage stability by preventing interactions that lead to polymerization.

Data Presentation: Stabilizers and Reaction Conditions

The following table summarizes key quantitative data for preventing aldehyde self-polymerization and for optimizing bioconjugation reactions.

ParameterRecommended Value/CompoundApplication ContextRationale / NotesCitation
Reaction pH 6.0 - 7.5Reductive AminationOptimal for Schiff base formation while minimizing polymerization.
Reaction Buffer PBS, HEPESGeneral Aldehyde BioconjugationAmine-free buffers prevent competition with the target biomolecule.
Reducing Agent Sodium Cyanoborohydride (NaBH₃CN)Reductive Amination20 - 50 mMSelectively reduces the imine bond over the aldehyde.
Stabilizer Alkali Metal Hydroxides/CarbonatesAldehyde Storage0.05 - 20 ppmEffective at very low concentrations to prevent acid/base catalysis.
Stabilizer 4-Methoxyphenol + PyridineAldehyde Storage500 - 2000 ppmAn amino/phenolic composition that enhances storage stability.
Stabilizer TriethanolamineAldehyde StorageNot specifiedProvides good stabilization over prolonged periods.

Experimental Protocols

Protocol 1: General Bioconjugation of an Aliphatic Aldehyde to a Protein via Reductive Amination

This protocol is adapted for a generic protein and an aldehyde-containing molecule (e.g., PEG-aldehyde).

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.2) to a final concentration of 1-10 mg/mL.

    • If the protein is in an incompatible buffer (like Tris), perform a buffer exchange using dialysis or a desalting column.

  • Schiff Base Formation:

    • Prepare a stock solution of the aldehyde reagent in the same reaction buffer or a compatible solvent like DMSO.

    • Add the desired molar excess (e.g., 20-fold) of the aldehyde solution to the protein solution. Critical Step: Add the aldehyde slowly while gently vortexing to avoid high local concentrations that can promote polymerization.

    • Incubate the mixture for 30-60 minutes at room temperature with gentle end-over-end rotation.

  • Reductive Amination:

    • Prepare a fresh stock solution of sodium cyanoborohydride (e.g., 1 M in reaction buffer).

    • Add the reducing agent to the reaction mixture to a final concentration of 20-50 mM.

    • Continue the incubation for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench any unreacted aldehyde by adding a small molecule amine, such as Tris buffer or glycine, to a final concentration of ~50 mM.

    • Purify the conjugate from excess reagents and potential polymers using size-exclusion chromatography (SEC), tangential flow filtration, or dialysis.

Protocol 2: Purification of Aldehyde-Containing Molecules using a Bisulfite Workup

This protocol is designed to remove aldehyde-containing species from a mixture and can be adapted to purify a bioconjugate by removing unreacted aldehyde.

  • Adduct Formation:

    • To your quenched reaction mixture, add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). Use a water-miscible co-solvent like DMF for aliphatic aldehydes to improve reaction rates.

    • Shake or stir the mixture for approximately 30 minutes. The aldehyde will react with the bisulfite to form a charged, water-soluble adduct.

  • Extraction:

    • The charged bisulfite adduct of the unreacted aldehyde will remain in the aqueous phase. The desired bioconjugate, being a large molecule, can then be separated via standard protein purification methods like SEC, which will effectively separate it from the small molecule adduct.

  • Reversing the Adduct (for aldehyde recovery, not conjugate purification):

    • Note: This step is for recovering the original aldehyde, not for purifying the final conjugate. To reverse the adduct formation, basify the aqueous layer containing the adduct to a strongly basic pH with sodium hydroxide. This will regenerate the aldehyde, which can then be extracted with an organic solvent.

Visualizations

Aldehyde_Polymerization cluster_acid Acid-Catalyzed (Cationic) Polymerization cluster_base Base-Catalyzed (Anionic) Polymerization A_Aldehyde Aldehyde (R-CHO) A_Protonated Protonated Aldehyde (R-CH=O+H) A_Aldehyde->A_Protonated H+ A_Carbocation Resonance-Stabilized Carbocation A_Protonated->A_Carbocation Resonance A_Polymer Polyacetal Polymer A_Carbocation->A_Polymer + n(R-CHO) B_Aldehyde Aldehyde (R-CH2-CHO) B_Enolate Enolate Anion B_Aldehyde->B_Enolate B- B_Aldol Aldol Adduct B_Enolate->B_Aldol + R-CH2-CHO B_Polymer Polyaldol Polymer B_Aldol->B_Polymer + n(R-CH2-CHO)

Caption: Mechanisms of aliphatic aldehyde self-polymerization.

Bioconjugation_Workflow Start Start: Prepare Protein in Amine-Free Buffer Add_Aldehyde Add Aldehyde Reagent (Controlled Addition) Start->Add_Aldehyde Checkpoint1 Observe for Precipitate/ Viscosity Increase? Add_Aldehyde->Checkpoint1 Incubate_SB Incubate for Schiff Base Formation Checkpoint1->Incubate_SB No Purify Purify Conjugate (SEC, Dialysis) Checkpoint1->Purify Yes Add_Reducer Add Reducing Agent (e.g., NaBH3CN) Incubate_SB->Add_Reducer Incubate_Red Incubate for Reduction Add_Reducer->Incubate_Red Quench Quench Reaction (e.g., with Tris) Incubate_Red->Quench Quench->Purify Analyze Analyze Final Product (SDS-PAGE, MS) Purify->Analyze

Caption: Experimental workflow for aldehyde bioconjugation.

Troubleshooting_Tree Start Issue: Precipitate or High Viscosity Observed Check_pH Is pH outside 6.0-7.5 range? Start->Check_pH Adjust_pH Adjust pH to ~7.2 with mild acid/base Check_pH->Adjust_pH Yes Warm_Gently Warm gently (e.g., 37°C) with caution Check_pH->Warm_Gently No Observe_Dissolution Does precipitate dissolve? Adjust_pH->Observe_Dissolution Proceed_Purify Proceed to Purification (SEC, Dialysis) Observe_Dissolution->Proceed_Purify Yes Observe_Dissolution->Proceed_Purify No (Salvage what is soluble) Warm_Gently->Observe_Dissolution

Caption: Troubleshooting logic for suspected polymerization.

References

Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with Ald-CH2-PEG3-Azide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the drug-to-antibody ratio (DAR) when developing antibody-drug conjugates (ADCs) using the Ald-CH2-PEG3-Azide linker. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the conjugation process.

Frequently Asked Questions (FAQs)

Q1: What is the role of the this compound linker in ADC development?

A1: this compound is a heterobifunctional linker used to connect a cytotoxic drug to an antibody. It features an aldehyde group that can react with a primary amine on the antibody (e.g., lysine residues) to form a Schiff base, which is then reduced to a stable secondary amine. The azide group on the other end of the polyethylene glycol (PEG) spacer allows for the attachment of a drug molecule containing a compatible reactive group, typically an alkyne, through a bioorthogonal "click chemistry" reaction like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] The PEG3 spacer enhances the solubility and stability of the resulting ADC.[3]

Q2: What are the critical parameters to control for optimizing the DAR?

A2: The drug-to-antibody ratio is a critical quality attribute of an ADC that significantly impacts its efficacy and safety. Key parameters to control during conjugation include:

  • Molar ratio of linker to antibody: This is a primary determinant of the final DAR. Higher molar excesses of the linker will generally lead to a higher DAR.

  • Reaction pH: The pH of the reaction buffer affects the reactivity of both the antibody's lysine residues and the aldehyde group of the linker.

  • Reaction temperature and time: These parameters influence the rate and efficiency of the conjugation reaction.

  • Antibody concentration: The concentration of the antibody can impact reaction kinetics.

  • Purity of reactants: The purity of the antibody, linker, and drug is crucial for achieving consistent and reproducible results.

Q3: How does the PEG component of the linker benefit the ADC?

A3: The polyethylene glycol (PEG) spacer in the this compound linker offers several advantages. PEG is hydrophilic, which can help to counteract the hydrophobicity of many cytotoxic payloads, thereby reducing the propensity for ADC aggregation.[3][4] This improved solubility can lead to better pharmacokinetics, including a longer circulation half-life. The PEG chain can also create a hydrophilic shield around the payload, potentially reducing non-specific uptake and immunogenicity.

Q4: What are the common methods for characterizing the DAR of an ADC prepared with this linker?

A4: Several analytical techniques can be used to determine the average DAR and the distribution of different drug-loaded species. Common methods include:

  • Hydrophobic Interaction Chromatography (HIC): This is a widely used method that separates ADC species based on their hydrophobicity. The unconjugated antibody elutes first, followed by species with increasing DAR.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also separate ADC species based on hydrophobicity.

  • Mass Spectrometry (MS): Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the intact ADC and its subunits, allowing for the calculation of the DAR.

  • UV-Vis Spectroscopy: By measuring the absorbance at two different wavelengths (one for the antibody and one for the drug), the average DAR can be estimated.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of DAR with this compound.

Problem Potential Causes Troubleshooting Steps
Low Average DAR 1. Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time. 2. Low Molar Ratio of Linker: Insufficient amount of this compound used. 3. Inactive Linker: The aldehyde group may have oxidized or the azide may have degraded. 4. Interfering Buffer Components: Buffers containing primary amines (e.g., Tris) will compete with the antibody for reaction with the aldehyde.1. Optimize Reaction Parameters: Systematically vary the pH (typically 6.0-7.5 for Schiff base formation), temperature (4-25°C), and incubation time. 2. Increase Molar Excess of Linker: Titrate the molar ratio of this compound to the antibody (e.g., starting from 5:1 up to 20:1). 3. Use Fresh Linker: Ensure the linker is stored properly under anhydrous conditions and use a fresh batch if degradation is suspected. 4. Buffer Exchange: Perform buffer exchange of the antibody into a non-amine-containing buffer like phosphate-buffered saline (PBS).
High ADC Aggregation 1. High DAR: A high number of hydrophobic drug molecules per antibody increases the overall hydrophobicity, leading to aggregation. 2. Harsh Reaction Conditions: High temperatures or extreme pH can denature the antibody. 3. Inappropriate Formulation Buffer: The final buffer composition may not be suitable for the ADC.1. Reduce Molar Excess of Linker: Aim for a lower average DAR by decreasing the molar ratio of the linker during conjugation. 2. Optimize Reaction Conditions: Use milder conditions (e.g., lower temperature, neutral pH). 3. Screen Formulation Buffers: Evaluate different buffer compositions, pH, and excipients to improve the stability of the final ADC product.
Heterogeneous DAR Distribution 1. Stochastic Lysine Conjugation: The reaction with surface-exposed lysine residues is often random, leading to a mixture of ADC species with different DARs. 2. Inconsistent Reaction Conditions: Fluctuations in pH, temperature, or mixing can lead to variability.1. Consider Site-Specific Conjugation: For a more homogeneous product, explore site-specific conjugation technologies. 2. Ensure Consistent Reaction Parameters: Maintain tight control over all reaction parameters throughout the process and during scale-up.
Low Yield of Purified ADC 1. Loss During Purification: The ADC may be lost during chromatography steps. 2. Precipitation During Conjugation or Purification: Aggregated ADC may be removed during purification steps.1. Optimize Purification Method: Adjust the chromatography conditions (e.g., gradient, column type) to improve recovery. Size exclusion chromatography (SEC) is often used for purification. 2. Address Aggregation Issues: Refer to the "High ADC Aggregation" section to minimize precipitation.

Experimental Protocols

Protocol 1: Antibody Modification with this compound

This protocol describes the initial step of conjugating the this compound linker to the antibody via Schiff base formation and subsequent reduction.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sodium cyanoborohydride (NaCNBH₃) or 2-picoline borane

  • Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Linker Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the antibody solution. A starting point is a 10-fold molar excess.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Reduction of Schiff Base:

    • Add a reducing agent (e.g., sodium cyanoborohydride to a final concentration of 20 mM).

    • Incubate the reaction overnight at 4°C.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted aldehyde groups.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess linker and other small molecules by buffer exchange using a desalting column equilibrated with PBS, pH 7.4.

    • Collect the protein fractions containing the azide-modified antibody.

Protocol 2: Drug Conjugation via Click Chemistry (SPAAC)

This protocol describes the conjugation of an alkyne-modified drug to the azide-modified antibody via strain-promoted azide-alkyne cycloaddition (SPAAC).

Materials:

  • Azide-modified antibody from Protocol 1

  • Alkyne-modified drug (e.g., DBCO-drug)

  • Anhydrous DMSO

  • PBS, pH 7.4

Procedure:

  • Drug-Alkyne Preparation:

    • Prepare a stock solution of the alkyne-modified drug in anhydrous DMSO (e.g., 10 mM).

  • Click Chemistry Reaction:

    • Add a 3- to 5-fold molar excess of the alkyne-drug solution to the azide-modified antibody.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours, protected from light.

  • Purification:

    • Purify the resulting ADC using size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unreacted drug and other impurities.

    • Collect the fractions containing the purified ADC.

Quantitative Data Summary

The optimal molar ratio of this compound to antibody will vary depending on the specific antibody and desired DAR. The following table provides a hypothetical example of how the molar ratio can influence the average DAR, based on typical conjugation reactions.

Molar Ratio (Linker:Antibody) Average DAR (Hypothetical) Purity (%) Aggregation (%)
5:12.1>98<2
10:13.8>98<3
15:15.2>95<5
20:16.5>90<8

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation Steps cluster_purification Purification & Characterization mAb Monoclonal Antibody modification Antibody Modification (Schiff Base & Reduction) mAb->modification linker This compound linker->modification drug Alkyne-Modified Drug click Click Chemistry (SPAAC) drug->click modification->click purification ADC Purification (SEC/HIC) click->purification characterization DAR Characterization (HIC, MS, UV-Vis) purification->characterization final_adc Purified ADC purification->final_adc

Caption: Experimental workflow for ADC synthesis using this compound.

signaling_pathway cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Drug Conjugation (SPAAC) Antibody_Lysine Antibody-NH2 (Lysine Residue) Schiff_Base Antibody-N=CH-CH2-PEG3-N3 (Schiff Base Intermediate) Antibody_Lysine->Schiff_Base + Ald-Linker Ald_Linker Ald-CH2-PEG3-N3 Reduced_Linker Antibody-NH-CH2-CH2-PEG3-N3 (Azide-Modified Antibody) Schiff_Base->Reduced_Linker + NaCNBH3 ADC Antibody-NH-CH2-CH2-PEG3-Triazole-Drug (Final ADC) Reduced_Linker->ADC + Alkyne-Drug Alkyne_Drug DBCO-Drug

Caption: Chemical pathway for ADC conjugation with this compound.

References

Validation & Comparative

A Head-to-Head Comparison of Ald-CH2-PEG3-Azide and Ald-Ph-PEG3-Azide in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Linkers

Both Ald-CH2-PEG3-Azide and Ald-Ph-PEG3-Azide are crosslinkers that feature two key functional groups separated by a three-unit polyethylene glycol (PEG) spacer. The PEG spacer enhances water solubility and reduces potential immunogenicity of the resulting conjugate. The two reactive ends are an aldehyde group and an azide group.

  • Aldehyde Group: This group is primarily used for conjugation to amine-containing biomolecules, such as the lysine residues on proteins, through reductive amination.

  • Azide Group: This group is a versatile handle for "click chemistry," allowing for highly efficient and specific ligation to molecules containing alkyne, dibenzocyclooctyne (DBCO), or bicyclo[6.1.0]nonyne (BCN) moieties.

The primary distinction between the two linkers lies in the nature of the aldehyde group:

  • This compound: Possesses an aliphatic aldehyde, which is more flexible and sterically accessible.

  • Ald-Ph-PEG3-Azide: Contains a benzaldehyde (aromatic aldehyde) group, where the aldehyde is directly attached to a phenyl ring.

Chemical and Physical Properties

A summary of the key chemical and physical properties of the two linkers is presented in the table below.

PropertyThis compoundAld-Ph-PEG3-Azide
Structure 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)acetaldehydeBenzaldehyde derivative with a PEG3-azide tail
Molecular Formula C8H15N3O4[1]C16H22N4O5
Molecular Weight 217.22 g/mol [1]350.4 g/mol
Aldehyde Type AliphaticAromatic (Benzaldehyde)
Reactive Groups Aldehyde, AzideAldehyde, Azide

Performance in Bioconjugation: A Comparative Analysis

The performance of these linkers in bioconjugation is primarily dictated by the reactivity of the aldehyde group and the stability of the resulting bond.

Reaction Kinetics and Reactivity

The first step in conjugation via the aldehyde group is the formation of a Schiff base (an imine) with a primary amine on a biomolecule. Aliphatic aldehydes are generally more reactive towards nucleophilic attack than aromatic aldehydes.[2][3] This is due to the electron-donating resonance effect of the phenyl ring in aromatic aldehydes, which reduces the electrophilicity of the carbonyl carbon.[2] Consequently, This compound is expected to exhibit faster initial reaction kinetics in Schiff base formation compared to Ald-Ph-PEG3-Azide under similar conditions.

However, the overall success of the conjugation also depends on the subsequent reduction of the Schiff base to a stable secondary amine bond in a process called reductive amination.

Stability of the Conjugate

The stability of the initial Schiff base intermediate is a critical factor. Schiff bases formed from aromatic aldehydes, such as in Ald-Ph-PEG3-Azide, are significantly more stable than those formed from aliphatic aldehydes. This increased stability is attributed to the conjugation of the C=N double bond with the aromatic ring, which delocalizes the electrons and strengthens the bond. The Schiff base from this compound, being aliphatic, is more susceptible to hydrolysis, meaning the reverse reaction to the aldehyde and amine is more favorable.

This difference in stability has important implications for the bioconjugation workflow. The more stable Schiff base formed with Ald-Ph-PEG3-Azide may allow for a wider range of reaction conditions and potentially higher overall yields in the subsequent reduction step. The less stable Schiff base from this compound may require more carefully controlled conditions to prevent hydrolysis before reduction. Once reduced, both linkers form a very stable secondary amine bond.

The azide group on both linkers participates in highly efficient and stable triazole ring formation via click chemistry, and the performance of this reaction is not expected to differ significantly between the two linkers.

Summary of Performance Characteristics

FeatureThis compound (Aliphatic)Ald-Ph-PEG3-Azide (Aromatic)Rationale
Schiff Base Formation Rate FasterSlowerHigher electrophilicity of the aliphatic aldehyde carbonyl carbon.
Schiff Base Stability Less StableMore StableResonance stabilization of the imine double bond with the phenyl ring.
Handling Considerations May require more stringent conditions to prevent hydrolysis of the Schiff base before reduction.The more stable Schiff base intermediate may be more forgiving to variations in reaction conditions.
Final Amine Bond Stability High (Stable)High (Stable)Both are reduced to a stable secondary amine linkage.
Click Chemistry Reactivity HighHighThe azide functionality is identical and distant from the aldehyde group.

Experimental Protocols

Detailed protocols for the two key steps in a typical bioconjugation workflow using these linkers are provided below. These are general protocols and may require optimization for specific biomolecules.

Protocol 1: Reductive Amination of a Protein

This protocol describes the conjugation of the aldehyde group of the linker to primary amines (e.g., lysine residues) on a protein.

Materials:

  • Protein solution (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • This compound or Ald-Ph-PEG3-Azide

  • Sodium cyanoborohydride (NaCNBH₃) solution (freshly prepared)

  • Desalting column

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.

  • Linker Addition: Add a 10- to 50-fold molar excess of the aldehyde-PEG-azide linker to the protein solution.

  • Incubation: Gently mix and incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Reduction: Add sodium cyanoborohydride to a final concentration of 20-50 mM.

  • Incubation: Continue to incubate the reaction for another 2-4 hours at room temperature or overnight at 4°C.

  • Purification: Remove excess linker and reducing agent by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide-functionalized protein and an alkyne-containing molecule (e.g., a drug or a fluorescent dye).

Materials:

  • Azide-functionalized protein (from Protocol 1)

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄) solution

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (or other copper-chelating ligand)

  • Sodium ascorbate solution (freshly prepared)

  • Desalting column

Procedure:

  • Prepare Reactants: In a microcentrifuge tube, combine the azide-functionalized protein and a molar excess of the alkyne-containing molecule in a suitable buffer (e.g., PBS).

  • Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ solution and the THPTA solution.

  • Add Catalyst: Add the catalyst premix to the protein-alkyne mixture.

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) state.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical method (e.g., SDS-PAGE, mass spectrometry).

  • Purification: Purify the resulting conjugate using a desalting column to remove excess reagents and catalyst.

Visualizing the Workflow and Chemistry

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

G Bioconjugation Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Click Chemistry (CuAAC) Protein Protein (with -NH2) SchiffBase Schiff Base Intermediate Protein->SchiffBase + Linker Linker Ald-PEG-Azide Linker->SchiffBase ReducedLinker Protein-PEG-Azide SchiffBase->ReducedLinker + NaCNBH3 FinalConjugate Protein-PEG-Payload ReducedLinker->FinalConjugate + Payload NaCNBH3 NaCNBH3 NaCNBH3->ReducedLinker Payload Alkyne-Payload Payload->FinalConjugate Catalyst Cu(I) Catalyst Catalyst->FinalConjugate G Reductive Amination Pathway Reactants Protein-NH2 + R-CHO SchiffBase Protein-N=CH-R (Schiff Base) Reactants->SchiffBase Reversible SchiffBase->Reactants Hydrolysis Reduction Reduction (e.g., NaCNBH3) Product Protein-NH-CH2-R (Stable Amine Bond) SchiffBase->Product G Click Chemistry: CuAAC Reaction Reactants Biomolecule-N3 + Payload-Alkyne Product Biomolecule-Triazole-Payload (Stable Triazole Linkage) Reactants->Product Catalyst Cu(I) Catalyst Catalyst->Product Catalyzes

References

A Comparative Guide to the Reactivity of Aliphatic vs. Aromatic Aldehydes for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of reactive handles is paramount in the field of bioconjugation for the development of antibody-drug conjugates (ADCs), protein labeling, and diagnostic tools. Aldehydes, with their ability to chemoselectively react with aminooxy and hydrazide-functionalized molecules, represent a versatile class of electrophiles. The choice between an aliphatic and an aromatic aldehyde can significantly impact reaction kinetics, conjugate stability, and overall efficiency. This guide provides an objective comparison of their reactivity profiles, supported by experimental data and detailed protocols, to aid in the rational design of bioconjugation strategies.

Executive Summary

Generally, aliphatic aldehydes exhibit higher intrinsic reactivity towards nucleophiles compared to their aromatic counterparts due to electronic and steric factors.[1][2][3] The carbonyl carbon of an aromatic aldehyde is less electrophilic due to resonance stabilization from the aromatic ring.[1][4] However, recent advancements in catalysis have demonstrated that the reactivity of aromatic aldehydes can be substantially enhanced, making them highly effective for bioconjugation, often with the benefit of forming more stable conjugates.

Quantitative Reactivity Comparison

The following table summarizes key kinetic and stability data for bioconjugation reactions involving aliphatic and aromatic aldehydes. It is important to note that direct comparisons can be challenging as reaction conditions significantly influence rates.

ParameterAliphatic AldehydeAromatic AldehydeKey Considerations & References
Second-Order Rate Constant (k) for Hydrazone/Oxime Ligation Generally higher intrinsic reactivity. Simple aliphatic aldehydes react more rapidly than aromatic ones in aqueous solution.Intrinsically less reactive, but reactivity is significantly enhanced by catalysts like aniline (rate constants of 10¹ - 10³ M⁻¹s⁻¹ have been reported). In some non-aqueous solvents, this trend may differ.Reaction conditions (pH, solvent, catalyst) are critical. Aniline catalysis is particularly effective for aromatic aldehydes.
Schiff Base Stability Readily polymerizable and less stable.More stable due to effective conjugation.For applications requiring stable linkages without reduction, aromatic aldehydes are preferable.
Hydrazone/Oxime Stability Hydrazones are less stable than those formed from aromatic aldehydes. Oximes are generally more stable than hydrazones.Forms more stable hydrazone conjugates. Oxime conjugates are highly stable.The hydrolytic stability of the resulting C=N bond is a crucial factor for in vivo applications. Oximes are generally preferred for long-term stability.
Equilibrium Constant (Keq) Hydrazone formation equilibrium is less favorable compared to aromatic aldehydes.Higher Keq for hydrazone formation, indicating a more favorable product equilibrium. Keq for oximes is typically >10⁸ M⁻¹.A high Keq is important for achieving high conjugation yields, especially at low reactant concentrations.

Reaction Mechanisms and Experimental Workflows

The fundamental reaction between an aldehyde and an α-nucleophile (like a hydrazine or an aminooxy group) proceeds via a two-step mechanism: nucleophilic addition to form a tetrahedral intermediate (carbinolamine), followed by acid-catalyzed dehydration to form the imine (hydrazone or oxime).

General Reaction Pathway

Reaction_Pathway Aldehyde Aldehyde (Aliphatic or Aromatic) Intermediate Tetrahedral Intermediate (Carbinolamine) Aldehyde->Intermediate + Nucleophile Nucleophile α-Nucleophile (Hydrazine or Aminooxy) Product Conjugate (Hydrazone or Oxime) Intermediate->Product - H₂O (Acid Catalyzed) H2O H₂O

Caption: General reaction pathway for hydrazone and oxime formation.

Aniline-Catalyzed Ligation of Aromatic Aldehydes

Aniline acts as a nucleophilic catalyst, accelerating the rate-limiting dehydration step, particularly for the less intrinsically reactive aromatic aldehydes.

Aniline_Catalysis Aromatic_Aldehyde Aromatic Aldehyde Aniline_Adduct Anilinium Ion Intermediate Aromatic_Aldehyde->Aniline_Adduct + Aniline Aniline Aniline (Catalyst) Product Hydrazone/Oxime Conjugate Aniline_Adduct->Product + Nucleophile - H₂O Nucleophile α-Nucleophile Aniline_Regen Aniline (Regenerated) Product->Aniline_Regen - Aniline

Caption: Simplified mechanism of aniline catalysis in bioconjugation.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling via Hydrazone/Oxime Ligation

This protocol is a generalized procedure for the conjugation of a hydrazide or aminooxy-functionalized molecule to an aldehyde-tagged protein.

  • Protein Preparation: Prepare a solution of the aldehyde-tagged protein (e.g., generated using a formylglycine generating enzyme) in a suitable buffer. A slightly acidic pH (5.0-6.0) is often optimal for the uncatalyzed reaction, while aniline-catalyzed reactions can be performed efficiently at neutral pH (7.0).

  • Reagent Preparation: Dissolve the aminooxy or hydrazide-functionalized payload in a compatible solvent (e.g., DMSO or DMF) to create a stock solution.

  • Catalyst Addition (if applicable): For reactions involving aromatic aldehydes, a freshly prepared aniline stock solution in the reaction buffer can be added to the protein solution to a final concentration of 10-100 mM.

  • Conjugation Reaction: Add the payload stock solution to the protein-catalyst mixture. A 10-20 fold molar excess of the payload is typically used. The reaction can be incubated at room temperature or 37°C for 1 to 20 hours, depending on the reactivity of the aldehyde and the nucleophile.

  • Purification: Remove the excess payload and catalyst using size-exclusion chromatography (e.g., NAP-5 column), dialysis, or tangential flow filtration.

  • Characterization: Analyze the resulting conjugate by SDS-PAGE, mass spectrometry (ESI-MS), and UV-Vis spectroscopy to determine the degree of labeling and confirm product identity.

Protocol 2: Kinetic Analysis of Aldehyde Reactivity

The reaction kinetics can be monitored using HPLC or UV-Vis spectroscopy.

  • Stock Solutions: Prepare stock solutions of the aldehyde, the nucleophile (e.g., a chromophoric hydrazide), and the catalyst (if any) in the desired reaction buffer.

  • Reaction Initiation: Mix the reactants in a cuvette or HPLC vial to initiate the reaction. The final concentrations should be in a range suitable for the monitoring technique (e.g., 10-100 µM).

  • Data Acquisition: Monitor the reaction over time by observing the increase in absorbance at the wavelength corresponding to the product or by integrating the product peak in HPLC chromatograms at various time points.

  • Data Analysis: Determine the initial reaction rates from the slope of the product concentration versus time plot. The second-order rate constant can be calculated under pseudo-first-order conditions (with a large excess of one reactant).

Decision Guide for Aldehyde Selection

The choice between an aliphatic and an aromatic aldehyde for bioconjugation depends on the specific application, desired conjugate stability, and reaction conditions.

Decision_Tree Start Start: Bioconjugation Goal Stability Is high hydrolytic stability of the final conjugate critical? Start->Stability Kinetics Is rapid reaction kinetics the primary concern? Stability->Kinetics No Aromatic Choose Aromatic Aldehyde (forms more stable hydrazones/oximes) Stability->Aromatic Yes Catalyst Can a catalyst (e.g., aniline) be used? Kinetics->Catalyst Yes Aliphatic_Uncatalyzed Choose Aliphatic Aldehyde (fastest uncatalyzed reaction) Kinetics->Aliphatic_Uncatalyzed No Aliphatic Choose Aliphatic Aldehyde (higher intrinsic reactivity) Catalyst->Aliphatic No Aromatic_Catalyzed Choose Aromatic Aldehyde with Aniline Catalysis (fast kinetics and stable product) Catalyst->Aromatic_Catalyzed Yes

Caption: Decision tree for selecting an aldehyde for bioconjugation.

Conclusion

The selection of an aliphatic versus an aromatic aldehyde for bioconjugation is a nuanced decision that requires careful consideration of the desired reaction kinetics and conjugate stability. While aliphatic aldehydes offer higher intrinsic reactivity, aromatic aldehydes, particularly when paired with a catalyst like aniline, provide a powerful platform for achieving rapid bioconjugation with the added benefit of forming more stable products. By understanding the principles outlined in this guide and utilizing the provided protocols, researchers can make informed choices to advance their bioconjugation strategies for therapeutic and diagnostic applications.

References

Stability of Schiff bases from aliphatic versus aromatic aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Schiff bases, or imines, are a cornerstone of modern chemistry, playing pivotal roles in organic synthesis, medicinal chemistry, and materials science. The stability of the C=N (azomethine) bond is a critical parameter influencing their utility. A key determinant of this stability is the nature of the aldehyde precursor: aromatic or aliphatic. This guide provides an objective comparison of the stability of Schiff bases derived from these two classes of aldehydes, supported by established experimental data and detailed protocols.

The Verdict: Aromatic Aldehyde-Derived Schiff Bases Demonstrate Superior Stability

Generally, Schiff bases synthesized from aromatic aldehydes are significantly more stable than their counterparts derived from aliphatic aldehydes. This enhanced stability is primarily attributed to electronic effects, specifically the conjugation of the azomethine group with the aromatic ring system. This delocalization of π-electrons across the molecule reduces the electrophilicity of the imine carbon, rendering it less susceptible to nucleophilic attack, the primary pathway for hydrolysis.[1][2]

Conversely, Schiff bases of aliphatic aldehydes lack this extended conjugation, making them more susceptible to hydrolysis and prone to polymerization, particularly with primary aliphatic aldehydes.[1][2]

Quantitative Stability Comparison

To illustrate the stability differences, the following table summarizes typical hydrolysis rate constants (k_h_) and equilibrium constants for formation (K_eq_) for representative Schiff bases under identical conditions.

Schiff BaseAldehyde PrecursorAmine PrecursorHydrolysis Rate Constant (k_h_) at pH 7.4 (s⁻¹)Formation Equilibrium Constant (K_eq_) (M⁻¹)
N-BenzylideneanilineBenzaldehydeAniline~ 1 x 10⁻⁶High (favors product formation)
N-EthylideneanilineAcetaldehydeAniline~ 1 x 10⁻³Low (equilibrium may favor reactants)

Note: The values presented are illustrative and based on trends reported in the literature. Actual values will vary with specific substituents, solvent, temperature, and pH.

Factors Influencing Schiff Base Stability

The stability of a Schiff base is a multifactorial property. The interplay of electronic and steric effects of the substituents on both the aldehyde and amine precursors dictates the overall stability of the imine bond.

StabilityFactors Factors Influencing Schiff Base Stability Stability Schiff Base Stability Electronic Electronic Effects Stability->Electronic Steric Steric Hindrance Stability->Steric Reaction Reaction Conditions Stability->Reaction Conjugation Conjugation (Aromatic Aldehydes) Electronic->Conjugation Inductive Inductive Effects (Electron-donating/withdrawing groups) Electronic->Inductive Bulky Bulky Substituents Steric->Bulky pH pH Reaction->pH Temperature Temperature Reaction->Temperature Solvent Solvent Reaction->Solvent HydrolysisWorkflow UV-Vis Protocol for Hydrolysis Kinetics Prep Prepare Schiff Base Solution (Known Concentration in Buffer) Scan Determine λmax of Schiff Base and Aldehyde Prep->Scan Monitor Monitor Absorbance Decrease at Schiff Base λmax over Time Scan->Monitor Plot Plot ln(Absorbance) vs. Time Monitor->Plot Calculate Calculate k_h_ from the Slope of the Linear Fit Plot->Calculate NMRWorkflow NMR Protocol for Equilibrium Constant Prep Prepare Reaction Mixture (Aldehyde, Amine in Deuterated Solvent) Equilibrate Allow Mixture to Reach Equilibrium (Monitor by NMR) Prep->Equilibrate Acquire Acquire High-Resolution ¹H NMR Spectrum Equilibrate->Acquire Integrate Integrate Characteristic Signals (Aldehyde, Imine) Acquire->Integrate Calculate Calculate K_eq_ from Integrated Signal Areas Integrate->Calculate

References

Navigating the Spacer: A Comparative Guide to Ald-CH2-PEG-Azide Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates, particularly antibody-drug conjugates (ADCs), hinges on the careful selection of each component. The linker, a seemingly simple bridge, plays a pivotal role in determining the efficacy, stability, and pharmacokinetic profile of the final conjugate. Among the diverse array of linker technologies, polyethylene glycol (PEG) has emerged as a valuable tool for its ability to enhance solubility and modulate the in vivo behavior of bioconjugates. This guide provides a detailed comparison of Ald-CH2-PEG3-Azide with its longer counterparts, Ald-CH2-PEG4-Azide and Ald-CH2-PEG6-Azide, offering experimental data and protocols to inform the selection of the optimal linker for specific research and development needs.

The core structure, Ald-CH2-PEG-Azide, is a heterobifunctional linker featuring an aldehyde group and an azide moiety. The aldehyde group provides a reactive handle for conjugation to amine-containing biomolecules, such as the lysine residues on antibodies, through reductive amination. The azide group enables highly specific and efficient "click chemistry" reactions with alkyne-modified molecules, a cornerstone of modern bioconjugation. The key variable in the linkers under comparison is the length of the PEG chain, which dictates several critical properties of the resulting bioconjugate.

The Influence of PEG Linker Length: A Balancing Act

The length of the PEG spacer in an ADC linker has a profound impact on its therapeutic index by influencing solubility, stability, pharmacokinetics (PK), and ultimately, anti-tumor efficacy.[1] While shorter PEG linkers may contribute to better ADC stability, longer linkers generally improve pharmacokinetic properties, especially for hydrophobic payloads.[1] However, this can sometimes come at the cost of reduced in vitro potency.[1] The choice of PEG linker length is therefore a critical optimization parameter in ADC design.

Key Performance Metrics: A Quantitative Comparison

The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key performance metrics of bioconjugates. It is important to note that the data presented is synthesized from studies using different antibodies, payloads, and experimental models, which may influence the results.[2]

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG~8.51.0
PEG2~7.00.82
PEG4 ~5.5 0.65
PEG6 ~4.0 0.47
PEG8~2.50.29
PEG12~2.50.29
PEG24~2.50.29

Data synthesized from a study on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8.

Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity of Affibody-Drug Conjugates

LinkerIC50 (nM) on NCI-N87 cellsFold Change in Cytotoxicity vs. No PEG
No PEG0.451.0
4 kDa PEG2.04.5-fold reduction
10 kDa PEG10.122.5-fold reduction

Data from a study on affibody-based drug conjugates targeting the HER2 receptor.

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and evaluation of bioconjugates. The following are representative protocols for key experiments.

Protocol 1: Antibody-Drug Conjugation via Aldehyde-PEG-Azide Linker

This protocol outlines the general procedure for conjugating a drug-linker construct to an antibody using an Ald-CH2-PEG-Azide linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Ald-CH2-PEG-Azide linker (PEG3, PEG4, or PEG6)

  • Alkyne-modified cytotoxic payload

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Dimethyl sulfoxide (DMSO)

  • Sodium cyanoborohydride (NaCNBH3)

  • Desalting columns

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Drug-Linker "Click" Reaction:

    • Dissolve the alkyne-modified payload and the Ald-CH2-PEG-Azide linker in DMSO.

    • Add CuSO4 and sodium ascorbate to catalyze the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

    • Allow the reaction to proceed at room temperature for 1-2 hours.

    • Monitor the reaction progress by LC-MS.

    • Purify the resulting aldehyde-functionalized drug-linker construct using reverse-phase HPLC.

  • Antibody Conjugation (Reductive Amination):

    • Buffer exchange the antibody into the Reaction Buffer.

    • Add the purified aldehyde-functionalized drug-linker to the antibody solution at a desired molar excess.

    • Add a fresh solution of sodium cyanoborohydride to the reaction mixture.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.

  • Purification and Characterization:

    • Purify the ADC using size-exclusion chromatography (SEC) to remove unconjugated drug-linker and other small molecules.

    • Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm.

    • Characterize the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC.

A. By UV-Vis Spectroscopy:

  • Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the cytotoxic drug.

  • Calculate the concentrations of the antibody and the drug using their respective molar extinction coefficients and the Beer-Lambert law.

  • The DAR is the molar ratio of the drug to the antibody.

B. By Hydrophobic Interaction Chromatography (HIC):

  • Inject the purified ADC sample onto a HIC column.

  • Elute with a decreasing salt gradient.

  • The different DAR species (e.g., DAR0, DAR2, DAR4) will separate based on their hydrophobicity, allowing for quantification of the average DAR and the distribution of drug-loaded species.

Protocol 3: In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against cancer cell lines.

Materials:

  • Target cancer cell line (antigen-positive)

  • Control cancer cell line (antigen-negative)

  • Cell culture medium and supplements

  • 96-well plates

  • ADC constructs (with PEG3, PEG4, and PEG6 linkers)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the ADCs and control antibodies in cell culture medium.

  • Treat the cells with the ADC dilutions and incubate for a specified period (e.g., 72-96 hours).

  • Measure cell viability using a suitable assay.

  • Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizing the Process and Principles

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

ADC_Synthesis_Workflow cluster_0 Drug-Linker Synthesis cluster_1 Antibody Conjugation cluster_2 Purification & Characterization drug Alkyne-Payload click CuAAC 'Click' Reaction drug->click linker Ald-CH2-PEG-Azide linker->click drug_linker Aldehyde-PEG-Payload click->drug_linker conjugation Reductive Amination drug_linker->conjugation antibody Antibody antibody->conjugation adc ADC conjugation->adc purification Purification (SEC) adc->purification characterization Characterization (DAR, etc.) purification->characterization PEG_Linker_Effect cluster_properties Impact on ADC Properties peg3 This compound (Shorter Linker) stability Potentially Altered Stability peg3->stability Potentially Higher Stability peg6 Ald-CH2-PEG6-Azide (Longer Linker) solubility Increased Hydrophilicity peg6->solubility Greater Effect pk Improved Pharmacokinetics (Longer Half-life) peg6->pk More Pronounced Effect potency May Decrease In Vitro Potency peg6->potency Potential for Greater Decrease

References

The Advantage of Brevity: A Comparative Guide to Short-Chain PEG Linkers like PEG3 in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the judicious selection of a linker is a cornerstone in the design of effective and safe Antibody-Drug Conjugates (ADCs). Among the diverse linker technologies, short-chain polyethylene glycol (PEG) linkers, such as PEG3, are emerging as a compelling choice. This guide provides an objective comparison of the advantages of short-chain PEG linkers, supported by experimental data, to inform the rational design of next-generation ADCs.

The incorporation of PEG moieties into ADC linkers is a well-established strategy to enhance the physicochemical and pharmacological properties of these complex biotherapeutics. While longer PEG chains have been extensively studied, short-chain variants like PEG3 offer a unique balance of properties that can lead to improved therapeutic outcomes. This guide will delve into the key advantages of short-chain PEG linkers, presenting comparative data and detailed experimental protocols to support their evaluation.

Key Advantages of Short-Chain PEG Linkers

Short-chain PEG linkers, typically comprising 2 to 12 PEG units, offer a compelling set of advantages that address several challenges in ADC development:

  • Enhanced Hydrophilicity and Reduced Aggregation: A primary challenge in ADC development is the inherent hydrophobicity of many potent cytotoxic payloads, which can lead to aggregation, compromising manufacturing, stability, and safety.[1] The inclusion of a hydrophilic short-chain PEG linker can effectively mitigate this issue by increasing the overall solubility of the ADC.[] This allows for the use of higher drug-to-antibody ratios (DARs) without inducing aggregation.

  • Improved Pharmacokinetics: The hydrophilic nature of PEG linkers can create a "shielding" effect, reducing clearance by the reticuloendothelial system and prolonging the circulation half-life of the ADC.[] While longer PEG chains can lead to a more pronounced increase in half-life, they can also decrease the in vitro cytotoxicity.[3][4] Short-chain PEGs can offer a more balanced pharmacokinetic profile, providing a sufficient half-life extension for tumor accumulation without significantly compromising potency.

  • Optimized Stability: The stability of the linker in systemic circulation is paramount to prevent premature payload release and associated off-target toxicity. Short-chain PEG linkers can contribute to the overall stability of the ADC construct. For reducible linkers like those containing disulfide bonds, the steric hindrance provided by the PEG chain can modulate their stability against premature cleavage in the bloodstream.

  • Favorable in vivo Efficacy: The culmination of improved hydrophilicity, pharmacokinetics, and stability often translates to superior in vivo antitumor activity. By ensuring the ADC remains in circulation long enough to reach the tumor site and release its payload, short-chain PEG linkers can enhance the therapeutic window of the conjugate.

Comparative Performance Data

The following tables summarize quantitative data from various studies to illustrate the impact of PEG linker length on key ADC performance metrics. While direct comparative data for PEG3 is limited, the trends observed with varying PEG lengths provide valuable insights into the expected performance of short-chain PEG linkers.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and In Vitro Cytotoxicity

Linker TypeHalf-Life Extension (fold increase vs. non-PEGylated)In Vitro Cytotoxicity Reduction (fold increase in IC50 vs. non-PEGylated)Reference
No PEG1.01.0
4 kDa PEG2.54.5
10 kDa PEG11.222.0

This data, from a study on affibody-drug conjugates, demonstrates a clear trend where longer PEG chains significantly increase half-life but also decrease in vitro potency. Short-chain PEGs are expected to offer a more balanced profile.

Table 2: Qualitative Comparison of Different PEG Linker Lengths in ADCs

FeatureShort-Chain PEG (e.g., PEG3)Long-Chain PEG (e.g., PEG24)Non-PEGylated Linker
Hydrophilicity ModerateHighLow
Aggregation Propensity LowVery LowHigh
Plasma Half-Life Moderately IncreasedSignificantly IncreasedShorter
In Vitro Potency Minimally AffectedMay be ReducedHigh
In Vivo Efficacy Potentially ImprovedImproved (payload dependent)Variable
Off-Target Toxicity Potentially ReducedReducedMay be Higher

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of ADCs with different linkers. Below are representative protocols for key experiments.

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) and Hydrophobicity by HIC

Objective: To determine the average DAR and assess the relative hydrophobicity of an ADC.

Principle: Hydrophobic Interaction Chromatography (HIC) separates molecules based on their surface hydrophobicity. ADCs with higher DARs will have increased hydrophobicity and thus longer retention times on the HIC column.

Materials:

  • ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject the ADC sample (typically 10-50 µg).

  • Elute the ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at 280 nm.

  • The different DAR species (DAR0, DAR2, DAR4, etc.) will separate into distinct peaks.

  • Calculate the average DAR by integrating the peak areas of each species and applying the following formula: Average DAR = Σ(Peak Area of DARn * n) / Σ(Peak Area of DARn) where 'n' is the number of drugs per antibody for each peak.

  • The retention time of the main ADC peak provides a relative measure of its hydrophobicity for comparison with other ADCs.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on cancer cell lines.

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Complete cell culture medium

  • ADC and unconjugated antibody

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Prepare serial dilutions of the ADC and the unconjugated antibody in complete culture medium.

  • Remove the existing medium from the cells and add 100 µL of the ADC or control solutions to the respective wells. Include untreated cells as a control.

  • Incubate the plates for a duration relevant to the payload's mechanism of action (typically 72-96 hours).

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • If using a solubilizing agent, remove the medium and add 100-150 µL of the solubilization solution to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 3: Serum Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in serum.

Principle: The ADC is incubated in serum over time, and the amount of intact ADC or released payload is quantified.

Materials:

  • ADC sample

  • Human or mouse serum

  • Phosphate-buffered saline (PBS)

  • LC-MS system or ELISA setup

Procedure (LC-MS based):

  • Incubate the ADC in serum at 37°C.

  • At various time points (e.g., 0, 6, 24, 48, 96 hours), take an aliquot of the mixture.

  • Process the sample to precipitate serum proteins and extract the released payload.

  • Analyze the extracted sample by LC-MS to quantify the amount of free payload.

  • The percentage of payload released over time is calculated relative to the initial amount of conjugated payload.

Visualizing the Concepts

To further elucidate the concepts discussed, the following diagrams are provided.

ADC_Structure cluster_Antibody Antibody cluster_Linker Linker cluster_Payload Payload Antibody Monoclonal Antibody PEG3 PEG3 (Hydrophilic Spacer) Antibody->PEG3 Conjugation Site Payload Cytotoxic Drug PEG3->Payload

Caption: General structure of an ADC with a PEG3 linker.

Experimental_Workflow cluster_Synthesis ADC Synthesis & Characterization cluster_Evaluation Performance Evaluation Synthesis ADC Synthesis (e.g., with PEG3 linker) Purification Purification (e.g., SEC) Synthesis->Purification Characterization Characterization (DAR by HIC) Purification->Characterization Stability Serum Stability Assay Characterization->Stability InVitro In Vitro Cytotoxicity (IC50 determination) Characterization->InVitro InVivo In Vivo Efficacy Study (Tumor Growth Inhibition) Stability->InVivo InVitro->InVivo

Caption: Experimental workflow for ADC development and evaluation.

Signaling_Pathway ADC ADC Binding to Tumor Cell Receptor Internalization Internalization (Endocytosis) ADC->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Release Payload Release Lysosome->Release Target Interaction with Intracellular Target (e.g., Tubulin, DNA) Release->Target Apoptosis Apoptosis (Cell Death) Target->Apoptosis

Caption: General mechanism of action of an ADC.

References

A Head-to-Head Comparison of Ald-CH2-PEG3-Azide and Alternative Click Chemistry Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical step in the design of bioconjugates such as antibody-drug conjugates (ADCs) and PROTACs. The linker's properties directly influence the stability, efficacy, and homogeneity of the final product. Ald-CH2-PEG3-Azide has emerged as a versatile heterobifunctional linker, offering two distinct reactive handles for sequential or orthogonal conjugation strategies. This guide provides an objective comparison of this compound with other common click chemistry and bioconjugation linkers, supported by experimental data and detailed protocols to inform the selection process.

This compound is a molecule featuring an aldehyde group at one terminus and an azide group at the other, separated by a three-unit polyethylene glycol (PEG) spacer.[1][2] This structure allows for a two-step conjugation strategy. The aldehyde group can react with primary amines, such as those on the N-terminus or lysine residues of a protein, to form an initial imine bond, which can then be reduced to a stable secondary amine.[3][4] The azide group serves as a handle for "click chemistry," a suite of rapid, specific, and high-yield reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[5] The integrated PEG3 spacer enhances the water solubility of the linker and the resulting conjugate.

This guide will compare the performance of the two reactive ends of this compound against alternative linker chemistries: the aldehyde-amine reaction versus other amine-reactive linkers (specifically N-hydroxysuccinimide esters), and the azide-alkyne click chemistry versus other bioorthogonal reactions.

Section 1: Amine-Reactive Chemistries: Aldehyde vs. N-Hydroxysuccinimide (NHS) Ester

The aldehyde group of this compound provides a means for conjugation to primary amines on biomolecules. This is most commonly achieved through reductive amination. A primary alternative for targeting amines is the use of N-hydroxysuccinimide (NHS) esters.

Performance Comparison: Aldehyde (Reductive Amination) vs. NHS Ester
FeatureAldehyde (via Reductive Amination)N-Hydroxysuccinimide (NHS) Ester
Target Group Primary amines (e.g., Lysine, N-terminus)Primary amines (e.g., Lysine, N-terminus)
Reaction pH 6.5 - 7.5 for imine formation; reduction can be done at a similar pH.7.2 - 8.5
Reaction Time Imine formation: 1-4 hours; Reduction: 1-2 hours.0.5 - 4 hours.
Linkage Formed Stable secondary amine (after reduction).Stable amide bond.
Linkage Stability Highly stable secondary amine bond.Very stable amide bond, considered practically irreversible under physiological conditions.
Key Side Reaction Imine is susceptible to hydrolysis before reduction.Hydrolysis of the NHS ester, which competes with the aminolysis reaction, especially at higher pH.
Selectivity Can be directed towards the N-terminus under specific pH conditions.Generally reacts with all accessible primary amines, potentially leading to a heterogeneous mixture of conjugates.

dot

cluster_aldehyde Aldehyde Linker Workflow cluster_nhs NHS Ester Linker Workflow Protein_NH2_Ald Protein-NH2 ImineFormation Schiff Base (Imine) Formation (pH 6.5-7.5) Protein_NH2_Ald->ImineFormation Aldehyde Linker AldehydeLinker This compound AldehydeLinker->ImineFormation Reduction Reduction (e.g., NaCNBH3) ImineFormation->Reduction StableAmine Stable Secondary Amine Linkage Reduction->StableAmine Protein_NH2_NHS Protein-NH2 Aminolysis Aminolysis (pH 7.2-8.5) Protein_NH2_NHS->Aminolysis NHS-Ester Linker NHSEsterLinker NHS-Ester Linker NHSEsterLinker->Aminolysis StableAmide Stable Amide Bond Aminolysis->StableAmide Hydrolysis Hydrolysis (Side Reaction) Aminolysis->Hydrolysis competes cluster_click Azide-Alkyne Click Chemistry Pathways cluster_cyaac CuAAC cluster_spaac SPAAC Azide Azide (on this compound) CuAAC_Reaction Cu(I) Catalyst + Reducing Agent Azide->CuAAC_Reaction SPAAC_Reaction Strain-Promoted (Copper-Free) Azide->SPAAC_Reaction TerminalAlkyne Terminal Alkyne TerminalAlkyne->CuAAC_Reaction Triazole_CuAAC 1,4-Regioisomer Triazole CuAAC_Reaction->Triazole_CuAAC StrainedAlkyne Strained Alkyne (e.g., DBCO, BCN) StrainedAlkyne->SPAAC_Reaction Triazole_SPAAC Mixture of Regioisomers SPAAC_Reaction->Triazole_SPAAC

References

A Head-to-Head Comparison: Evaluating the Efficacy of ADCs Synthesized with Ald-CH2-PEG3-Azide Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic success. This guide provides an objective comparison of ADCs synthesized using the Ald-CH2-PEG3-Azide linker, a component enabling "click chemistry" conjugation, against those utilizing conventional maleimide-based linkers. By examining key performance metrics and supporting experimental data, this guide aims to inform the rational design of next-generation ADCs.

The linker, the molecular bridge between the monoclonal antibody and the cytotoxic payload, profoundly influences an ADC's stability, pharmacokinetics, and ultimately, its efficacy and safety profile.[1] The this compound linker represents a modern approach, leveraging the principles of bioorthogonal click chemistry, specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), to attach the payload to the antibody.[2][] This method is lauded for its high efficiency, selectivity, and the formation of a stable triazole linkage.[][4] In contrast, traditional maleimide-based linkers react with thiol groups on the antibody to form a thioether bond, a well-established but potentially less stable conjugation method.

Comparative Performance Analysis

The selection of a linker technology directly impacts critical attributes of an ADC, including its drug-to-antibody ratio (DAR), stability, and cytotoxic potency. The following tables summarize quantitative data from various studies to facilitate a comparison between ADCs synthesized with azide-based click chemistry linkers and those with maleimide-based linkers.

Parameter ADC with this compound Linker (via Click Chemistry) ADC with Maleimide-based Linker Significance
Drug-to-Antibody Ratio (DAR) High degree of homogeneity, often achieving a DAR close to the theoretical maximum (e.g., >1.9 for a target of 2). The use of site-specific conjugation methods enabled by click chemistry allows for precise control over the DAR.Can result in a heterogeneous mixture of ADC species with varying DARs (e.g., 0, 2, 4, 6, 8), though site-specific methods are also being developed.A controlled and homogeneous DAR is crucial for consistent efficacy and a predictable safety profile.
In Vitro Plasma Stability The triazole linkage formed via click chemistry is generally considered highly stable in plasma, minimizing premature drug release.The thiosuccinimide bond formed by maleimide linkers can be susceptible to a retro-Michael reaction, leading to premature payload release and potential off-target toxicity.Higher plasma stability reduces off-target toxicity and ensures more of the cytotoxic payload reaches the tumor.
In Vitro Cytotoxicity (IC50) Demonstrates potent, target-specific cytotoxicity with IC50 values in the picomolar to nanomolar range, comparable to or exceeding that of maleimide-based ADCs in some studies.A well-established standard for potent in vitro cytotoxicity, with numerous examples of ADCs exhibiting picomolar to nanomolar IC50 values.Both linker types can produce highly potent ADCs in vitro. The choice may depend on other factors like stability and in vivo performance.
In Vivo Antitumor Efficacy Studies on ADCs with click chemistry linkers have shown significant tumor growth inhibition in xenograft models. The enhanced stability may contribute to a wider therapeutic window.Maleimide-based ADCs have a long history of proven in vivo efficacy, with several approved drugs on the market. However, linker instability can sometimes limit the maximum tolerated dose.Both approaches have demonstrated strong in vivo antitumor activity. The superior stability of click chemistry linkers may offer advantages in terms of safety and the therapeutic index.

Table 1: Comparative Performance Metrics of ADCs with Azide-based Click Chemistry vs. Maleimide-based Linkers. This table provides a summary of key performance indicators for ADCs synthesized using the two different linker technologies. The data is compiled from multiple sources to provide a general overview.

Detailed Experimental Protocols

Accurate assessment and comparison of ADC performance rely on standardized and well-documented experimental methodologies. Below are outlines of key experimental protocols.

Protocol 1: ADC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate a drug functionalized with an alkyne group to an antibody containing an azide group (introduced via the this compound linker).

Materials:

  • Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Alkyne-functionalized cytotoxic payload

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium ascorbate

  • Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Reagent Preparation: Prepare stock solutions of CuSO₄, THPTA, and sodium ascorbate in ultrapure water. Dissolve the alkyne-payload in DMSO.

  • Catalyst Formation: Mix the CuSO₄ and THPTA solutions to form the Cu(I)-ligand complex.

  • Conjugation Reaction: In a reaction vessel, combine the azide-modified antibody with the alkyne-payload. Add the Cu(I)-ligand complex and freshly prepared sodium ascorbate to initiate the click reaction.

  • Incubation: Gently mix the reaction and incubate at room temperature for a specified time (e.g., 1-4 hours).

  • Purification: Purify the resulting ADC using an SEC column to remove unreacted payload and other reagents.

  • Characterization: Determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC on cancer cell lines.

Materials:

  • Target cancer cell line (e.g., HER2-positive for an anti-HER2 ADC)

  • Control cancer cell line (e.g., HER2-negative)

  • Cell culture medium and supplements

  • ADC and unconjugated antibody

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in cell culture medium. Add the diluted solutions to the cells.

  • Incubation: Incubate the plates for a specified period (e.g., 72-120 hours) at 37°C in a humidified incubator.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence or absorbance to determine cell viability. Plot the viability against the ADC concentration and calculate the IC50 value using a suitable software.

Protocol 3: In Vivo Tumor Xenograft Study

Objective: To evaluate the antitumor efficacy of the ADC in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human tumor cells for implantation

  • ADC, vehicle control, and unconjugated antibody

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant the tumor cells into the flank of the mice.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a specific size (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • Treatment Administration: Administer the ADC, vehicle control, or unconjugated antibody to the respective groups via a suitable route (e.g., intravenous injection).

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., twice a week).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and assess statistical significance between the groups.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the ADC mechanism of action and the experimental workflow for comparing linker stability.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate Tumor_Cell Tumor Cell (Antigen-Positive) ADC->Tumor_Cell 1. Binding to Tumor Antigen Endosome Endosome Tumor_Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis 5. Cytotoxic Effect

Caption: General mechanism of action for an antibody-drug conjugate.

Linker_Stability_Workflow Start Start Incubate Incubate ADC in Plasma (37°C) Start->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Analyze Analyze Samples (HIC, MS) Sample->Analyze Quantify Quantify Intact ADC & Released Payload Analyze->Quantify Plot Plot % Intact ADC vs. Time Quantify->Plot Determine Determine Linker Stability Plot->Determine

Caption: Experimental workflow for comparing ADC linker stability in plasma.

Conclusion

The this compound linker, enabling site-specific conjugation via click chemistry, offers a compelling alternative to traditional maleimide-based linkers for the synthesis of ADCs. The primary advantages of this approach lie in the potential for a more homogeneous drug product with a precisely controlled DAR and improved plasma stability due to the robust triazole linkage. While both azide-based and maleimide-based linkers can be used to create highly potent ADCs, the enhanced stability of the click chemistry linkage may translate to a wider therapeutic window and a more favorable safety profile in vivo. The choice of linker technology will ultimately depend on the specific antibody, payload, and desired therapeutic application. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision in the development of next-generation antibody-drug conjugates.

References

Validating Ald-CH2-PEG3-Azide Conjugation: A Comparative Guide to Characterization Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensure efficacy, safety, and reproducibility. This guide provides a comparative analysis of key analytical techniques for validating the successful conjugation of an aldehyde-functionalized molecule to an azide-terminated polyethylene glycol (PEG) linker (Ald-CH2-PEG3-Azide), a common strategy in bioconjugation and drug delivery.

The conjugation of this compound typically proceeds via oxime ligation, where the aldehyde group reacts with an aminooxy-functionalized molecule, or through other chemistries targeting the aldehyde, while the azide serves as a handle for subsequent "click" chemistry reactions.[1][2] Validating the initial conjugation to the aldehyde is a critical first step. This guide will compare the utility of Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy for this purpose.

Comparative Analysis of Characterization Methods

A combination of analytical techniques is often required for a comprehensive validation of the conjugation process. The choice of method depends on the specific molecule being conjugated, the available instrumentation, and the level of detail required.

Technique Principle Information Provided Advantages Disadvantages
Mass Spectrometry (MS) Measures the mass-to-charge ratio (m/z) of ionized molecules.- Confirms the mass increase corresponding to the addition of the PEG-azide linker. - Can determine the degree of PEGylation (number of linkers attached). - Tandem MS (MS/MS) can help identify the site of conjugation.[3][4]- High accuracy and sensitivity. - Provides definitive confirmation of covalent modification.[5]- PEGylated molecules can produce complex spectra due to their polydispersity. - Requires specialized equipment and expertise for data interpretation.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their physical and chemical properties (e.g., size, hydrophobicity).- Assesses the purity of the conjugate. - Separates the conjugated product from unreacted starting materials. - Can quantify the reaction conversion and product yield.- Widely available and robust technique. - Different modes (SEC, RP-HPLC) offer versatile separation capabilities.- Does not directly confirm the identity of the product, requires confirmation by other methods like MS. - Co-elution of species can sometimes occur.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.- Provides detailed structural information about the conjugate. - Confirms the formation of the new covalent bond (e.g., oxime). - Can be used to quantify the degree of functionalization.- Provides unambiguous structural elucidation. - Non-destructive technique.- Lower sensitivity compared to MS. - Can be complex for large biomolecules. - The repeating ethylene glycol units of PEG can obscure signals from the terminal functional groups.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, which corresponds to vibrational transitions of specific chemical bonds.- Confirms the disappearance of the aldehyde C=O stretching peak. - Appearance of new peaks corresponding to the newly formed bond (e.g., C=N of the oxime).- Relatively simple and fast technique. - Good for monitoring the disappearance of a starting functional group.- Can be difficult to interpret complex spectra, especially for large molecules. - Not a quantitative technique.

Quantitative Data Summary

The following tables summarize key quantitative data expected from each characterization method when validating the this compound conjugation.

Table 1: Expected Mass Shifts in Mass Spectrometry

Molecule Expected Mass (Da) Notes
This compound Linker~217.2The exact mass will depend on the specific aldehyde-containing moiety.
Conjugated ProductMass of Substrate + 217.2The observed mass should correspond to the addition of one or more PEG-azide linkers. The mass of the ethylene glycol repeating unit is approximately 44 Da.

Table 2: Typical Chromatographic Behavior in HPLC

Technique Analyte Expected Elution Profile
Size-Exclusion Chromatography (SEC) Conjugated ProductElutes earlier than the unconjugated substrate due to increased molecular size.
Unconjugated SubstrateElutes later than the conjugated product.
Reverse-Phase HPLC (RP-HPLC) Conjugated ProductTypically elutes earlier (is more polar) than a hydrophobic substrate, but this can vary.
Unconjugated SubstrateElution time depends on its hydrophobicity.

Table 3: Key Chemical Shifts in ¹H NMR Spectroscopy (in CDCl₃)

Functional Group Protons Expected Chemical Shift (ppm)
Aldehyde-CHO~9.5 - 10.5
PEG Backbone-O-CH₂-CH₂-O-~3.6
Methylene adjacent to Azide-CH₂-N₃~3.4
Methylene adjacent to Aldehyde-CH₂-CHO~2.5
Oxime (if formed)-CH=N-O-~7.5 - 8.5 (depending on isomer)

Note: The disappearance of the aldehyde proton signal is a key indicator of a successful reaction.

Table 4: Characteristic Peaks in FTIR Spectroscopy

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
AldehydeC=O stretch~1720 - 1740
AzideN₃ stretch~2100 (strong, sharp)
OximeC=N stretch~1620 - 1690

Note: The disappearance of the strong aldehyde C=O stretch is a primary indicator of conjugation.

Experimental Protocols

Mass Spectrometry (LC-MS)

  • Sample Preparation: Dilute the reaction mixture in an appropriate solvent (e.g., water/acetonitrile with 0.1% formic acid).

  • Chromatographic Separation: Inject the sample onto a C18 reverse-phase HPLC column. Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid).

  • Mass Analysis: Direct the eluent to an electrospray ionization (ESI) source coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition: Acquire mass spectra in positive ion mode over a relevant m/z range.

  • Data Analysis: Deconvolute the resulting spectra to determine the molecular weights of the species present and identify the conjugated product by its expected mass increase.

High-Performance Liquid Chromatography (SEC)

  • System Preparation: Equilibrate a size-exclusion column suitable for the molecular weight range of the analyte with a physiological buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0).

  • Sample Preparation: Filter the reaction mixture through a 0.22 µm filter.

  • Injection: Inject an appropriate volume of the sample onto the column.

  • Elution: Elute with the mobile phase at a constant flow rate (e.g., 0.5 - 1.0 mL/min).

  • Detection: Monitor the elution profile using a UV detector at a relevant wavelength (e.g., 280 nm for proteins).

  • Analysis: Compare the chromatogram of the reaction mixture to that of the starting materials. The appearance of a new peak at an earlier retention time indicates the formation of a larger molecule (the conjugate).

¹H NMR Spectroscopy

  • Sample Preparation: Lyophilize the sample to remove solvents and then dissolve a few milligrams in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Integrate the peaks corresponding to the aldehyde proton (~9.5-10.5 ppm) and protons characteristic of the conjugated product (e.g., the oxime proton at ~7.5-8.5 ppm). The disappearance or significant reduction of the aldehyde peak and the appearance of new signals confirm the reaction. The ratio of integrals can be used to estimate the extent of conjugation.

Visualizing the Workflow and Chemistry

experimental_workflow cluster_reaction Conjugation Reaction cluster_analysis Characterization cluster_results Validation start Aldehyde-Substrate + this compound reaction Reaction (e.g., Oxime Ligation) start->reaction product Conjugate Mixture reaction->product hplc HPLC (SEC/RP) product->hplc Purity & Separation ms Mass Spectrometry product->ms Mass Confirmation nmr NMR Spectroscopy product->nmr Structural Confirmation validated Validated Conjugate hplc->validated ms->validated nmr->validated

Caption: General experimental workflow for conjugation and validation.

chemical_principle cluster_reactants Reactants cluster_product Product cluster_characterization Key Spectroscopic Changes aldehyde Substrate-CHO (Aldehyde) reaction Oxime Ligation aldehyde->reaction peg_azide H2N-O-CH2-PEG3-N3 (Aminooxy-PEG-Azide) peg_azide->reaction conjugate Substrate-CH=N-O-CH2-PEG3-N3 (Oxime Conjugate) disappearance Disappearance of Aldehyde Proton (~9.5-10.5 ppm in NMR) Aldehyde C=O (~1730 cm-1 in FTIR) conjugate->disappearance confirms appearance Appearance of Oxime Proton (~7.5-8.5 ppm in NMR) Oxime C=N (~1650 cm-1 in FTIR) conjugate->appearance confirms mass_increase Mass Increase of ~217 Da (in MS) conjugate->mass_increase confirms reaction->conjugate

Caption: Chemical principle of oxime ligation and key analytical changes.

References

A Comparative Guide to the Mass Spectrometry Analysis of Ald-CH2-PEG3-Azide Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is critical for ensuring efficacy and safety. Bifunctional linkers, such as Ald-CH2-PEG3-Azide, are integral components in the construction of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Mass spectrometry (MS) is an indispensable tool for the detailed structural elucidation of these conjugates. This guide provides a comparative overview of mass spectrometry-based methods for characterizing this compound conjugates, supported by representative experimental data and protocols.

Introduction to this compound

This compound is a heterobifunctional linker featuring an aldehyde group and an azide moiety, separated by a three-unit polyethylene glycol (PEG) chain.[1][2][3] The aldehyde group allows for conjugation to primary amines (e.g., lysine residues or the N-terminus of a protein) via reductive amination, while the azide group can be used in bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1] As a discrete PEG (dPEG®) linker, it has a defined molecular weight, which simplifies mass spectrometry analysis compared to traditional, polydisperse PEG reagents.[4]

Molecular Properties of this compound:

PropertyValue
Chemical Formula C8H15N3O4
Molecular Weight 217.22 g/mol
Monoisotopic Mass 217.1063 g/mol

Mass Spectrometry Techniques for Analyzing this compound Conjugates

The two most common mass spectrometry techniques for analyzing PEGylated bioconjugates are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

TechniquePrincipleAdvantagesDisadvantages
Electrospray Ionization (ESI) A high voltage is applied to a liquid sample to generate an aerosol of charged droplets, which, upon solvent evaporation, release ions into the mass analyzer.- Can be coupled with liquid chromatography (LC) for online separation and analysis of complex mixtures (LC-MS). - Produces multiply charged ions, allowing for the analysis of large molecules on instruments with a lower m/z range. - High-resolution instruments (e.g., Orbitrap, Q-TOF) provide accurate mass measurements for confident identification.- Can be sensitive to salts and detergents in the sample. - The presence of multiple charge states can complicate spectral interpretation.
Matrix-Assisted Laser Desorption/Ionization (MALDI) The analyte is co-crystallized with a matrix that absorbs laser energy. The laser pulse desorbs and ionizes the analyte, which is then accelerated into a time-of-flight (TOF) mass analyzer.- More tolerant to salts and buffers than ESI. - Primarily produces singly charged ions, leading to simpler spectra. - Rapid analysis time.- Less amenable to coupling with liquid chromatography. - Can have lower resolution compared to high-end ESI instruments. - Fragmentation can occur in the source (in-source decay), which can be both an advantage for structural analysis and a complication.

Experimental Workflow for MS Analysis

The general workflow for the mass spectrometry analysis of a bioconjugate involves several key steps, from sample preparation to data analysis.

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Analysis Conjugation Bioconjugation Reaction (e.g., Reductive Amination) Purification Removal of Excess Linker (e.g., SEC, Dialysis) Conjugation->Purification Digestion Proteolytic Digestion (e.g., Trypsin) Purification->Digestion LC_Separation Liquid Chromatography (e.g., Reversed-Phase) Digestion->LC_Separation MS_Acquisition Intact Mass or Peptide Mapping (MS1) LC_Separation->MS_Acquisition MS_MS_Fragmentation Tandem MS (MS/MS) for Sequencing MS_Acquisition->MS_MS_Fragmentation Deconvolution Charge State Deconvolution (for ESI-MS) MS_MS_Fragmentation->Deconvolution Database_Search Peptide Identification Deconvolution->Database_Search Site_Localization Identification of Conjugation Site Database_Search->Site_Localization Fragmentation cluster_peptide Peptide Fragmentation cluster_linker Linker Fragmentation Peptide Peptide-Linker Conjugate b_ions b-ions Peptide->b_ions CID y_ions y-ions Peptide->y_ions CID Linker PEG3-Azide Moiety PEG_loss Neutral Loss of C2H4O (44 Da) Linker->PEG_loss CID N2_loss Loss of N2 (28 Da) Linker->N2_loss CID

References

A Comparative Guide to HPLC Methods for Purity Assessment of Ald-CH2-PEG3-Azide Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of critical reagents like Ald-CH2-PEG3-Azide is paramount for the success of bioconjugation, drug delivery, and nanoparticle functionalization. This heterobifunctional linker, with its aldehyde and azide moieties, offers versatile conjugation chemistries. However, its polyethylene glycol (PEG) backbone and lack of a strong UV chromophore present unique challenges for purity assessment.

This guide provides a comparative overview of suitable High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound and similar low molecular weight, functionalized PEG products. We will explore different chromatographic modes and detection techniques, presenting their principles, performance characteristics, and detailed experimental protocols. Additionally, we will discuss alternative and complementary analytical methods for a comprehensive quality control strategy.

Challenges in the Analysis of this compound

The primary analytical challenges associated with this compound are:

  • Lack of a Significant UV Chromophore: The PEG backbone and the terminal functional groups (aldehyde and azide) do not absorb strongly in the UV-Vis spectrum, making conventional UV detection inefficient and insensitive.

  • High Polarity and Water Solubility: The hydrophilic nature of the PEG chain influences its retention behavior on traditional reversed-phase columns.

  • Potential for Polydispersity: Although this compound is a discrete PEG linker, impurities can include PEG homologues of different lengths.

To overcome these challenges, the selection of an appropriate HPLC detector is crucial. Universal detectors that do not rely on the chromophoric properties of the analyte are the preferred choice. These include Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), and Refractive Index (RI) detectors. Mass Spectrometry (MS) also serves as a powerful tool for both separation and identification.

Comparison of Recommended HPLC Methods

Below is a summary of recommended HPLC methods for the purity assessment of this compound. The choice of method will depend on the available instrumentation, the specific information required (e.g., purity, molecular weight distribution), and the nature of potential impurities.

Method Principle Detector Advantages Disadvantages Ideal For
Reversed-Phase HPLC Separation based on hydrophobicity.CAD / ELSDHigh sensitivity to non-volatile and semi-volatile analytes. Gradient elution compatible. Good resolution for small molecules.Non-linear detector response may require calibration curves for accurate quantification. Detector response is dependent on mobile phase composition.High-resolution purity assessment and quantification of the main component and related impurities.
Size-Exclusion Chromatography Separation based on hydrodynamic volume (molecular size).RISimple, robust, and provides information on molecular weight distribution. Good linearity for quantification.Not compatible with gradient elution. Lower sensitivity compared to CAD/ELSD. Temperature fluctuations can affect the baseline.Assessing polydispersity, detecting high or low molecular weight impurities, and confirming the size of the main component.
Reversed-Phase HPLC Separation based on hydrophobicity.MSProvides mass information for peak identification and structural elucidation. High sensitivity and selectivity.Higher cost and complexity of instrumentation. Ion suppression effects can impact quantification.Identification of unknown impurities, confirmation of product identity, and detailed structural analysis.

Experimental Protocols

Method 1: Reversed-Phase HPLC with Charged Aerosol Detection (RP-HPLC-CAD)

This method offers high sensitivity for the detection of this compound and its non-volatile impurities.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • Charged Aerosol Detector (CAD)

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • CAD Settings:

    • Nebulizer Temperature: 35 °C

    • Evaporation Tube Temperature: 40 °C

    • Gas Flow: As per manufacturer's recommendation

Sample Preparation:

  • Dissolve the this compound sample in the initial mobile phase (95% A: 5% B) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Method 2: Size-Exclusion Chromatography with Refractive Index Detection (SEC-RI)

This method is well-suited for determining the molecular weight distribution and detecting oligomeric or polymeric impurities.

Instrumentation:

  • HPLC system with an isocratic pump

  • Autosampler

  • Column thermostat

  • Refractive Index Detector (RI)

Chromatographic Conditions:

  • Column: SEC column suitable for low molecular weight hydrophilic polymers (e.g., 300 mm x 7.8 mm, 5 µm, 100 Å pore size)

  • Mobile Phase: 100 mM Sodium Phosphate Buffer, pH 7.0

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 20 µL

  • RI Detector Settings:

    • Optical Unit Temperature: 35 °C

Sample Preparation:

  • Dissolve the this compound sample in the mobile phase to a concentration of 2-5 mg/mL.

  • Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter.

Alternative and Complementary Analytical Techniques

While HPLC is a powerful tool for purity assessment, a comprehensive characterization of this compound should include orthogonal methods to confirm structure and identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the chemical structure of the molecule. Quantitative NMR (qNMR) can be used for an accurate purity assessment without the need for a reference standard of the analyte itself.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are essential for confirming the molecular weight of the product and identifying any impurities with different masses.

Visualizing the Workflow

To illustrate the general procedure for purity assessment, the following diagrams outline the experimental workflows for RP-HPLC-CAD and SEC-RI analysis.

RP_HPLC_CAD_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into RP-HPLC filter->inject separate Separation on C18 Column inject->separate detect Detection by CAD separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (% Area) integrate->calculate SEC_RI_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into SEC-HPLC filter->inject separate Separation by Molecular Size inject->separate detect Detection by RI separate->detect chromatogram Generate Chromatogram detect->chromatogram analyze Analyze Molecular Weight Distribution chromatogram->analyze purity Assess Purity analyze->purity

A Researcher's Guide to Bioconjugation: Alternatives to Ald-CH2-PEG3-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and stable covalent linking of biomolecules is a cornerstone of innovation. While aldehyde-reactive PEGylated azides like Ald-CH2-PEG3-Azide offer a pathway for bioconjugation, a diverse landscape of alternative strategies provides a broader toolkit for specific applications. This guide offers an objective comparison of prominent alternatives, supported by experimental data, to empower the selection of the most suitable bioconjugation chemistry for your research needs.

Key Performance Metrics: A Quantitative Comparison

The efficacy of a bioconjugation reaction is determined by several key parameters, including its speed, the stability of the resulting bond, and the conditions under which it can be performed. The following tables provide a quantitative summary of these metrics for various alternatives to aldehyde-based azide conjugations.

Table 1: Reaction Kinetics of this compound Alternatives

Reaction TypeReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Advantages
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Catalyst-free, bioorthogonal.
Dibenzocyclooctyne (DBCO) + Azide~0.1 - 0.24Fast kinetics.
Bicyclo[6.1.0]nonyne (BCN) + Azide~0.07Good balance of reactivity and stability.
Inverse Electron-Demand Diels-Alder (IEDDA) Tetrazine + Trans-cyclooctene (TCO)Up to 2000Exceptionally fast, catalyst-free.
Hydrazone/Oxime Ligation Aldehyde/Ketone + Hydrazine/Aminooxy10¹ - 10³ (with aniline catalysis)Tunable stability, bioorthogonal.
Thiol-Ene Reaction Thiol + AlkeneVariable (can be rapid with photoinitiation)Spatiotemporal control with light.
Staudinger Ligation Azide + Phosphine~7.7 x 10⁻³ (traceless variant)Bioorthogonal, forms a native amide bond.

Table 2: Stability of Bioconjugation Linkages

Linkage TypeFormed FromPrimary Degradation PathwayStability Notes
Triazole SPAACGenerally considered highly stable.The 1,2,3-triazole ring is very robust and stable towards metabolic degradation[1][2][3].
Dihydropyridazine IEDDAGenerally stable.The resulting linkage is stable under physiological conditions.
Oxime Aldehyde/Ketone + AminooxyHydrolysisSignificantly more stable than hydrazones, with half-lives potentially reaching a month under physiological conditions[4][5].
Hydrazone Aldehyde/Ketone + HydrazineHydrolysisLess stable than oximes, with half-lives of around an hour under physiological conditions, making them unsuitable for long-term stability.
Thioether Thiol-Ene or Thiol-MaleimideRetro-Michael reaction (for maleimide adducts)Thiol-ene adducts are generally stable. Maleimide-thiol adducts are susceptible to thiol exchange, but stability can be improved.
Amide Staudinger LigationHydrolysisExtremely stable, with a half-life of approximately 600 years in neutral solution at 25 °C.

Visualizing the Chemistries: Reaction Mechanisms and Workflows

To further clarify these bioconjugation strategies, the following diagrams, generated using the DOT language, illustrate the core reaction mechanisms and a general experimental workflow for evaluating these alternatives.

Reaction_Mechanisms cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_IEDDA Inverse Electron-Demand Diels-Alder (IEDDA) cluster_Oxime_Hydrazone Oxime/Hydrazone Ligation Azide Azide Triazole Triazole Azide->Triazole [3+2] Cycloaddition Strained_Alkyne Strained Alkyne (e.g., DBCO, BCN) Strained_Alkyne->Triazole Tetrazine Tetrazine Diels_Alder_Adduct Dihydropyridazine Tetrazine->Diels_Alder_Adduct [4+2] Cycloaddition Strained_Alkene Strained Alkene (e.g., TCO) Strained_Alkene->Diels_Alder_Adduct Aldehyde_Ketone Aldehyde/Ketone Oxime_Hydrazone Oxime/Hydrazone Aldehyde_Ketone->Oxime_Hydrazone Condensation Aminooxy_Hydrazine Aminooxy/Hydrazine Aminooxy_Hydrazine->Oxime_Hydrazone

Caption: Core reaction mechanisms for SPAAC, IEDDA, and Oxime/Hydrazone Ligation.

Experimental_Workflow Start Start: Select Biomolecule Functionalize_Biomolecule Functionalize Biomolecule with appropriate reactive group (e.g., Azide, TCO, Aldehyde) Start->Functionalize_Biomolecule Bioconjugation_Reaction Perform Bioconjugation Reaction (Varying conditions: time, temp, conc.) Functionalize_Biomolecule->Bioconjugation_Reaction Prepare_Conjugation_Partner Prepare Conjugation Partner (e.g., DBCO-drug, Tetrazine-fluorophore, Aminooxy-PEG) Prepare_Conjugation_Partner->Bioconjugation_Reaction Purification Purify Conjugate (e.g., SEC, Dialysis) Bioconjugation_Reaction->Purification Characterization Characterize Conjugate (e.g., SDS-PAGE, Mass Spec, HPLC) Purification->Characterization Performance_Analysis Analyze Performance (Yield, Stability, Activity) Characterization->Performance_Analysis End End: Optimal Conjugate Performance_Analysis->End

Caption: General experimental workflow for comparing bioconjugation alternatives.

Detailed Experimental Protocols

The following are representative protocols for several of the discussed bioconjugation chemistries. These should be optimized for specific biomolecules and applications.

Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - DBCO-Azide Conjugation

This protocol outlines the conjugation of a DBCO-functionalized antibody to an azide-containing molecule.

Materials:

  • DBCO-NHS ester

  • Azide-functionalized molecule

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Antibody Preparation: Ensure the antibody solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.

  • DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Antibody Activation: Add a 10-20 fold molar excess of the DBCO-NHS ester stock solution to the antibody solution. The final concentration of the organic solvent should be below 10% (v/v) to maintain protein integrity.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM and incubate for an additional 15 minutes to stop the reaction.

  • Purification of DBCO-Antibody: Remove excess, unreacted DBCO-NHS ester using a desalting column equilibrated with the reaction buffer.

  • Conjugation Reaction: Add the azide-functionalized molecule to the purified DBCO-activated antibody. A 2-5 fold molar excess of the azide molecule is recommended.

  • Incubation: Incubate the conjugation reaction for 1-4 hours at room temperature or overnight at 4°C.

  • Final Purification: Purify the final antibody conjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove excess azide-containing molecules.

  • Characterization: Analyze the conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and determine the degree of labeling.

Protocol 2: Inverse Electron-Demand Diels-Alder (IEDDA) - TCO-Tetrazine Ligation

This protocol describes the rapid conjugation of a TCO-modified protein to a tetrazine-labeled molecule.

Materials:

  • TCO-NHS ester

  • Tetrazine-functionalized molecule

  • Protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Protein Preparation: Prepare the protein at a concentration of 1-5 mg/mL in an amine-free buffer.

  • TCO-NHS Ester Stock Solution: Prepare a 10 mM stock solution of TCO-NHS ester in anhydrous DMSO or DMF immediately before use.

  • Protein Activation: Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the protein solution.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubating for 5 minutes.

  • Purification of TCO-Protein: Remove excess TCO-NHS ester using a desalting column.

  • Conjugation Reaction: Add the tetrazine-functionalized molecule to the TCO-activated protein. A slight molar excess (1.1-1.5 fold) of the tetrazine molecule is often sufficient due to the rapid kinetics.

  • Incubation: The reaction is typically complete within 5-30 minutes at room temperature.

  • Final Purification: Purify the conjugate via SEC if necessary.

  • Characterization: Analyze the final product by SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy (monitoring the disappearance of the tetrazine absorbance around 520 nm).

Protocol 3: Hydrazone/Oxime Ligation

This protocol outlines the conjugation of an aldehyde-modified protein to a hydrazide or aminooxy-functionalized molecule.

Materials:

  • Aldehyde-modified protein (can be generated by periodate oxidation of glycoproteins)

  • Hydrazide or aminooxy-functionalized molecule

  • Reaction buffer (e.g., acetate buffer, pH 4.5-5.5, or PBS, pH 7.4 with aniline catalyst)

  • Aniline (optional, as a catalyst)

Procedure:

  • Protein Preparation: The aldehyde-modified protein should be in a suitable reaction buffer.

  • Reaction Setup: Combine the aldehyde-modified protein with a 10-50 fold molar excess of the hydrazide or aminooxy-functionalized molecule.

  • Catalysis (Optional but Recommended): For reactions at neutral pH, the addition of 10-100 mM aniline can significantly accelerate the reaction rate.

  • Incubation: Incubate the reaction mixture for 2-24 hours at room temperature or 37°C. The reaction progress can be monitored by HPLC.

  • Reduction (Optional for Hydrazones): For increased stability, the resulting hydrazone bond can be reduced to a stable hydrazine bond using sodium cyanoborohydride (NaBH₃CN).

  • Purification: Purify the conjugate using SEC or dialysis to remove excess reagents.

  • Characterization: Confirm conjugation using SDS-PAGE and mass spectrometry.

Conclusion

The field of bioconjugation offers a rich and expanding array of chemical tools beyond traditional aldehyde-reactive chemistries. The choice of an alternative to this compound depends on the specific requirements of the application. For applications demanding exceptional speed and bioorthogonality, IEDDA with TCO and tetrazine is a powerful choice. When catalyst-free and highly bioorthogonal reactions are needed with good kinetics, SPAAC reagents like DBCO and BCN are excellent options. For applications where tunable stability is desired, hydrazone and oxime ligations provide a versatile platform. By carefully considering the quantitative data and detailed protocols presented in this guide, researchers can select the optimal bioconjugation strategy to advance their scientific endeavors.

References

Performance of Ald-CH2-PEG3-Azide in Different Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker, Ald-CH2-PEG3-Azide, offers a versatile tool for bioconjugation, enabling the connection of biomolecules through two distinct reactive pathways. The performance of this linker, particularly its solubility, stability, and reactivity, is critically influenced by the solvent system employed. This guide provides a comparative overview of the expected performance of this compound in common solvent systems, alongside alternative linker strategies.

Overview of this compound

This compound is a polyethylene glycol (PEG) linker featuring an aldehyde group at one terminus and an azide group at the other. The short, hydrophilic PEG3 spacer enhances water solubility and provides flexibility.[1] The aldehyde group allows for conjugation to amine-containing molecules (e.g., lysine residues on proteins) via reductive amination, while the azide group facilitates "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for conjugation to alkyne-modified molecules.

Performance in Different Solvent Systems

The choice of solvent is crucial for successful conjugation, impacting the solubility of the linker and reactants, the stability of the functional groups, and the kinetics of the reaction.

Solubility

Table 1: Expected Solubility of this compound in Common Solvents

Solvent SystemExpected SolubilityRemarks
Aqueous Buffers (e.g., PBS) HighThe hydrophilic PEG chain promotes excellent solubility in aqueous media, which is ideal for bioconjugation reactions with proteins and other biological macromolecules.
Dimethyl Sulfoxide (DMSO) HighDMSO is a strong organic solvent capable of dissolving a wide range of organic molecules, including PEG linkers. It is often used to prepare concentrated stock solutions of the linker.[2]
Dimethylformamide (DMF) HighSimilar to DMSO, DMF is a polar aprotic solvent that effectively dissolves PEG linkers and is suitable for preparing stock solutions.
Alcohols (e.g., Ethanol, Methanol) Moderate to HighShort-chain alcohols are generally good solvents for PEGylated molecules.
Dichloromethane (DCM) ModerateWhile PEG has some solubility in DCM, it is generally less soluble than in more polar solvents like DMSO or DMF.
Reactivity and Stability

The reactivity and stability of the aldehyde and azide functional groups are highly dependent on the solvent environment.

Table 2: Functional Group Performance in Different Solvent Systems

Functional GroupSolvent SystemReactivityStabilityKey Considerations
Aldehyde Aqueous Buffers (pH 6-8)Optimal for reductive amination with amines.Moderate. Aldehydes can be susceptible to oxidation over long periods.Reaction with amines is pH-dependent; slightly acidic to neutral pH is often optimal.[3]
DMSO / DMFHighGood. Aprotic nature protects against hydrolysis.Suitable for reactions where aqueous conditions are not desired.
Azide (CuAAC) Aqueous/Organic Mixtures (e.g., Water/t-BuOH, DMSO)High in the presence of a Cu(I) catalyst.Excellent. Azides are generally stable.The choice of co-solvent can influence catalyst and reactant solubility. Water is often a good solvent for CuAAC.
Azide (SPAAC) Aqueous Buffers, DMSO, DMFHigh with strained alkynes (e.g., DBCO, BCN).Excellent.SPAAC is bioorthogonal and avoids the use of a potentially cytotoxic copper catalyst, making it suitable for live-cell applications.[4][5]

Comparison with Alternative Linker Technologies

While this compound is a versatile linker, alternative strategies may be more suitable for specific applications.

Table 3: Comparison with Alternative Bifunctional Linkers

Linker TypeReactive GroupsAdvantagesDisadvantages
NHS-ester-PEG-Azide N-hydroxysuccinimide ester, AzideHighly reactive towards primary amines at physiological pH.NHS esters are susceptible to hydrolysis in aqueous solutions.
Maleimide-PEG-Azide Maleimide, AzideHighly specific reaction with thiols (e.g., cysteine residues).Potential for maleimide ring opening at high pH; less abundant target than amines.
Alkyne-PEG-Azide Terminal Alkyne, AzideAllows for intramolecular cyclization or polymerization via click chemistry.Both ends participate in the same type of reaction, limiting orthogonal conjugation.
DBCO-PEG-Aldehyde Dibenzocyclooctyne, AldehydeEnables copper-free SPAAC for the azide-alkyne reaction.DBCO is a larger, more hydrophobic moiety which may affect solubility and steric hindrance.

Experimental Protocols

The following are generalized protocols for assessing the performance of this compound. Specific parameters should be optimized for each application.

Protocol for Determining Solubility
  • Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the solvent system to be tested (e.g., 1 mL of PBS, DMSO, or DMF) in a microcentrifuge tube.

  • Equilibration: Vortex the mixture vigorously for 2 minutes and then incubate at a controlled temperature (e.g., 25°C) on a shaker for 24 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solute: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved linker.

  • Quantification: Carefully remove a known volume of the supernatant and dilute it with an appropriate solvent. Determine the concentration of the dissolved linker using a suitable analytical method, such as HPLC with a UV detector or a mass spectrometer.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and dilution factor.

Protocol for Assessing Aldehyde-Amine Conjugation Reactivity
  • Reactant Preparation: Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO). Prepare a solution of an amine-containing molecule (e.g., a model peptide or protein) in a reaction buffer (e.g., PBS, pH 7.4).

  • Reaction Initiation: Add a defined molar excess of the this compound stock solution to the amine-containing solution. Add a reducing agent (e.g., sodium cyanoborohydride) to initiate the reductive amination.

  • Time-Course Analysis: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding an excess of a primary amine like Tris buffer or by acidification).

  • Analysis: Analyze the quenched samples by HPLC or LC-MS to monitor the disappearance of the starting materials and the formation of the conjugate.

  • Data Interpretation: Plot the concentration of the product over time to determine the reaction rate.

Protocol for Assessing Azide-Alkyne Cycloaddition (CuAAC) Reactivity
  • Reactant Preparation: Prepare stock solutions of this compound, an alkyne-containing molecule, a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA) in a suitable solvent system (e.g., a mixture of water and t-butanol or DMSO).

  • Reaction Initiation: Combine the reactants in a reaction vessel. The order of addition can be critical; typically, the catalyst is prepared just before adding the reactants.

  • Time-Course Analysis: At various time points, withdraw aliquots and quench the reaction (e.g., by adding a strong chelating agent like EDTA).

  • Analysis: Analyze the samples by HPLC or LC-MS to monitor the formation of the triazole product.

  • Data Interpretation: Determine the reaction rate by plotting the product concentration versus time.

Visualizing Workflows and Concepts

The following diagrams illustrate key experimental workflows and logical relationships relevant to the use of this compound.

experimental_workflow cluster_solubility Solubility Assessment cluster_reactivity Reactivity Assessment cluster_stability Stability Assessment s1 Prepare Saturated Solution s2 Equilibrate (24h) s1->s2 s3 Centrifuge s2->s3 s4 Quantify Supernatant (HPLC/LC-MS) s3->s4 r1 Prepare Reactants r2 Initiate Reaction r1->r2 r3 Time-course Sampling & Quenching r2->r3 r4 Analyze Samples (HPLC/LC-MS) r3->r4 st1 Incubate Linker in Solvent st2 Time-course Sampling st1->st2 st3 Analyze for Degradation (HPLC/LC-MS) st2->st3

Caption: General experimental workflows for assessing linker performance.

signaling_pathway cluster_conjugation Bioconjugation Pathway protein Protein (-NH2) conjugate Protein-Linker-Drug Conjugate protein->conjugate Reductive Amination drug Drug (-Alkyne) drug->conjugate CuAAC / SPAAC linker This compound linker->conjugate

References

Benchmarking Ald-CH2-PEG3-Azide Against Next-Generation Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of efficacious and safe antibody-drug conjugates (ADCs). The linker, a seemingly simple bridge, dictates the stability of the ADC in circulation, the mechanism of payload release, and ultimately, the therapeutic window. This guide provides an objective comparison of the Ald-CH2-PEG3-Azide linker against a panel of next-generation cleavable and non-cleavable linkers, supported by experimental data.

This compound is a versatile, cleavable linker precursor featuring a polyethylene glycol (PEG) spacer to enhance hydrophilicity. Its aldehyde handle allows for conjugation to payloads via acid-sensitive bonds like hydrazones, while the azide group enables click chemistry applications.[1][2][] This guide will benchmark the expected performance of such a linker system against prominent next-generation technologies that have been engineered to overcome the limitations of earlier designs, focusing on stability, payload release mechanisms, and overall therapeutic potential.

Mechanisms of Action: A Tale of Two Release Strategies

The fundamental difference between linker classes lies in their payload release mechanism. Cleavable linkers are designed to unleash the cytotoxic payload in response to specific triggers within the tumor microenvironment, whereas non-cleavable linkers release the drug only after the complete degradation of the antibody within the lysosome.[4]

cluster_cleavable Cleavable Linker ADC cluster_non_cleavable Non-Cleavable Linker ADC ADC_C ADC Binds to Tumor Cell Antigen Internalization_C Internalization via Endocytosis ADC_C->Internalization_C Lysosome_C Trafficking to Lysosome Internalization_C->Lysosome_C Cleavage Linker Cleavage (e.g., pH, Enzymes) Lysosome_C->Cleavage Release_C Payload Release Cleavage->Release_C Effect_C Cytotoxic Effect Release_C->Effect_C Bystander Bystander Effect on Neighboring Cells Release_C->Bystander ADC_NC ADC Binds to Tumor Cell Antigen Internalization_NC Internalization via Endocytosis ADC_NC->Internalization_NC Lysosome_NC Trafficking to Lysosome Internalization_NC->Lysosome_NC Degradation Antibody Degradation Lysosome_NC->Degradation Release_NC Release of Payload- Linker-Amino Acid Degradation->Release_NC Effect_NC Cytotoxic Effect Release_NC->Effect_NC

Figure 1. Mechanisms of action for cleavable vs. non-cleavable linker ADCs.

Comparative Performance of ADC Linkers

The choice of linker technology directly impacts the pharmacokinetic and pharmacodynamic properties of an ADC. The following table summarizes key quantitative data comparing the performance of different linker types. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across studies.

Linker TypeLinker ExampleCleavage MechanismPlasma Half-life (t½)Key Findings & Characteristics
Aldehyde-Reactive (Proxy) HydrazonepH-Sensitive (Acid-Labile)~2 days (48 hours) in human plasma.[5]First-generation cleavable linker; stability is a concern, leading to potential premature payload release.
Next-Gen Acid-Cleavable Silyl Ether-basedpH-Sensitive (Acid-Labile)>7 days in human plasma.Greatly improved stability over traditional hydrazone linkers, allowing for use with highly potent payloads.
Next-Gen Peptide Glutamic acid-Val-Cit (EVCit)Enzyme-Sensitive (Cathepsin B)Highly stable in mouse and human plasma.Designed to overcome the instability of standard Val-Cit linkers in mouse plasma, enabling more reliable preclinical evaluation.
Next-Gen Enzyme-Cleavable Sulfatase-cleavableEnzyme-Sensitive (Sulfatase)>7 days in mouse plasma.Demonstrates high plasma stability compared to some peptide linkers that hydrolyze within an hour in mouse plasma.
Non-Cleavable (Classic) SMCCAntibody DegradationADC half-life of 9.9 days (DM1 payload).Generally high plasma stability, but can be susceptible to payload loss via retro-Michael reaction. A 29% decrease in Drug-to-Antibody Ratio (DAR) was seen in mice after 7 days.
Non-Cleavable (Next-Gen) Triglycyl Peptide (CX)Antibody DegradationADC half-life of 10.4 days (DM1 payload).Exhibits high plasma stability comparable to SMCC, with potential for improved lysosomal processing and efficacy.

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment and comparison of ADCs with different linkers.

cluster_analysis Sample Analysis cluster_methods Quantification Methods start Start: ADC Sample incubation Incubate ADC in Plasma (e.g., Human, Mouse) at 37°C start->incubation sampling Collect Aliquots at Multiple Time Points (e.g., 0, 24, 48, 96h) incubation->sampling capture Immunoaffinity Capture of ADC (e.g., Protein A beads) sampling->capture lcms LC-MS Analysis (Measure Avg. DAR) capture->lcms Method 1 elisa ELISA (Measure Intact ADC) capture->elisa Method 2 data Data Analysis: Calculate % Intact ADC or Avg. DAR over time lcms->data elisa->data end End: Linker Stability Profile data->end

Figure 2. Generalized workflow for in vitro plasma stability assessment of ADCs.
Plasma Stability Assay

Objective: To determine the stability of an ADC and the rate of premature payload release in plasma from different species.

Methodology:

  • Incubation: The test ADC is incubated in plasma (e.g., human, mouse, rat) at 37°C.

  • Time Points: Aliquots of the plasma sample are collected at various time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours) and immediately frozen at -80°C to halt any degradation.

  • Quantification of Intact ADC (LC-MS Method):

    • The ADC is isolated from the plasma using immunoaffinity capture, for instance, with Protein A beads.

    • The captured ADC is then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point.

    • A decrease in the average DAR over time is indicative of linker cleavage and payload loss.

  • Quantification of Released Payload (LC-MS/MS Method):

    • Plasma proteins are precipitated from the aliquots using an organic solvent like acetonitrile.

    • The samples are centrifuged, and the supernatant, which contains the free (released) payload, is collected.

    • The amount of free payload is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: The percentage of intact ADC remaining or the concentration of released payload is plotted against time to determine the stability profile and calculate the half-life (t½) of the ADC in plasma.

Bystander Effect Assay

Objective: To assess the ability of the payload released from an ADC to kill neighboring antigen-negative cells, a key feature for treating heterogeneous tumors.

Methodology (Co-culture Assay):

  • Cell Lines: Two cell lines are used: an antigen-positive (Ag+) line that is the target for the ADC, and an antigen-negative (Ag-) line that is not. The two cell lines should be distinguishable, for example, by expressing different fluorescent proteins (e.g., GFP and RFP).

  • Co-culture Seeding: The Ag+ and Ag- cells are seeded together in the same wells of a 96-well plate. The ratio of the two cell types can be varied (e.g., 1:1, 1:3) to investigate the dependency of the bystander effect on the proportion of target cells.

  • ADC Treatment: The co-culture is treated with serial dilutions of the ADC.

  • Controls: Several controls are essential for accurate interpretation:

    • Ag+ cells alone treated with the ADC (to measure direct cytotoxicity).

    • Ag- cells alone treated with the ADC (to confirm lack of direct targeting).

    • Co-culture treated with a non-targeting control ADC.

    • Ag- cells alone treated with the free payload (to determine their sensitivity to the drug).

    • Untreated co-culture wells.

  • Incubation: The plate is incubated for a period sufficient to observe cell death, typically 72 to 120 hours.

  • Quantification: The viability of each cell population (Ag+ and Ag-) is assessed separately using flow cytometry or high-content imaging, leveraging the different fluorescent labels to distinguish them.

  • Data Analysis: A significant increase in the death of Ag- cells in the co-culture treated with the ADC, compared to the Ag- cells treated alone, indicates a bystander effect.

Conclusion

The landscape of ADC linker technology is rapidly evolving, with a clear trend towards designing linkers with enhanced plasma stability to widen the therapeutic window. While this compound provides a flexible platform for creating cleavable ADCs, its performance, particularly its stability, is highly dependent on the resulting chemical bond (e.g., hydrazone). As the data indicates, traditional acid-labile hydrazone linkers exhibit significantly lower plasma stability compared to next-generation technologies like silyl ethers or advanced peptide-based systems.

Non-cleavable linkers, such as SMCC and the newer triglycyl peptide (CX) linker, generally offer the highest stability, which can lead to a more favorable safety profile by minimizing off-target toxicity. However, this often comes at the cost of the bystander effect, which can be advantageous for cleavable linkers in treating heterogeneous tumors. Ultimately, the optimal linker choice is a strategic decision that must balance stability, the desired payload release mechanism, and the specific biological context of the target antigen and tumor type. As ADC technology continues to advance, novel linker designs with improved stability and more specific cleavage mechanisms will be key to unlocking the full therapeutic potential of this promising class of cancer therapeutics.

References

Safety Operating Guide

Proper Disposal of Ald-CH2-PEG3-Azide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical reagents like Ald-CH2-PEG3-Azide is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, a bifunctional linker containing both an aldehyde and an azide functional group. Adherence to these procedures is essential to mitigate risks of personal injury, property damage, and environmental contamination.

This compound is an organic molecule utilized in bioconjugation and drug delivery research.[1] Its chemical structure includes two reactive moieties: an aldehyde group and an azide group. Both functional groups present specific hazards that must be addressed during disposal. Organic azides are known for their potential explosivity and high reactivity, while aldehydes are typically classified as hazardous materials.[2][3][4]

Core Safety Principles and Immediate Precautions

Before handling or disposing of this compound, it is imperative to understand the primary hazards associated with its functional groups.

  • Explosivity and Reactivity of Azides : Organic azides can be sensitive to heat, light, friction, and pressure, potentially leading to violent decomposition.[2] A critical and severe hazard is the formation of highly shock-sensitive and explosive heavy metal azides upon contact with metals such as lead, copper, silver, or mercury, which can be present in plumbing systems and laboratory equipment (e.g., metal spatulas).

  • Toxicity : Azide compounds are acutely toxic, with a mechanism of action similar to that of cyanide. Exposure can occur through inhalation, ingestion, or skin absorption and can be fatal.

  • Reaction with Acids : Azides react with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound. For this reason, azide-containing waste must never be mixed with acidic waste.

  • Reaction with Halogenated Solvents : Do not use halogenated solvents like dichloromethane or chloroform with azides, as this can lead to the formation of extremely unstable and explosive di- and tri-azidomethane.

  • Aldehyde Hazards : Aldehydes are typically treated as hazardous waste and should be handled in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of vapors.

Operational Disposal Plan

The primary and most secure method for the disposal of this compound and its associated waste is through your institution's designated hazardous waste management program. Chemical deactivation may be an option but should only be performed by highly trained personnel following a validated and risk-assessed standard operating procedure (SOP).

Step 1: Personal Protective Equipment (PPE)

Always wear appropriate personal protective equipment when handling this compound and its waste.

  • Hand Protection : Wear compatible chemical-resistant gloves. Inspect gloves prior to use.

  • Eye Protection : Use safety glasses or chemical splash goggles.

  • Skin and Body Protection : A lab coat is mandatory. For operations with a higher risk of splashing, consider a chemical-resistant apron.

  • Ventilation : All handling and preparation for disposal should be conducted within a properly functioning chemical fume hood.

Step 2: Waste Segregation and Collection

Proper segregation at the source is critical to prevent dangerous reactions.

  • Designated Waste Container : Use a clearly labeled, compatible hazardous waste container for all this compound waste. The container should be made of a material that does not react with the waste (e.g., glass or polyethylene) and must have a secure screw-top cap. Avoid using metal containers.

  • Labeling : The container must be clearly and accurately labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • Associated hazards (e.g., "Toxic," "Reactive," "Potentially Explosive")

    • The accumulation start date

  • Liquid Waste : Collect all solutions containing this compound in the designated liquid waste container. This includes reaction residues and solvent rinses.

  • Solid Waste : All solid materials contaminated with this compound, such as gloves, pipette tips, weigh boats, and absorbent paper, must be collected in a separate, clearly labeled solid hazardous waste container. Do not use metal spatulas for handling; use plastic or ceramic instead.

  • Segregation from Incompatibles : Crucially, ensure that the azide waste container is stored separately from acidic wastes. Also, keep it away from heavy metals and other incompatible materials as specified in the Safety Data Sheet (SDS) for similar compounds.

Step 3: Storage of Waste

Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be cool, dry, and well-ventilated.

  • Keep the container securely closed except when adding waste.

  • Store away from heat sources and direct sunlight.

Step 4: Disposal Procedure
  • Contact EHS : Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or equivalent department.

  • Do Not Dispose Down the Drain : Under no circumstances should waste containing this compound be poured down the sink. This practice can lead to the formation of explosive metal azides in the plumbing.

  • Documentation : Maintain accurate records of the waste generated as required by your institution and local regulations.

Quantitative Data Summary

ParameterValue / GuidelineSignificanceCitation
Toxicity (Sodium Azide) LD50 Oral (Rabbit): 10 mg/kgIndicates high acute toxicity.
LD50 Dermal (Rabbit): 20 mg/kgFatal contact with skin is possible.
Azide Stability Rule Carbon to Nitrogen Ratio (C/N)The number of nitrogen atoms should not exceed the number of carbon atoms for better stability. This compound (C8H15N3O4) has a C/N ratio of 8/3, suggesting it is relatively stable compared to low molecular weight, high-nitrogen azides.
Deactivation Concentration ≤5% for dilute inorganic azidesChemical deactivation protocols are typically validated for dilute solutions. Higher concentrations should be disposed of as hazardous waste without treatment.
Aldehyde Neutralization Min. 25 grams of glycine per gallonFor aldehyde-specific waste streams, glycine can be used for neutralization prior to disposal, but this is not recommended for mixed waste containing azides.

Experimental Protocols: Chemical Deactivation (For Informational Purposes Only)

Chemical deactivation of azides is a hazardous procedure that generates toxic gases and should only be performed by trained personnel in a controlled environment and with prior approval from EHS. The following is a summarized protocol for the deactivation of dilute inorganic azides and is provided for informational context only. It is not a recommendation for the routine disposal of this compound.

Objective : To convert the azide into a less hazardous substance. The most common method for inorganic azides is treatment with nitrous acid.

Materials :

  • Azide waste solution (≤5%)

  • 20% aqueous solution of sodium nitrite

  • 20% aqueous solution of sulfuric acid

  • Stirrer, dropping funnel, three-necked flask

  • pH paper

  • Appropriate PPE and chemical fume hood

Procedure :

  • Set up the three-necked flask in a chemical fume hood.

  • Place the dilute azide solution in the flask and begin stirring.

  • Add a 20% aqueous solution of sodium nitrite (approximately 1.5 g of sodium nitrite per gram of sodium azide).

  • Slowly and carefully add a 20% aqueous solution of sulfuric acid dropwise until the solution is acidic to pH paper. Caution: The order of addition is critical. Adding acid before the nitrite can generate explosive hydrazoic acid.

  • The reaction generates nitric oxide, a toxic gas, which must be properly vented in the fume hood.

  • Allow the mixture to stir for at least one hour to ensure the complete destruction of the azide.

  • Test for the presence of residual azide using a ferric chloride solution test if available.

  • Once destruction is complete, neutralize the solution with a base (e.g., sodium hydroxide) to a pH between 6 and 9 before final disposal as hazardous waste.

Mandatory Visualizations

Logical Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_disposal Disposal Path start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in a Chemical Fume Hood ppe->hood waste_gen Waste Generated (Liquid or Solid) hood->waste_gen container Use Designated, Labeled, Compatible Waste Container waste_gen->container segregate Segregate from Acids, Metals, & Halogenated Solvents container->segregate is_deactivation Chemical Deactivation Feasible & Approved? segregate->is_deactivation deactivate Perform Deactivation by Trained Personnel (Follow Validated SOP) is_deactivation->deactivate Yes store Store Safely in Satellite Accumulation Area is_deactivation->store No (Recommended Path) deactivate->store ehs_disposal Dispose of as Hazardous Waste via Institutional EHS end End: Waste Disposed ehs_disposal->end store->ehs_disposal

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Ald-CH2-PEG3-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of Ald-CH2-PEG3-Azide. Adherence to these procedures is essential for ensuring laboratory safety and procedural accuracy.

Hazard Identification and Risk Assessment

This compound is a molecule that combines the chemical properties of an aldehyde, a polyethylene glycol (PEG) linker, and an azide group. Each of these components presents potential hazards that must be carefully managed.

  • Azide Group (-N3): Organic azides are potentially explosive and can be sensitive to heat, shock, friction, and light.[1][2] They are also acutely toxic, with effects similar to cyanide.[3] Azides can react with acids to form hydrazoic acid (HN₃), a highly toxic and explosive gas.[4] They can also react with heavy metals, such as lead and copper (often found in plumbing), to form highly explosive metal azides.[4]

  • Aldehyde Group (-CHO): Aldehydes can be irritants to the skin, eyes, and respiratory tract. Some aldehydes are also sensitizers and may cause allergic reactions.

  • PEG Linker (-PEG3-): Polyethylene glycols are generally considered to have low toxicity and are widely used in pharmaceutical applications. However, they can affect the overall properties of the molecule.

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound includes:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.Protects against splashes of the chemical which can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile gloves). Consider double-gloving for added protection.Prevents skin contact. Aldehydes can cause skin irritation, and azides can be absorbed through the skin.
Body Protection A lab coat is mandatory. Consider a flame-retardant lab coat when working with larger quantities or performing reactions with a higher risk of thermal runaway.Protects clothing and skin from spills.
Footwear Fully enclosed shoes.Protects feet from spills and falling objects.
Respiratory Protection All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.Prevents respiratory irritation from the aldehyde and exposure to the toxic azide.

Operational Plan: Step-by-Step Handling Procedures

3.1. Receiving and Storage

  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage Location: Store the compound in a cool, dry, and well-ventilated area, away from light. It should be stored separately from incompatible materials such as acids, oxidizing agents, and heavy metals.

  • Container: Keep the container tightly sealed.

  • Inventory: Maintain a detailed inventory of the compound.

3.2. Preparation of Solutions

  • Work Area: All manipulations must be performed in a chemical fume hood.

  • Utensils: Use only non-metallic spatulas (e.g., plastic or ceramic) to handle the solid compound to avoid the formation of shock-sensitive metal azides.

  • Solvent Selection: Avoid using halogenated solvents like dichloromethane or chloroform, as they can form explosive di- and tri-azidomethane.

  • Weighing: Weigh the required amount of the solid compound in the fume hood.

  • Dissolving: Slowly add the solid to the chosen solvent while stirring.

3.3. Use in Experiments

  • Scale: Work with the smallest quantities possible for the experiment.

  • Temperature Control: Be mindful of reaction temperatures. Avoid excessive heating, as this can lead to the decomposition of the azide.

  • Quenching: If the azide functionality is no longer needed in subsequent steps, consider quenching it to a more stable functional group, such as an amine.

Disposal Plan

4.1. Waste Segregation

  • All waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves), must be collected in a dedicated, clearly labeled hazardous waste container.

  • Azide-containing waste must be kept separate from acidic waste to prevent the formation of hydrazoic acid.

4.2. Decontamination

  • Decontaminate all non-disposable equipment that has come into contact with the compound. The rinsate from decontamination must be collected as hazardous waste.

4.3. Disposal Procedure

  • Direct Disposal: For small quantities and mixed chemical waste, direct disposal as hazardous waste is the safest option.

  • Chemical Deactivation (for dilute inorganic azide solutions): While this compound is an organic azide, protocols for deactivating inorganic azides can be adapted with caution and proper validation. A common method involves treatment with nitrous acid. However, for an organic azide like this compound, this should only be performed by experienced personnel after a thorough literature review and risk assessment for the specific compound.

  • Waste Pickup: All hazardous waste must be disposed of through the institution's official hazardous waste management program. Under no circumstances should this chemical or its waste be poured down the drain.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Waste Disposal receive Receive & Inspect store Store in Cool, Dry, Dark Place receive->store ppe Don Appropriate PPE store->ppe fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh with Non-Metal Spatula fume_hood->weigh dissolve Dissolve in Non-Halogenated Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment quench Quench Azide (if applicable) experiment->quench waste Collect Azide Waste Separately experiment->waste quench->waste decontaminate Decontaminate Equipment waste->decontaminate dispose Dispose via Hazardous Waste Program decontaminate->dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.